molecular formula C3H4Cl2O B12394374 2-Chloropropionyl chloride-d4

2-Chloropropionyl chloride-d4

Katalognummer: B12394374
Molekulargewicht: 130.99 g/mol
InChI-Schlüssel: JEQDSBVHLKBEIZ-MZCSYVLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloropropionyl chloride-d4 is a useful research compound. Its molecular formula is C3H4Cl2O and its molecular weight is 130.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C3H4Cl2O

Molekulargewicht

130.99 g/mol

IUPAC-Name

2-chloro-2,3,3,3-tetradeuteriopropanoyl chloride

InChI

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/i1D3,2D

InChI-Schlüssel

JEQDSBVHLKBEIZ-MZCSYVLQSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])(C(=O)Cl)Cl

Kanonische SMILES

CC(C(=O)Cl)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

2-Chloropropionyl chloride-d4 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloropropionyl chloride-d4

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and applications of this compound (CAS No. 1219794-98-5). As a deuterated isotopologue of 2-Chloropropionyl chloride, this compound is of significant interest to researchers in drug development and metabolic studies, primarily serving as an internal standard or a tracer. This document consolidates critical data and experimental considerations to support its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is the deuterium-labeled version of 2-Chloropropionyl chloride.[1] It is a reactive acyl chloride, appearing as a colorless to light yellow liquid with a pungent odor.[2][3] Due to its reactivity, it must be handled under anhydrous conditions to prevent hydrolysis.[2] The incorporation of four deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart.[1]

A summary of its key physical and chemical properties is presented below, with data for the non-deuterated form (protologue) provided for comparison.

PropertyThis compound2-Chloropropionyl chloride (Protologue)Reference(s)
CAS Number 1219794-98-57623-09-8[4][5]
Molecular Formula C₃D₄Cl₂OC₃H₄Cl₂O[1][5]
Molecular Weight 130.99 g/mol 126.97 g/mol [1][5]
Appearance Clear colorless to light yellow liquidClear colorless to light yellow liquid[2][3][5]
Melting Point Not available-71 °C / -95.8 °F[5][6]
Boiling Point Not available109-111 °C (lit.)[5][7][8]
Density Not available1.308 g/mL at 25 °C (lit.)[5][7][8]
Refractive Index Not availablen20/D 1.440 (lit.)[5][7][8]
Flash Point 31 °C (88 °F)34 °C / 93.2 °F[3][4]
Water Solubility DecomposesDecomposes / Reacts violently[3][5]

Spectral Data

The isotopic labeling of this compound significantly alters its spectral properties, which is the basis for its use in tracer studies.

Spectroscopy Observed Characteristics for this compound
¹H NMR The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the propionyl backbone, depending on the isotopic purity.
¹³C NMR The ¹³C NMR spectrum will show signals for the three carbon atoms. The signals for deuterated carbons may appear as multiplets with attenuated intensity due to C-D coupling.
Mass Spectrometry The molecular ion peak will be observed at m/z corresponding to 130.99, which is 4 mass units higher than the non-deuterated compound (126.97). The fragmentation pattern will also be altered due to the presence of deuterium.[9]
Infrared (IR) The C-D stretching vibrations will appear at lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (approx. 2850-3000 cm⁻¹) of the protologue. The characteristic C=O stretch of the acyl chloride group remains prominent.[10][11]

Chemical Reactivity and Safety

Reactivity

As an acyl chloride, this compound is a highly reactive electrophile. It readily participates in nucleophilic acyl substitution reactions.

  • Hydrolysis: Reacts violently with water and moisture to produce deuterated 2-chloropropionic acid and hydrochloric acid (or DCl).[3][6]

  • Reaction with Alcohols: Reacts with alcohols to form the corresponding deuterated 2-chloropropionate esters.

  • Reaction with Amines: Reacts with primary and secondary amines to yield deuterated 2-chloropropionamides.

These reactions are typically exothermic and must be performed with caution.[2] The compound is incompatible with strong bases, alcohols, amines, and oxidizing agents.[6]

G General Reactivity Pathway reactant This compound (CD₃CD(Cl)COCl) product Acyl Substitution Product (CD₃CD(Cl)CONu) reactant->product Reaction byproduct HCl reactant->byproduct + nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂ nucleophile->product

General reaction with nucleophiles.
Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

  • Hazards: It is a flammable liquid and vapor.[4][6] It causes severe skin burns and eye damage and may cause respiratory irritation.[3][4] Contact with water liberates toxic gas.[3][6]

  • Handling: Work should be conducted in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[4] The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[3] The container must be kept tightly closed. Protection from moisture is critical.[6]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash off with plenty of soap and water.[4] If inhaled, move the person to fresh air.[4] In all cases of exposure, seek immediate medical attention.[3][4]

Experimental Protocols

Synthesis of this compound

While specific synthesis protocols for the d4 isotopologue are not widely published, a standard method can be adapted from the synthesis of its non-deuterated form, which typically involves the chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂).[2][12]

Starting Material: 2-Chloropropionic acid-d4.

Reaction: CD₃-CD(Cl)-COOH + SOCl₂ → CD₃-CD(Cl)-COCl + SO₂ + HCl

Methodology:

  • Setup: A dry, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts). The entire apparatus must be flame-dried and maintained under an inert atmosphere.

  • Reaction: 2-Chloropropionic acid-d4 is added to the flask. Thionyl chloride (SOCl₂) is added slowly, often with cooling, as the reaction can be exothermic. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

  • Reflux: After the addition is complete, the reaction mixture is gently heated to reflux for several hours to ensure the reaction goes to completion. Progress can be monitored by the cessation of gas evolution.

  • Purification: After cooling, the excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

G Synthesis Workflow cluster_0 Reaction Stage cluster_1 Purification Stage start 1. Add 2-Chloropropionic acid-d4 to dry flask add_socl2 2. Slowly add Thionyl Chloride (SOCl₂) start->add_socl2 reflux 3. Heat to reflux for 2-4 hours add_socl2->reflux cool 4. Cool mixture to room temperature reflux->cool distill1 5. Distill off excess SOCl₂ cool->distill1 distill2 6. Purify product via fractional distillation distill1->distill2 product Pure 2-Chloropropionyl chloride-d4 distill2->product

Workflow for synthesis and purification.

Applications in Research and Development

The primary application of this compound stems from its nature as a stable isotope-labeled compound.

  • Drug Metabolism Studies: It can be used to synthesize deuterated versions of drug candidates or metabolites. The labeled compounds can then be used in pharmacokinetic (PK) and pharmacodynamic (PD) studies to trace their metabolic fate using mass spectrometry.[1]

  • Internal Standards: Due to its similar chemical behavior to the non-labeled compound but distinct mass, it serves as an ideal internal standard for quantitative analysis in chromatography-mass spectrometry (GC-MS or LC-MS) assays.

  • Mechanistic Studies: The "heavy" isotope can be used to investigate reaction mechanisms, particularly to determine if a specific C-H bond is broken in a rate-determining step (the kinetic isotope effect).

  • Reagent in Organic Synthesis: It is also used as a building block to introduce the deuterated 2-chloropropionyl group into more complex molecules.[8][13]

References

An In-depth Technical Guide to 2-Chloropropionyl chloride-d4 (CAS: 1219794-98-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropropionyl chloride-d4, a deuterated derivative of 2-Chloropropionyl chloride. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly within the pharmaceutical and life sciences industries. Its primary application lies in its use as an internal standard for mass spectrometry-based quantitative analyses, aiding in the accurate determination of the pharmacokinetic and metabolic profiles of drug candidates and other xenobiotics.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid. As a deuterated compound, its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analysis. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1219794-98-5
Molecular Formula C₃D₄Cl₂O
Molecular Weight 130.99 g/mol
Appearance Liquid
Isotopic Enrichment Typically ≥98 atom % D
Chemical Purity Typically ≥97%

Note: Some physical properties are extrapolated from the unlabeled compound (CAS 7623-09-8) due to limited data on the deuterated form.

Applications in Research and Drug Development

The primary utility of this compound stems from its role as a stable isotope-labeled internal standard.[1] In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the addition of a known quantity of a deuterated standard allows for the precise quantification of the non-deuterated analyte in complex biological matrices like plasma, urine, and tissue homogenates.[1]

The rationale for using a deuterated internal standard is that it co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects in the mass spectrometer. Because the deuterated standard can be distinguished from the analyte by its higher mass, the ratio of their signals can be used to accurately calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.

Deuteration has also gained attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs.[1] While this compound is primarily used as an analytical tool, the broader field of deuterium-labeled compounds is of significant interest in drug development.

Safety and Handling

This compound is a flammable liquid and vapor and is corrosive. It causes severe skin burns and eye damage.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Store the compound at room temperature in a tightly sealed container, protected from moisture.[4]

Table 2: Hazard Information for this compound

Hazard StatementPrecautionary Statement
Flammable liquid and vapour.[2]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
Causes severe skin burns and eye damage.[2]Wear protective gloves/protective clothing/eye protection/face protection.[2]
May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]IF ON SKIN: Wash with plenty of soap and water.[2]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Immediately call a POISON CENTER or doctor/physician.[2]

Experimental Protocols

While specific experimental protocols for this compound are not extensively published, the following sections provide detailed representative methodologies for its synthesis and application based on established chemical principles and common laboratory practices.

Representative Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway to its unlabeled counterpart, starting from a deuterated precursor. A common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride.

Objective: To synthesize this compound from 2-Chloropropionic acid-d4.

Materials:

  • 2-Chloropropionic acid-d4

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-Chloropropionic acid-d4 in an excess of thionyl chloride.

  • Attach a reflux condenser and gently heat the reaction mixture to reflux. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Purify the resulting this compound by fractional distillation under reduced pressure to obtain the final product.

Use as an Internal Standard in LC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte that has been derivatized with 2-chloropropionyl chloride.

Objective: To quantify an analyte in a biological sample using this compound as an internal standard following a derivatization step.

Materials:

  • Biological sample (e.g., plasma)

  • Analyte of interest

  • 2-Chloropropionyl chloride (for derivatization)

  • This compound (internal standard)

  • Quenching solution (e.g., aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a precise amount of the this compound internal standard solution.

    • Perform a protein precipitation step, if necessary (e.g., by adding a cold organic solvent like acetonitrile).

    • Centrifuge the sample to pellet the precipitated proteins.

  • Derivatization:

    • Transfer the supernatant to a clean tube.

    • Add 2-Chloropropionyl chloride to derivatize the analyte of interest. The reaction conditions (e.g., pH, temperature, time) will need to be optimized for the specific analyte.

  • Extraction:

    • Quench the reaction with a suitable quenching solution.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent.

    • Vortex the mixture and then centrifuge to separate the layers.

    • Transfer the organic layer containing the derivatized analyte and internal standard to a new tube.

  • Analysis:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the LC mobile phase.

    • Inject the sample into the LC-MS system.

  • Data Processing:

    • Monitor the mass transitions for both the derivatized analyte and the derivatized deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

The following diagrams illustrate the logical workflow of using this compound in a typical analytical experiment.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample IS_Addition Add 2-Chloropropionyl chloride-d4 (IS) Sample->IS_Addition Derivatization Derivatize with 2-Chloropropionyl chloride IS_Addition->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction LCMS LC-MS Analysis Extraction->LCMS Data Data Acquisition (Analyte & IS Signals) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Curve Compare to Standard Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Workflow for analyte quantification using this compound.

logical_relationship Analyte Analyte in Sample Deriv_Analyte Derivatized Analyte (Mass = M) Analyte->Deriv_Analyte Derivatization IS This compound (Internal Standard) Deriv_IS Derivatized IS (Mass = M+4) IS->Deriv_IS Derivatization Ratio Peak Area Ratio (Deriv_Analyte / Deriv_IS) Deriv_Analyte->Ratio Deriv_IS->Ratio Concentration Accurate Analyte Concentration Ratio->Concentration Calibration

Caption: Logical relationship for quantification using an internal standard.

References

physical properties of 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 2-Chloropropionyl chloride-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of this compound, a deuterated analogue of 2-Chloropropionyl chloride. Due to the limited availability of specific experimental data for the deuterated compound, this guide presents the well-documented properties of the non-deuterated form as a primary reference. It further discusses the anticipated effects of deuterium (B1214612) substitution and outlines relevant experimental protocols for synthesis and analysis.

Core Physical Properties

Direct experimental data for the (CAS Number: 1219794-98-5) is not extensively published. However, the properties of its non-deuterated counterpart, 2-Chloropropionyl chloride (CAS Number: 7623-09-8), are well-established and provide a reliable baseline for estimation.

Table 1: Physical Properties of 2-Chloropropionyl chloride (Non-Deuterated Analogue)

PropertyValue
Molecular Formula C₃H₄Cl₂O
Molecular Weight 126.97 g/mol [1][2]
Appearance Clear, colorless to light yellow liquid[1]
Density 1.308 g/mL at 25 °C[3]
Boiling Point 109-111 °C[3]
Melting Point -71 °C[1]
Refractive Index n20/D 1.440[3]
Flash Point 31 °C (88 °F)[4]
Solubility Soluble in chloroform, dichloromethane, ether; reacts with water[1]

The Impact of Deuteration

Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, can subtly alter the physicochemical properties of a molecule.[5] While the electronic structure remains largely unchanged, the increased mass of deuterium leads to a lower vibrational frequency in chemical bonds.[6] This can result in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6]

For this compound, the following changes from the non-deuterated form can be anticipated:

  • Molecular Weight: The molecular weight will be higher than that of the non-deuterated version.

  • Boiling and Melting Points: Small increases in both the boiling and melting points are expected due to stronger intermolecular forces.[6]

  • Density: An increase in density is also a likely outcome of the greater molecular mass packed into a similar volume.

  • Chromatographic Retention Time: The slight difference in physicochemical properties may allow for separation from the non-deuterated form using techniques like gas chromatography (GC).[6]

The most significant impact of deuteration is often observed in the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than the corresponding C-H bond cleavage.[6] This property is particularly valuable in pharmaceutical research for studying reaction mechanisms and altering drug metabolism rates.[5]

Experimental Protocols

Synthesis of 2-Chloropropionyl chloride

The synthesis of this compound would likely follow a similar procedure to its non-deuterated counterpart, starting with a deuterated precursor. A common method for synthesizing the non-deuterated compound is the reaction of 2-chloropropionic acid with a chlorinating agent like thionyl chloride (SOCl₂).[4]

Objective: To synthesize 2-Chloropropionyl chloride via the acylation of 2-chloropropionic acid.

Materials:

  • 2-chloropropionic acid

  • Thionyl chloride (SOCl₂)

  • Catalyst (e.g., N,N-dimethylformamide - DMF)

  • Dry reaction flask with a condenser and stirring mechanism

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dry reaction flask equipped with a stirrer and condenser, add 100g of D-2-chloropropionic acid and 0.5g of DMF as a catalyst.[7]

  • Cool the mixture to -5 °C.[7]

  • Slowly add 120g of thionyl chloride dropwise to the cooled mixture, maintaining the temperature at or below -7 °C.[7]

  • After the addition is complete, allow the reaction to proceed for an additional 2 hours at this temperature.[7]

  • Gradually raise the temperature to 75 °C and reflux the mixture for 5 hours.[7]

  • After reflux, stop the reaction and cool the mixture to 30 °C.[7]

  • The final product, 2-Chloropropionyl chloride, is then purified by vacuum distillation, collecting the fraction at 30-35 °C under a vacuum of at least -0.095 MPa.[7]

Characterization by Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of volatile compounds like 2-Chloropropionyl chloride.[8] Due to the high reactivity of acyl chlorides, derivatization is often employed for analysis.[9]

Objective: To determine the purity of a 2-Chloropropionyl chloride sample.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., Thermo Fisher TG-1MS, 30m x 0.25mm x 0.25µm)[8]

Procedure:

  • Sample Preparation: Due to the reactivity of acyl chlorides, they can be derivatized to form more stable amides or esters for analysis. For instance, the sample can be reacted with diethylamine (B46881) to form the corresponding diethylamide.[9]

  • Injection: Inject a 0.5 µL sample into the GC, with the injector temperature set to 200 °C and a split ratio of 50:1.[8]

  • Carrier Gas: Use nitrogen as the carrier gas at a flow rate of 1 mL/min.[8]

  • Oven Program: Set the initial column temperature to 80 °C and hold for 5 minutes. Then, ramp the temperature to 150 °C at a rate of 10 °C per minute and hold for 10 minutes.[8]

  • Detection: The FID detector temperature should be set to 200 °C.[8]

  • Data Analysis: The purity of the sample is determined by analyzing the resulting chromatogram, with the peak area of the derivative corresponding to its concentration.[8]

Visualization of a Logical Workflow

This compound is a valuable intermediate for introducing a deuterated 2-chloropropionyl group into molecules. This is particularly useful in drug development for creating isotopically labeled internal standards for pharmacokinetic studies or for synthesizing deuterated drug candidates to investigate metabolic pathways.

G Workflow: Use of this compound in Drug Development cluster_synthesis Synthesis of Deuterated Intermediate cluster_application Application in Pharmacokinetic Studies start Deuterated Propionic Acid step1 Chlorination start->step1 Introduce Cl intermediate1 Deuterated 2-Chloropropionic Acid step1->intermediate1 step2 Acylation with SOCl₂ intermediate1->step2 Form Acyl Chloride target 2-Chloropropionyl chloride-d4 step2->target reaction Coupling Reaction target->reaction api Active Pharmaceutical Ingredient (API) api->reaction labeled_api Deuterated API (Internal Standard) reaction->labeled_api Introduce d4-label analysis LC-MS/MS Analysis of Biological Samples labeled_api->analysis Spike-in result Pharmacokinetic Profile analysis->result

Caption: Workflow for the synthesis and application of this compound.

References

An In-depth Technical Guide to 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropropionyl chloride-d4, a deuterated analog of 2-Chloropropionyl chloride. This document details its molecular properties, compares it with its non-deuterated counterpart, and provides insights into relevant experimental applications.

Core Molecular Data

This compound is a stable isotope-labeled version of 2-Chloropropionyl chloride, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.

Quantitative Data Summary

The following table summarizes the key quantitative data for both this compound and its non-deuterated form for easy comparison.

PropertyThis compound2-Chloropropionyl chloride
Molecular Formula C₃D₄Cl₂OC₃H₄Cl₂O[1][2]
Molecular Weight 130.99 g/mol 126.97 g/mol [3]
CAS Number 1219794-98-57623-09-8[3][4][5]
Purity 98 atom % D, min 97% Chemical PurityTypically ≥95.0%[2]
Boiling Point No data available109-111 °C[3][4][5]
Melting Point No data available-71 °C[3][4][5]
Density No data available1.308 g/mL at 25 °C[3]
Refractive Index No data availablen20/D 1.440[3]
Appearance No data availableClear colorless to pale yellow liquid[2][3][4][6]

Logical Relationships and Synthesis Overview

The relationship between 2-Chloropropionyl chloride and its deuterated analog is fundamental to its application. The following diagram illustrates this relationship and a general synthetic overview.

G Logical Relationship and General Synthesis cluster_0 Isotopic Relationship cluster_1 General Synthetic Pathway A 2-Chloropropionyl chloride (C₃H₄Cl₂O) B This compound (C₃D₄Cl₂O) A->B Isotopic Labeling (H replaced by D) B->A Isotopic Exchange (less common) C L-Lactic Acid or Deuterated Precursor F 2-Chloropropionyl chloride or This compound C->F D Thionyl Chloride (SOCl₂) D->F E Catalyst (e.g., Pyridine) E->F

Caption: Relationship between 2-Chloropropionyl chloride and its d4 analog, and a general synthesis scheme.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, methodologies for its non-deuterated counterpart can be adapted. Below are detailed summaries of relevant experimental procedures where 2-Chloropropionyl chloride is a key reagent. It is advised to adapt these protocols with appropriate consideration for the deuterated compound's specific properties.

Synthesis of D-(+)-2-chloropropionyl chloride

A common method for the synthesis of optically active 2-chloropropionyl chloride involves the reaction of L-lactic acid with thionyl chloride. This procedure can be adapted for a deuterated version by starting with an appropriately deuterated lactic acid.

Materials:

Procedure:

  • To a dry reaction flask equipped with stirring and condensation, add thionyl chloride.

  • Cool the flask to approximately -2.0°C using an ice-salt bath.

  • Slowly add a mixture of L-lactic acid and pyridine dropwise, maintaining the system temperature below 0°C. The addition is typically completed over 2.5 hours.

  • Continue stirring the reaction mixture in the ice-salt bath for 4 hours.

  • Allow the reaction to warm to 50°C and maintain this temperature for 2.5 hours.

  • Upon completion, the product is purified by reduced pressure rectification to yield D-(+)-2-chloropropionyl chloride.

The following diagram outlines the workflow for this synthesis.

G Synthesis Workflow of D-(+)-2-chloropropionyl chloride A Add thionyl chloride to reaction flask B Cool to -2.0°C A->B C Dropwise addition of L-lactic acid and pyridine (<0°C) B->C D Stir in ice-salt bath for 4 hours C->D E Warm to 50°C and hold for 2.5 hours D->E F Reduced pressure rectification E->F G Collect pure D-(+)-2-chloropropionyl chloride F->G G Parylene C Surface Functionalization A Parylene C Substrate B Oxygen Plasma Treatment A->B C Activated Parylene C Surface B->C D Reaction with 2-Chloropropionyl chloride C->D E Chloropropionyl-Functionalized Surface D->E F Further Grafting (e.g., ATRP) E->F

References

An In-depth Technical Guide to the Isotopic Enrichment of 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the isotopic enrichment of 2-Chloropropionyl chloride-d4. The synthesis of this deuterated compound is of significant interest for its application as an internal standard in mass spectrometry-based bioanalytical studies and as a building block in the synthesis of deuterated pharmaceutical compounds, which may exhibit improved pharmacokinetic profiles. This document outlines the key chemical transformations, experimental protocols, and expected outcomes.

Synthetic Strategy Overview

The isotopic enrichment of this compound can be strategically achieved through a multi-step synthesis commencing with a readily available deuterated precursor, followed by chlorination and subsequent conversion to the final acyl chloride. A logical and efficient pathway involves three primary stages:

  • Procurement or Synthesis of Deuterated Propionic Acid: The synthesis begins with propionic acid-d5, where the ethyl group is fully deuterated. This can be sourced commercially or synthesized.

  • Alpha-Chlorination: The deuterated propionic acid undergoes regioselective chlorination at the alpha-position to yield 2-chloropropionic acid-d4.

  • Acyl Chloride Formation: The final step involves the conversion of the deuterated carboxylic acid to the corresponding acyl chloride using a suitable chlorinating agent.

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Starting Material cluster_1 Stage 2: α-Chlorination cluster_2 Stage 3: Acyl Chloride Formation A Propionic acid-d5 B 2-Chloropropionic acid-d4 A->B α-Chlorination D This compound B->D Acylation C Chlorinating Agent (e.g., SO2Cl2, PCl5) E Chlorinating Agent (e.g., SOCl2)

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

2.1. Alpha-Chlorination of Propionic Acid-d5

This procedure describes the synthesis of 2-chloropropionic acid-d4 from propionic acid-d5. A standard method for the alpha-chlorination of carboxylic acids is the Hell-Volhard-Zelinsky reaction, though direct chlorination with a suitable agent is also feasible.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add propionic acid-d5 (1.0 eq).

  • Add a catalytic amount of red phosphorus (0.1 eq).

  • Slowly add thionyl chloride (SOCl2, 2.0 eq) or sulfuryl chloride (SO2Cl2, 1.1 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain it at this temperature for 12-16 hours. The reaction should be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully add water (D2O can be used to maintain isotopic purity) to hydrolyze the intermediate propionyl chloride-d5.

  • The resulting 2-chloropropionic acid-d4 can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by drying over anhydrous sodium sulfate, filtration, and removal of the solvent under reduced pressure.

  • Further purification can be achieved by vacuum distillation.

2.2. Conversion of 2-Chloropropionic Acid-d4 to this compound

This protocol details the final step of converting the deuterated carboxylic acid to the target acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[1][2][3]

Protocol:

  • In a flame-dried, two-necked round-bottom flask fitted with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO2 byproducts), place the purified 2-chloropropionic acid-d4 (1.0 eq).

  • Slowly add an excess of thionyl chloride (SOCl2, 1.5-2.0 eq) to the flask at room temperature.[2]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO2) ceases.

  • Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by taking aliquots for quenching and subsequent GC analysis.

  • After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound, based on typical yields and purities for analogous non-deuterated reactions.

Table 1: Summary of Reaction Yields and Purity

StepProductStarting MaterialTypical Yield (%)Chemical Purity (%) (by GC)
1. α-Chlorination2-Chloropropionic acid-d4Propionic acid-d575-85>98
2. Acyl Chloride FormationThis compound2-Chloropropionic acid-d485-95>99

Table 2: Isotopic Enrichment Data

CompoundIsotopic Purity (atom % D)
Propionic acid-d5 (Starting Material)>99
2-Chloropropionic acid-d4>98
This compound>98

Signaling Pathways and Logical Relationships

The mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a reactive intermediate.

G cluster_0 Reaction Mechanism: Carboxylic Acid to Acyl Chloride A R-COOH (2-Chloropropionic acid-d4) C Chlorosulfite Intermediate A->C Nucleophilic Attack B SOCl2 (Thionyl Chloride) B->C D Chloride Ion (Cl-) C->D Decomposition E R-COCl (this compound) C->E Nucleophilic Acyl Substitution D->E F SO2 + HCl E->F Byproducts

Caption: Mechanism of acyl chloride formation.

This guide provides a foundational understanding of the synthesis and isotopic enrichment of this compound. The presented protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scales. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling reactive reagents such as thionyl chloride and acyl chlorides.

References

A Technical Guide to 2-Chloropropionyl chloride-d4: Suppliers, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloropropionyl chloride-d4, a deuterated derivative of 2-chloropropionyl chloride, for professionals in the fields of chemical research, drug discovery, and development. This document outlines the availability of this stable isotope-labeled compound from various suppliers, summarizes its key technical specifications, and provides insights into its synthesis and potential applications, particularly in modifying the pharmacokinetic profiles of drug candidates.

Supplier and Availability

This compound (CAS No. 1219794-98-5) is a specialized chemical available from a select number of suppliers that focus on stable isotope-labeled compounds. The availability and product specifications from key suppliers are summarized below for easy comparison.

SupplierProduct NumberIsotopic PurityChemical PurityPack Size
--INVALID-LINK--HY-W019825SNot SpecifiedNot SpecifiedNot Specified
--INVALID-LINK--D-619898 atom % D97%0.5 g
--INVALID-LINK--C28495298 atom % Dmin 97%Not Specified

Technical Data

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
CAS Number 1219794-98-5
Molecular Formula C₃D₄Cl₂O
Molecular Weight 130.99 g/mol
Appearance Colorless to light yellow liquid
Unlabeled CAS Number 7623-09-8

Synthesis of 2-Chloropropionyl chloride

A common laboratory-scale synthesis involves the reaction of 2-chloropropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[3]

General Experimental Protocol for the Synthesis of 2-Chloropropionyl Chloride from 2-Chloropropionic Acid:

Materials:

  • 2-Chloropropionic acid

  • Thionyl chloride (SOCl₂)

  • Dry reaction flask with a reflux condenser and a gas outlet to a trap

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry reaction flask, place 2-chloropropionic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask at room temperature with stirring. The reaction is exothermic and will generate hydrogen chloride and sulfur dioxide gas, which should be trapped.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion.

  • After cooling, carefully remove the excess thionyl chloride by distillation.

  • The resulting crude 2-chloropropionyl chloride can be purified by fractional distillation under reduced pressure.

To synthesize this compound, one would start with the appropriately deuterated 2-chloropropionic acid.

Applications in Drug Development and Research

2-Chloropropionyl chloride is a versatile reagent used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[4] The deuterated form, this compound, is particularly valuable in drug development for several reasons:

  • Isotopic Labeling: It can be used to introduce a stable isotopic label into a drug molecule. This allows researchers to trace the metabolism and pharmacokinetics of the drug using techniques like mass spectrometry.

  • Modifying Pharmacokinetic Profiles: The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a drug.[5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage. This "kinetic isotope effect" can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved overall safety and efficacy profile.

The following diagram illustrates the potential impact of deuteration on the pharmacokinetic profile of a drug.

Pharmacokinetic_Profile cluster_0 Non-Deuterated Drug cluster_1 Deuterated Drug Drug_Admin Drug Administration Metabolism Rapid Metabolism (CYP450) Drug_Admin->Metabolism Excretion Rapid Excretion Metabolism->Excretion Deuterated_Drug_Admin Deuterated Drug Administration Slow_Metabolism Slower Metabolism (Kinetic Isotope Effect) Deuterated_Drug_Admin->Slow_Metabolism Prolonged_Exposure Prolonged Therapeutic Exposure Slow_Metabolism->Prolonged_Exposure

Caption: Impact of Deuteration on Drug Metabolism.

Experimental Workflow: Acylation Reactions

This compound, like its non-deuterated counterpart, is a reactive acylating agent. It can be used to introduce the 2-chloropropionyl-d4 group onto various nucleophiles such as amines, alcohols, and thiols. A general workflow for an acylation reaction is depicted below.

Acylation_Workflow Start Start: Prepare Reactants Reactants Nucleophile (e.g., Amine) + this compound + Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) Start->Reactants Reaction Reaction at controlled temperature (e.g., 0 °C to room temperature) Reactants->Reaction Workup Aqueous Workup (e.g., wash with water, brine) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Acylated Product Purification->Product

Caption: General Workflow for Acylation Reactions.

General Experimental Protocol for N-Acylation:

This protocol is adapted from general procedures for acylation with similar acyl chlorides and should be optimized for specific substrates.

Materials:

  • Amine substrate

  • This compound

  • A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the amine substrate and the base (typically 1.1 to 1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its availability from specialized suppliers allows for its use in introducing stable isotopic labels and for modulating the pharmacokinetic properties of drug candidates. The synthetic and reaction protocols outlined in this guide provide a foundation for its application in the laboratory. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.

References

Synthesis of 2-Chloropropionyl chloride-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthesis route for 2-Chloropropionyl chloride-d4, a deuterated analog of an important chemical intermediate. The synthesis involves a two-step process commencing with the commercially available isotopically labeled starting material, Propionic acid-d5. The first step is an α-chlorination of Propionic acid-d5 to yield 2-chloropropanoic acid-d4 via a Hell-Volhard-Zelinsky reaction. The subsequent step involves the conversion of the deuterated carboxylic acid to the final product, this compound, using thionyl chloride.

This document outlines the detailed experimental protocols for each step, a summary of quantitative data, and visualizations of the synthetic pathway and reaction mechanisms to aid in comprehension and practical application.

I. Overview of the Synthetic Route

The synthesis of this compound is achieved through the following two-step reaction sequence:

  • Step 1: α-Chlorination of Propionic acid-d5

  • Step 2: Conversion to this compound

Below is a graphical representation of the overall experimental workflow.

G Overall Synthesis Workflow for this compound start Start with Propionic acid-d5 step1 Step 1: α-Chlorination (Hell-Volhard-Zelinsky Reaction) start->step1 intermediate 2-chloropropanoic acid-d4 step1->intermediate step2 Step 2: Acyl Chloride Formation (Reaction with Thionyl Chloride) intermediate->step2 product This compound step2->product purification Purification (Distillation) product->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: Overall synthesis workflow for this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the expected products of the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Isotopic Purity (atom % D)Expected Yield (%)Purity (%)
Propionic acid-d5CD₃CD₂COOH79.111411.059≥98N/A≥99
2-chloropropanoic acid-d4CD₃CDClCOOH112.55~186~1.25≥9870-80>95
This compoundCD₃CDClCOCl130.99110-112~1.34≥98>80>99

III. Experimental Protocols

Step 1: Synthesis of 2-chloropropanoic acid-d4

This step employs the Hell-Volhard-Zelinsky reaction for the α-chlorination of Propionic acid-d5.[1][2]

Materials:

  • Propionic acid-d5 (≥98 atom % D)[3][4]

  • Phosphorus trichloride (B1173362) (PCl₃)

  • Chlorine gas (Cl₂)

  • Anhydrous work-up solvents (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, place Propionic acid-d5.

  • Add a catalytic amount of phosphorus trichloride (approximately 0.1 equivalents).

  • Heat the mixture gently and bubble dry chlorine gas through the reaction mixture. The reaction is typically carried out at a temperature range of 80-100°C.

  • Monitor the reaction progress by techniques such as ¹H NMR or GC-MS to observe the disappearance of the starting material and the formation of the chlorinated product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to the reaction mixture to hydrolyze the intermediate acyl chloride and any remaining phosphorus trichloride.

  • Extract the aqueous mixture with a suitable organic solvent like diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-chloropropanoic acid-d4.

  • The crude product can be purified by vacuum distillation.

G Mechanism of Hell-Volhard-Zelinsky Chlorination cluster_0 Acyl Chloride Formation cluster_1 Enolization and Chlorination cluster_2 Hydrolysis Propionic_acid_d5 CD₃CD₂COOH Acyl_chloride_d5 CD₃CD₂COCl Propionic_acid_d5->Acyl_chloride_d5 + PCl₃ PCl3 PCl₃ Enol_d4 CD₃CD=C(OH)Cl Acyl_chloride_d5->Enol_d4 Tautomerization Alpha_chloro_acyl_chloride_d4 CD₃CDClCOCl Enol_d4->Alpha_chloro_acyl_chloride_d4 + Cl₂ Chlorine Cl₂ Product CD₃CDClCOOH Alpha_chloro_acyl_chloride_d4->Product + H₂O Water H₂O G Mechanism of Acyl Chloride Formation with Thionyl Chloride Carboxylic_acid CD₃CDClCOOH Intermediate CD₃CDClCOOS(O)Cl Carboxylic_acid->Intermediate + SOCl₂ Thionyl_chloride SOCl₂ Product CD₃CDClCOCl Intermediate->Product + Cl⁻ Chloride_ion Cl⁻ Byproducts SO₂ + HCl

References

A Technical Guide to the Stability and Storage of 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Chloropropionyl chloride-d4 (CAS No. 1219794-98-5). The information presented is primarily based on data for its non-deuterated analog, 2-Chloropropionyl chloride (CAS No. 7623-09-8), as specific quantitative stability data for the deuterated compound is not extensively available in public literature. The isotopic labeling is not expected to significantly alter the fundamental chemical reactivity, handling, or storage requirements.

Chemical Properties and Hazards

This compound is a highly reactive acylating agent.[1] Its utility in synthesis is derived from its reactive nature, which also dictates stringent handling and storage protocols to ensure its stability and prevent hazardous situations. The compound is a flammable liquid and vapor, is corrosive, and reacts violently with water.[2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the non-deuterated analog, which are expected to be comparable for this compound.

PropertyValueSource(s)
Molecular Formula C₃D₄Cl₂O
Molecular Weight 130.99 g/mol
Appearance Clear colorless to light yellow liquid[1][4][5]
Odor Pungent, Stench[2][4][6]
Boiling Point 109-111 °C[5][7]
Density 1.308 g/mL at 25 °C[5][7]
Flash Point 31 °C - 34 °C[1][2][8]
Refractive Index n20/D 1.440[7]
Water Solubility Reacts violently / Decomposes[2][5][6]
Solubility Soluble in organic solvents like chloroform (B151607) and ether.[5][6]
GHS Hazard Summary

Understanding the hazards is critical for safe handling and storage.

Hazard ClassificationGHS CategoryStatementSource(s)
Flammable Liquids Category 2 / 3H225/H226: Highly flammable liquid and vapor[3][9][10]
Skin Corrosion/Irritation Category 1B / 1H314: Causes severe skin burns and eye damage[2][3][9][10]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled[9]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2][9][10]
Specific target organ toxicity Category 3H335: May cause respiratory irritation[2][10]

Stability and Reactivity

The stability of this compound is fundamentally compromised by its high reactivity, particularly with nucleophiles.

  • Reactivity with Water: The most significant factor affecting stability is moisture. The compound reacts violently with water, hydrolyzing to form 2-chloropropionic acid and hydrogen chloride gas.[2][6] This reaction is exothermic and the liberation of corrosive gas can cause a dangerous pressure buildup in sealed containers.

  • Thermal Stability: While specific decomposition temperatures are not detailed, the compound is flammable and should be kept away from heat and sources of ignition.[2][3][9] High temperatures can lead to the release of irritating and toxic gases.[2][3]

  • Incompatible Materials: Contact with incompatible materials can lead to vigorous and hazardous reactions. These materials must be strictly avoided during storage and handling.

    • Strong Bases, Alcohols, Amines: React vigorously.[2][3][4][11]

    • Oxidizing Agents: Can cause a hazardous reaction.[2][3][11]

    • Metals: May be corroded by the substance or its decomposition products.[2][3]

  • Hazardous Decomposition Products: Under fire conditions or upon contact with water, the compound can decompose to produce hazardous substances including:

    • Hydrogen chloride gas[2][3][8]

    • Carbon monoxide (CO) and Carbon dioxide (CO₂)[2][8][11]

    • Phosgene[2][3][11]

The diagram below illustrates the key factors that compromise the stability of this compound and lead to its degradation.

Decomposition Pathway for this compound substance This compound hcl Hydrogen Chloride (HCl) substance->hcl acid 2-Chloropropionic acid-d4 substance->acid phosgene Phosgene, CO, CO₂ substance->phosgene water Moisture / Water (H₂O) water->substance Violent Hydrolysis heat Heat / Ignition Sources heat->substance Thermal Decomposition bases Bases / Alcohols / Amines bases->substance Vigorous Reaction

Caption: Key reactivity pathways for this compound.

Recommended Storage Conditions

Proper storage is essential to maintain the chemical's integrity and for safety. The following conditions are recommended.

ConditionRecommendationRationale & DetailsSource(s)
Temperature Store in a cool place.Recommended storage temperature is typically indicated on the product label. Storing in a designated "flammables area" away from heat sources is critical.[2][9][11][12]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).Protects the highly reactive compound from moisture and oxygen in the air, preventing hydrolysis and degradation.[2][3]
Container Keep container tightly closed.Prevents ingress of atmospheric moisture and leakage of corrosive vapors. Ensure the container material is appropriate and non-reactive.[2][9][12][13]
Location Store in a dry, well-ventilated, and secure area.A dry environment prevents hydrolysis. Good ventilation disperses any potential vapors. Storage should be in a locked area accessible only to authorized personnel.[2][9][13]
Moisture Protect from moisture. Crucial. The compound reacts violently with water. The storage area must be kept dry, and the product should never be allowed to come into contact with water.[2][3][8][9]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.The compound is flammable with a low flash point. Use spark-proof tools and explosion-proof equipment in the storage and handling area.[2][3][9][11]

Experimental Protocols

Detailed experimental protocols for the quantitative assessment of this compound stability are not available in the public domain search results. Such studies are typically conducted by the manufacturer and are often proprietary.

A general approach for assessing the stability of a reactive compound like this would involve:

  • Forced Degradation Studies: Exposing the compound to accelerated stress conditions (e.g., elevated temperature, high humidity, UV light, presence of oxidizing agents) to identify potential degradation products and pathways.

  • Real-Time Stability Studies: Storing the compound under the recommended conditions for an extended period and periodically testing its purity and potency using analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

The workflow for handling and storage to ensure stability is outlined in the diagram below.

Handling and Storage Workflow for Stability start Receive Compound check_seal Inspect Container Seal (Check for damage) start->check_seal storage Store in Designated Area: - Cool, Dry, Well-Ventilated - Flammables Cabinet - Inert Atmosphere check_seal->storage Seal OK handling Handle in Fume Hood with PPE storage->handling dispense Dispense under Inert Gas handling->dispense reseal Tightly Reseal Container (Purge with inert gas if possible) dispense->reseal end Return to Storage reseal->end

Caption: Recommended workflow for handling and storing this compound.

Conclusion

The stability of this compound is contingent upon strict adherence to proper storage and handling procedures. The primary threat to its integrity is exposure to moisture, which causes rapid decomposition. Additionally, its flammability and reactivity with a range of common chemicals necessitate storage in a cool, dry, well-ventilated, and inert environment, away from all sources of ignition and incompatible materials. By implementing the conditions and workflows outlined in this guide, researchers can ensure the compound's quality and maintain a safe laboratory environment.

References

handling precautions for deuterated acyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Deuterated Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Deuterated acyl chlorides are valuable reagents in scientific research, particularly in pharmaceutical development and metabolic studies, where they serve as isotopic labels for tracing molecular pathways. However, their utility is matched by significant chemical hazards. Like their non-deuterated counterparts, these compounds are highly reactive, corrosive, and moisture-sensitive. This guide provides a comprehensive overview of the necessary precautions, protocols, and emergency procedures to ensure their safe handling in a laboratory setting.

Hazard Identification and Risk Assessment

The primary hazards associated with deuterated acyl chlorides stem from the acyl chloride functional group. The presence of deuterium (B1214612) does not significantly alter the chemical reactivity or toxicity but will result in deuterated byproducts upon reaction (e.g., deuterium chloride gas upon hydrolysis).

Core Hazards:

  • Reactivity: Acyl chlorides react violently with water and other protic solvents (e.g., alcohols, amines) in a highly exothermic reaction, releasing corrosive gases.[1][2] This reactivity necessitates handling under anhydrous conditions.[3][4]

  • Corrosivity: Direct contact causes severe skin burns and serious eye damage.[1][5][6] Vapors are corrosive to the respiratory tract.[7][8]

  • Toxicity: Inhalation of vapors can irritate the nose, throat, and lungs, potentially leading to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1][9] Upon combustion, they can produce poisonous gases, including phosgene (B1210022) and hydrogen chloride (or deuterium chloride).[1][7]

  • Flammability: Many acyl chlorides, especially those with low molecular weight, are highly flammable liquids with low flash points and vapors that can form explosive mixtures with air.[5][6][7]

Data Presentation: Hazard Profile

To illustrate the quantitative hazards, the data for Acetyl Chloride is presented as a representative example for low-molecular-weight acyl chlorides.

PropertyDataCitation(s)
Chemical Formula C₂H₃ClO[2]
CAS Number 75-36-5[2]
Boiling Point 52 °C[6]
Melting Point -112 °C[6]
Flash Point -12 °C[6]
GHS Hazard Statements H225 (Highly flammable liquid and vapour)[5][6]
H314 (Causes severe skin burns and eye damage)[2][5][6]
EUH014 (Reacts violently with water)[2]
UN Number 1717[6]
Transport Hazard Class 3 (Flammable Liquid), Subsidiary Risk 8 (Corrosive)[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All work with acyl chlorides must be performed in a well-ventilated chemical fume hood to prevent the buildup of flammable and toxic vapors.[4]

  • Glovebox: For handling highly moisture-sensitive deuterated acyl chlorides or for procedures requiring a strictly inert atmosphere, a glovebox filled with an inert gas (e.g., nitrogen, argon) is the preferred environment.[3][4]

  • Schlenk Line: For reactions that must be kept free of air and moisture, Schlenk line techniques provide a robust alternative to a glovebox.[3][10]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[7][11] A Class D fire extinguisher should be available for emergencies involving reactive metals, though dry chemical or CO2 extinguishers are appropriate for flammable liquid fires.[1][4]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical to prevent exposure.

PPE CategorySpecificationRationaleCitation(s)
Eye/Face Protection Tightly fitting chemical safety goggles and a face shield (minimum 8-inch). Must meet EN166 or OSHA 29 CFR 1910.133 standards.To protect against splashes and corrosive vapors that can cause severe eye damage.[7][8][11][12]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). Inspect gloves for leaks before use.To prevent skin contact, which results in severe chemical burns.[11][13]
Body Protection A flame-resistant lab coat (e.g., Nomex) fully buttoned, or a full chemical-resistant suit for larger quantities.To protect the body from accidental splashes and contact.[4][11]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors/acid gases may be required if engineering controls are insufficient or during emergencies.To prevent inhalation of corrosive and toxic vapors.[11][12]

Experimental Protocols

Adherence to detailed and tested protocols is essential for safety and experimental success.

Protocol 1: General Handling of Deuterated Acyl Chlorides in a Fume Hood

This protocol is suitable for transferring and using small quantities of less volatile deuterated acyl chlorides where absolute exclusion of atmospheric moisture for a brief period is manageable.

  • Preparation:

    • Ensure the fume hood sash is at the appropriate height.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[11]

    • Don all required PPE as detailed in the table above.

    • Assemble all necessary glassware and ensure it is clean and thoroughly dried in an oven beforehand.

  • Inert Atmosphere Purge:

    • Assemble the reaction apparatus in the fume hood.

    • Flush the apparatus with a stream of dry, inert gas (nitrogen or argon) for several minutes to displace air and moisture.

  • Reagent Transfer:

    • Use a syringe and needle that have been oven-dried and cooled in a desiccator.[10]

    • Carefully uncap the deuterated acyl chloride reagent bottle. It is often sealed under an inert atmosphere with a septum-lined cap (e.g., Sure/Seal™).[14]

    • Puncture the septum with the needle and draw the required volume of liquid. It is best practice to also insert a needle attached to an inert gas line to prevent creating a vacuum inside the reagent bottle.[14]

    • Quickly and carefully transfer the reagent to the reaction flask.

    • Reseal the reagent bottle immediately.

  • Post-Transfer and Cleanup:

    • Wash the syringe and needle by rinsing with a suitable anhydrous solvent (e.g., dichloromethane) followed by a quenching solvent (e.g., isopropanol) in the fume hood.

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[11]

Protocol 2: Handling Under Inert Atmosphere Using a Schlenk Line

This protocol is mandatory for reactions that are highly sensitive to air and moisture.

  • System Preparation:

    • Assemble all necessary Schlenk glassware (e.g., Schlenk flask, addition funnel) and ensure all joints are properly greased and sealed.

    • Connect the glassware to the dual-manifold Schlenk line using thick-walled, non-collapsible tubing.[10]

  • Creating an Inert Atmosphere:

    • Perform a minimum of three vacuum/inert gas cycles to remove the atmosphere from the glassware.[3] This involves evacuating the flask under vacuum and then refilling it with a positive pressure of inert gas.

  • Reagent Transfer via Cannula or Syringe:

    • Ensure the deuterated acyl chloride reagent bottle is under a positive pressure of inert gas.

    • For larger volumes, a double-tipped needle (cannula) transfer is preferred. Insert one end of the cannula through the septum of the reagent bottle and the other end into the reaction flask.

    • Use the pressure differential between the two flasks (or slightly higher pressure in the reagent bottle) to slowly transfer the liquid.

    • For smaller volumes, the syringe technique described in Protocol 1 can be used.

  • Reaction and Workup:

    • Conduct the reaction under a positive pressure of inert gas.

    • Upon completion, cool the reaction to a safe temperature before quenching.

    • Quench the reaction by slowly adding a suitable reagent (e.g., a cooled alcohol or a basic solution) to neutralize any unreacted acyl chloride. This step must be done with extreme caution due to the exothermic nature of the reaction.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows for handling deuterated acyl chlorides.

G cluster_prep Initial Assessment cluster_handling Handling Environment Selection cluster_action Action start Receive Deuterated Acyl Chloride check_hazards Review Safety Data Sheet (SDS) Identify All Hazards start->check_hazards assess_sensitivity Assess Moisture & Air Sensitivity check_hazards->assess_sensitivity glovebox Glovebox or Schlenk Line (Strictly Inert Atmosphere) assess_sensitivity->glovebox High Sensitivity fume_hood Chemical Fume Hood (Inert Gas Purge) assess_sensitivity->fume_hood Moderate Sensitivity ppe_check Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) glovebox->ppe_check fume_hood->ppe_check proceed Proceed with Experiment ppe_check->proceed

Caption: Decision workflow for selecting the appropriate handling environment.

G start Assemble Clean, Dry Schlenk Glassware connect Connect to Schlenk Line start->connect purge_start Begin Vacuum/Inert Gas Cycles (3x) connect->purge_start purge_vac 1. Evacuate Under Vacuum purge_start->purge_vac purge_end System is Under Positive Pressure of Inert Gas purge_start->purge_end purge_gas 2. Refill with Inert Gas purge_vac->purge_gas purge_gas->purge_start Repeat 2x transfer Transfer Deuterated Acyl Chloride (via Syringe or Cannula) purge_end->transfer react Run Reaction Under Inert Atmosphere transfer->react quench Cool and Cautiously Quench Reaction react->quench end Proceed to Workup quench->end

Caption: Experimental workflow for a reaction using a Schlenk line.

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Response
  • Evacuate: Immediately evacuate all personnel from the affected area.[11]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For minor spills, absorb the material with an inert, dry substance like sand, earth, or vermiculite.[11] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

  • Collect: Carefully collect the absorbed material and contaminated soil into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Decontaminate the area once the spill is removed, if safe procedures are in place.

Fire Response
  • Extinguishing Agents: Use dry chemical, carbon dioxide (CO₂), or dry sand to extinguish a fire.[1][6]

  • DO NOT USE WATER OR FOAM, as acyl chlorides react violently with water, which would exacerbate the situation.[1]

  • Firefighting Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Use a water spray only to cool fire-exposed containers, ensuring water does not come into contact with the acyl chloride itself.[1]

First Aid Measures
Exposure RouteFirst Aid ProtocolCitation(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][8]
Inhalation Move the exposed person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention, as pulmonary edema may be delayed.[1][2][7]
Ingestion DO NOT INDUCE VOMITING. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][7]

Waste Disposal

All waste containing deuterated acyl chlorides must be treated as hazardous.

  • Quenching: Unused or residual acyl chloride should be slowly and cautiously added to a stirred, cooled solution of a nucleophile like isopropanol (B130326) or a basic solution to neutralize it before disposal. This must be done in a fume hood.

  • Containers: Contaminated materials (e.g., paper towels, gloves, absorbent) must be placed in a sealed, properly labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6]

References

2-Chloropropionyl chloride-d4 safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for 2-Chloropropionyl chloride-d4, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical databases.

Chemical Identification

  • Chemical Name: (±)-2-Chloropropionyl-2,3,3,3-d4 Chloride

  • CAS Number: 1219794-98-5[1]

  • Synonyms: this compound

  • Molecular Formula: C₃D₄Cl₂O

  • Molecular Weight: 130.99 g/mol

For reference, the non-deuterated analogue is 2-Chloropropionyl chloride (CAS: 7623-09-8).[2][3][4][5][6] Safety information is often based on data from this analogue.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data is primarily from the non-deuterated analogue unless specified.

PropertyValueSource(s)
Physical State Liquid[1][4]
Appearance / Color Colorless to light yellow, clear liquid[1][3][4][5]
Odor Pungent; Stench[3][4]
Density 1.308 g/mL at 25 °C[1][5][6][7]
Melting Point -71 °C (-96 °F)[1][4][5]
Boiling Point 109 - 111 °C (228 - 232 °F) at 760 mmHg[1][4][5][6][7]
Flash Point 31 °C (88 °F)[1]
Vapor Pressure 28 hPa (21 mmHg) at 20 °C (68 °F)[1]
Water Solubility Decomposes; Reacts violently with water[1][4][5]
Refractive Index n20/D 1.440[5][6][7]

Hazard Identification and GHS Classification

This compound is a hazardous substance. It is a flammable liquid and vapor that causes severe skin burns and eye damage and may cause respiratory irritation.[1][2][4]

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor[2][4][8]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[2][8]
Serious Eye Damage/Irritation Category 1H314: Causes severe skin burns and eye damage[8]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2][4][8]
  • Signal Word: Danger[2][4][6]

  • Hazard Pictograms:

    • Flame (GHS02)

    • Corrosion (GHS05)

    • Exclamation Mark (GHS07)

    • Health Hazard (GHS08)

Toxicological Information

This substance is corrosive and can cause severe damage to tissues upon contact. The toxicological properties have not been fully investigated for the deuterated compound, and data is often extrapolated from its non-deuterated analogue.[3]

Routes of Exposure: Inhalation, ingestion, skin, and eye contact.[1]

Acute Health Effects:

  • Eyes: Causes severe eye damage and burns.[1][3] It is a lachrymator, a substance that induces tearing.[2][3]

  • Skin: Causes severe skin burns.[1][3] May be harmful if absorbed through the skin.[1]

  • Inhalation: May be harmful if inhaled.[1] Causes chemical burns to the respiratory tract and may cause respiratory irritation.[2][3] Inhalation could be fatal due to spasm, inflammation, and edema of the larynx and bronchi.[3]

  • Ingestion: May be harmful if swallowed.[1] Causes gastrointestinal tract burns.[3]

Quantitative Toxicity Data: Note: The following data is for the non-deuterated analogue, 2-Chloropropionyl chloride (CAS 7623-09-8).

EndpointSpeciesValueSource
LD50 Oral Rat642 mg/kg[8]

Chronic Health Effects:

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

  • Mutagenic Effects: No data available.[1]

Experimental Protocols

The provided safety data sheets and chemical database entries cite standard hazard classifications but do not contain detailed experimental protocols for this compound itself. The presented toxicological data, such as the LD50 value, is for the non-deuterated analogue and was likely determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines (e.g., OECD 401 for acute oral toxicity). However, the specific study reports and detailed protocols are not publicly available in the referenced documents.

Emergency Procedures

First Aid Measures

A logical workflow for first aid is essential following an exposure.

FirstAid cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Occurs (Skin, Eyes, Inhalation, Ingestion) move Move out of dangerous area. Remove contaminated clothing. exposure->move General First Step rinse_skin Skin: Flush with plenty of water for at least 15 minutes. move->rinse_skin Address Specific Exposure rinse_eyes Eyes: Rinse cautiously with water for several minutes. Remove contacts. move->rinse_eyes Address Specific Exposure fresh_air Inhalation: Move to fresh air. Give artificial respiration if not breathing. move->fresh_air Address Specific Exposure ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. move->ingestion Address Specific Exposure call_poison Immediately call a POISON CENTER or doctor/physician. rinse_skin->call_poison rinse_eyes->call_poison fresh_air->call_poison ingestion->call_poison show_sds Show SDS to the doctor. call_poison->show_sds

Caption: First aid workflow following exposure to this compound.

Firefighting Measures

This substance is flammable and reacts with water.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][3][4] Do NOT use water directly on the fire, as it reacts violently.[3][4]

  • Hazardous Combustion Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO₂) and hydrogen chloride gas.[1][4] Phosgene may also be produced.[3][4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][4]

Firefighting cluster_actions Response Actions cluster_media Extinguishing Media fire Fire Involving This compound assess Assess Situation & Wear Full PPE (incl. SCBA) fire->assess extinguish Extinguish Fire assess->extinguish cool Cool Containers with Water Mist (if safe, avoid direct contact) assess->cool allowed Use: Dry Chemical, CO2, Alcohol-Resistant Foam extinguish->allowed Select Media not_allowed Do NOT Use: Direct Water Jet extinguish->not_allowed Avoid SpillResponse cluster_safety Immediate Safety cluster_containment Containment & Cleanup cluster_disposal Disposal spill Spill Detected ppe Don PPE spill->ppe ignition Remove Ignition Sources ppe->ignition ventilate Ensure Ventilation ignition->ventilate contain Contain Spill (Prevent entry to drains) ventilate->contain absorb Absorb with Inert Material (Sand, Vermiculite) contain->absorb collect Collect into Closed Container (Use non-sparking tools) absorb->collect dispose Dispose of waste according to approved procedures. collect->dispose

References

The Role of 2-Chloropropionyl Chloride-d4 in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropionyl chloride-d4 is a deuterated analogue of 2-chloropropionyl chloride, placing it in the category of isotope-labeled compounds. In the landscape of modern research, particularly within drug discovery and bioanalysis, such stable isotope-labeled reagents are indispensable tools. Their primary application lies in enhancing the precision and accuracy of quantitative analyses performed by mass spectrometry. This technical guide elucidates the core function of this compound as a crucial reagent for the synthesis of internal standards used in these sophisticated analytical methods. While direct, widespread applications of this compound in complex biological pathways are not its primary role, its impact on the reliability of quantitative data is profound.

Core Application: Synthesis of Internal Standards for Quantitative Mass Spectrometry

The principal use of this compound in a research setting is in the synthesis of deuterated internal standards for quantitative analysis, particularly for compounds containing primary and secondary amine functional groups.

In quantitative mass spectrometry, an internal standard is a compound that is added in a known quantity to a sample being analyzed. It serves as a reference point to correct for any loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard is chemically very similar to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.

This is where this compound comes into play. Many amine-containing compounds, such as pharmaceuticals, metabolites, and biogenic amines, require a chemical modification called derivatization to improve their chromatographic properties and detection sensitivity in mass spectrometry. 2-Chloropropionyl chloride is a reagent that can be used for this derivatization, as it readily reacts with amines to form a stable amide derivative.

To create a suitable internal standard for an analyte that has been derivatized with 2-chloropropionyl chloride, researchers synthesize a deuterated version of the derivatized analyte. This is achieved by reacting the underivatized analyte with this compound. The resulting deuterated derivative will have a higher mass than the non-deuterated derivative of the analyte, allowing for their separate detection by the mass spectrometer, while ensuring they behave almost identically during the analytical process.

The Derivatization and Internal Standard Workflow

The general workflow for using this compound to create an internal standard for the quantification of an amine-containing analyte is as follows:

  • Analyte Derivatization: The sample containing the amine analyte is treated with 2-chloropropionyl chloride.

  • Internal Standard Synthesis: A pure standard of the amine analyte is reacted with this compound to produce the deuterated derivative, which will serve as the internal standard.

  • Sample Spiking: A known amount of the synthesized deuterated internal standard is added to the sample containing the derivatized analyte.

  • LC-MS/MS Analysis: The mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to monitor specific mass transitions for both the derivatized analyte and the deuterated internal standard.

  • Quantification: The ratio of the signal from the derivatized analyte to the signal from the deuterated internal standard is used to calculate the precise concentration of the analyte in the original sample.

Quantitative Data Summary

The following table summarizes the key properties of this compound, which are critical for its application in the synthesis of internal standards.

PropertyValueSignificance in Research Applications
Molecular Formula C₃D₄Cl₂OThe presence of four deuterium (B1214612) (D) atoms provides a significant mass shift for the internal standard.
Molecular Weight 130.99 g/mol The increased mass compared to the non-deuterated version (126.97 g/mol ) allows for clear differentiation in the mass spectrometer.
Isotopic Purity Typically >98%High isotopic purity is crucial to minimize signal overlap between the analyte and the internal standard, ensuring accurate quantification.

Experimental Protocols

While a specific, universally applicable experimental protocol for the use of this compound does not exist due to its role as a synthetic reagent, the following provides a generalized methodology for the synthesis of a deuterated internal standard and its use in a quantitative LC-MS/MS analysis. This protocol is based on established principles of derivatization and stable isotope dilution analysis.

Protocol: Synthesis of a Deuterated Amine Derivative as an Internal Standard

Objective: To synthesize a deuterated N-(2-chloropropionyl) derivative of a target amine for use as an internal standard.

Materials:

  • Target amine compound (pure standard)

  • This compound

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Quenching solution (e.g., methanol, water)

  • Solvents for purification (e.g., ethyl acetate, hexane)

  • Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

  • Dissolve the target amine (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.1 equivalents) to the solution and stir.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add this compound (1.05 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding the quenching solution.

  • Remove the solvent under reduced pressure.

  • Purify the resulting deuterated amide derivative using an appropriate method, such as liquid-liquid extraction or silica gel column chromatography.

  • Confirm the identity and purity of the synthesized deuterated internal standard by NMR and mass spectrometry.

Protocol: Quantitative Analysis of an Amine Analyte using the Deuterated Internal Standard

Objective: To accurately quantify an amine analyte in a complex matrix using the synthesized deuterated internal standard.

Materials:

  • Sample containing the amine analyte

  • 2-Chloropropionyl chloride

  • Synthesized deuterated internal standard solution of known concentration

  • Derivatization buffer (e.g., borate (B1201080) buffer, pH 9)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize or extract the sample to isolate the analyte of interest.

  • Internal Standard Spiking: Add a precise volume of the deuterated internal standard solution to a known amount of the sample extract.

  • Derivatization: Add the derivatization buffer and 2-chloropropionyl chloride to the spiked sample. Vortex and incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).

  • Extraction: After derivatization, extract the derivatized analyte and internal standard into an organic solvent.

  • Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Data Acquisition: Inject the sample into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect specific parent-to-product ion transitions for both the non-deuterated analyte derivative and the deuterated internal standard.

  • Quantification: Construct a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. Determine the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Derivatization_Reaction Analyte Amine Analyte (Primary or Secondary Amine) Product Deuterated Amide Derivative (Internal Standard) Analyte->Product + Reagent This compound Reagent->Product Derivatization (Acylation)

Caption: Chemical derivatization of an amine analyte with this compound.

Quantitative_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Output Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Derivatize Derivatize with 2-Chloropropionyl chloride Spike->Derivatize Extract Extract Derivatives Derivatize->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant Result Accurate Analyte Concentration Quant->Result

Navigating the Solubility of Deuterated Compounds: A Technical Guide on 2-Chloropropionyl chloride-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloropropionyl chloride-d4 in organic solvents. Due to the limited availability of direct quantitative data for the deuterated variant, this document leverages information on its non-deuterated analog, 2-Chloropropionyl chloride, and established principles regarding the impact of deuteration on the physicochemical properties of organic molecules. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work.

Understanding the Solubility Profile

2-Chloropropionyl chloride is a reactive acyl chloride that is qualitatively described as being soluble in a range of organic solvents.[1][2] Its deuterated counterpart, this compound, is expected to exhibit a similar solubility profile due to the subtle differences between protio and deuterated isotopologues.

Table 1: Qualitative Solubility of 2-Chloropropionyl chloride in Various Solvents

Solvent ClassSpecific SolventsSolubilityReference
Chlorinated SolventsDichloromethane, ChloroformSoluble[2][3]
EthersDiethyl etherSoluble[2]
WaterInsoluble (Reacts Violently)[1][4][5]

It is crucial to note that 2-Chloropropionyl chloride reacts exothermically with water, alcohols, and amines.[1][4] Therefore, anhydrous conditions are essential when handling this compound to prevent hydrolysis and ensure its integrity in solution.

The Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium (B1214612) can subtly influence a molecule's physicochemical properties, including its solubility. While the effects are not always predictable, some general trends have been observed. In some instances, deuteration can lead to a modest increase in solubility. For example, the solubility of flurbiprofen-d8 was found to be twice that of its non-deuterated form.[6] However, for many organic compounds dissolved in organic solvents, the difference in solubility between the deuterated and non-deuterated versions is often considered negligible.[7]

The observed changes in solubility upon deuteration can be attributed to alterations in intermolecular forces, such as hydrogen bonding and van der Waals interactions, stemming from the different vibrational frequencies and bond lengths of C-D versus C-H bonds.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a reactive liquid like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the solute concentration.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest (e.g., dichloromethane, chloroform)

  • Inert gas (e.g., nitrogen or argon)

  • Temperature-controlled shaker or incubator

  • Gas-tight syringes

  • Volumetric flasks

  • Analytical balance

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of Saturated Solution:

    • In a sealed vial under an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous organic solvent.

    • Equilibrate the mixture at a constant temperature using a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Dilution:

    • After equilibration, allow the solution to stand undisturbed for a sufficient time to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a gas-tight syringe, ensuring no solid particles are transferred.

    • Immediately dilute the collected aliquot with a known volume of the same anhydrous solvent in a volumetric flask to a concentration suitable for analysis.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizing the Solubility Assessment Workflow

cluster_0 Data Acquisition cluster_1 Analysis & Decision cluster_2 Experimental Verification Start Identify Deuterated Compound of Interest (e.g., this compound) Search_Deuterated Search for Direct Solubility Data (Deuterated Compound) Start->Search_Deuterated Data_Found Quantitative Data Available? Search_Deuterated->Data_Found Search_Analog Search for Solubility Data (Non-Deuterated Analog) Qualitative_Data Qualitative Data Available? Search_Analog->Qualitative_Data Search_General Research General Effects of Deuteration on Solubility Estimate Estimate Solubility Based on Analog and Deuteration Principles Search_General->Estimate Data_Found->Search_Analog No Proceed Proceed with Experimentation Data_Found->Proceed Yes Qualitative_Data->Search_General No Qualitative_Data->Estimate Yes Report Report Findings Proceed->Report Experiment Conduct Experimental Solubility Determination Estimate->Experiment Experiment->Report

Caption: Workflow for assessing deuterated compound solubility.

References

A Technical Guide to Commercial Sources and Handling of (±)-2-Chloropropionyl-2,3,3,3-d4 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial availability, chemical properties, and handling considerations for (±)-2-Chloropropionyl-2,3,3,3-d4 Chloride. This deuterated acyl chloride is a specialized reagent valuable in synthetic chemistry, particularly for introducing a stable isotope-labeled propionyl group in metabolic studies, quantitative analysis using mass spectrometry, and as a building block in the synthesis of complex molecules.

Chemical Identity and Properties

(±)-2-Chloropropionyl-2,3,3,3-d4 Chloride is the deuterated analog of 2-chloropropionyl chloride. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard or tracer in various analytical and research applications.

  • Molecular Formula : C₃D₄Cl₂O[1]

  • Molecular Weight : 130.99 g/mol [1][2]

  • CAS Number : 1219794-98-5[1][2]

  • CAS Number (Unlabeled) : 7623-09-8[1][3]

  • Synonyms : (±)-2-Chloropropanoyl-d4 Chloride, 2-Chloropropanoyl Chloride-D4[1][3]

The unlabeled compound is a clear, colorless to light yellow liquid with a pungent odor.[4][5] It is highly reactive and corrosive.[4][6]

Commercial Availability

The primary commercial suppliers for this specific deuterated compound are specialized chemical companies focusing on stable isotope-labeled products. Below is a summary of available commercial sources.

SupplierProduct CodeIsotopic EnrichmentChemical PurityAvailable Quantity
CDN Isotopes D-619898 atom % D[2][3]97%[2]0.5 g[2][3]
LGC Standards CDN-D-6198-0.5G98 atom % D[1]min 97%[1]0.5 g

Note: Availability and pricing are subject to change. Researchers should consult the suppliers directly for the most current information.

Handling, Storage, and Safety

Due to its chemical nature, (±)-2-Chloropropionyl-2,3,3,3-d4 Chloride requires careful handling in a controlled laboratory environment.

  • Hazards : The compound is classified as a corrosive and flammable liquid.[2][3] It is highly reactive, particularly with moisture and protic solvents like water and alcohols, with which it may react exothermically to release hydrochloric acid.[4][6]

  • Storage : It should be stored at room temperature in a tightly sealed container, away from moisture and incompatible materials such as strong oxidizing agents, bases, amines, and alcohols.[3][4]

  • Stability : The compound is stable if stored under the recommended conditions. CDN Isotopes suggests that after three years, the compound should be re-analyzed for chemical purity before use.[2][3]

  • Personal Protective Equipment (PPE) : Always handle this chemical inside a fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

Representative Experimental Protocol: Synthesis of Acyl Chlorides

While specific protocols for the synthesis of (±)-2-Chloropropionyl-2,3,3,3-d4 Chloride are proprietary to the manufacturers, a general and representative method for the synthesis of similar acyl chlorides involves the chlorination of the corresponding carboxylic acid. Several patents describe the synthesis of the unlabeled D-(+)-2-chloropropionyl chloride from L-lactic acid, which serves as a useful reference.[7][8][9]

Disclaimer: The following is a generalized protocol based on literature for a related, non-deuterated compound. It is for informational purposes only and must be adapted and optimized by a qualified chemist.

Objective: To synthesize an acyl chloride from its corresponding carboxylic acid using thionyl chloride.

Materials:

  • D-2-chloropropionic acid (or its deuterated analog)

  • Thionyl chloride (SOCl₂)

  • Catalyst (e.g., N,N-dimethylformamide (DMF), pyridine, or triethylamine)[7][9]

  • Anhydrous reaction solvent (optional, reaction can be run neat)

  • Dry reaction flask with a magnetic stirrer, condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts)

Methodology:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and a catalytic amount of DMF.[9]

  • Cool the reaction flask in an ice-salt bath to approximately -5°C to -10°C.[9]

  • Slowly add thionyl chloride (typically 1.2-1.5 molar equivalents) dropwise to the cooled and stirred solution, maintaining the low temperature.[9]

  • After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.[9]

  • Slowly warm the reaction mixture to room temperature and then heat to reflux (a typical temperature is 70-80°C) for 3-5 hours to ensure the reaction goes to completion.[9]

  • Monitor the reaction progress by appropriate analytical methods (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, 2-chloropropionyl chloride, can be isolated and purified by fractional distillation under reduced pressure.[9]

Visualized Workflows

The procurement of specialized chemical reagents and their subsequent use in research involves a structured workflow to ensure safety, efficiency, and proper documentation. The following diagram illustrates this logical process.

cluster_0 Phase 1: Procurement cluster_1 Phase 2: Handling & Experimentation cluster_2 Phase 3: Post-Experiment A Identify Need for (±)-2-Chloropropionyl-d4 Chloride B Search Specialized Suppliers (e.g., CDN Isotopes, LGC) A->B C Request Quotation & Verify Specifications B->C D Generate Purchase Order C->D E Receive & Log Chemical D->E F Review Safety Data Sheet (SDS) E->F G Prepare Experiment in Fume Hood with Appropriate PPE F->G H Perform Synthesis/ Labeling Reaction G->H I Work-up & Purification H->I J Analyze Product (e.g., NMR, MS) I->J K Store Product Appropriately J->K L Document Results in Lab Notebook K->L M Dispose of Waste per Institutional Guidelines K->M

Caption: Workflow for Sourcing and Utilizing a Specialized Chemical Reagent.

Note: Signaling pathways are a concept from biology and pharmacology and are not applicable to the chemical properties or synthesis of (±)-2-Chloropropionyl-2,3,3,3-d4 Chloride.

References

Spectroscopic Analysis of 2-Chloropropionyl Chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for 2-chloropropionyl chloride. While the initial request specified the deuterated analog, 2-chloropropionyl chloride-d4, a comprehensive search of publicly available scientific databases and supplier information did not yield experimental NMR or IR spectra for this specific isotopologue. However, this compound is commercially available, and its spectroscopic characteristics can be inferred from the data of its non-deuterated counterpart, which is presented herein.

The primary differences in the spectra of this compound compared to the non-deuterated form would be the absence of proton signals for the deuterated positions in ¹H NMR spectroscopy and the appearance of C-D stretching and bending vibrations at lower wavenumbers in the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 2-chloropropionyl chloride in a deuterated chloroform (B151607) (CDCl₃) solvent.

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) Assignment
¹H~4.6Quartet~7 Hz-CHCl-
¹H~1.8Doublet~7 Hz-CH₃
¹³C~172SingletN/A>C=O
¹³C~55SingletN/A-CHCl-
¹³C~25SingletN/A-CH₃

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The key IR absorption peaks for 2-chloropropionyl chloride are presented below.

Wavenumber (cm⁻¹) Intensity Assignment
~1790StrongC=O stretch (acid chloride)
~2950MediumC-H stretch (aliphatic)
~1450MediumC-H bend (aliphatic)
~750StrongC-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for a liquid sample like 2-chloropropionyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of 2-chloropropionyl chloride (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H and ¹³C). The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Instrument Setup: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Data Acquisition: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific functional group vibrations.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-chloropropionyl chloride.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of 2-Chloropropionyl Chloride cluster_sample Sample Handling cluster_analysis Spectroscopic Measurement cluster_data Data Processing and Interpretation cluster_output Final Report Sample 2-Chloropropionyl Chloride Sample Prep_NMR Prepare NMR Sample (in CDCl3) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid Film or ATR) Sample->Prep_IR NMR_Spec Acquire NMR Spectra (¹H and ¹³C) Prep_NMR->NMR_Spec IR_Spec Acquire IR Spectrum Prep_IR->IR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Spec->Process_IR Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Multiplicity) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Group Identification) Process_IR->Interpret_IR Final_Report Generate Spectroscopic Data Report Interpret_NMR->Final_Report Interpret_IR->Final_Report

Caption: Workflow for the spectroscopic analysis of 2-Chloropropionyl Chloride.

NMR_Data_Interpretation_Logic Logical Flow for NMR Data Interpretation Start Start with Acquired NMR Spectra Identify_Signals Identify Number of Unique Signals Start->Identify_Signals Chemical_Shifts Analyze Chemical Shifts (Functional Group Regions) Identify_Signals->Chemical_Shifts Integration Analyze Integration (Proton Ratios) Chemical_Shifts->Integration Multiplicity Analyze Signal Multiplicity (Neighboring Protons) Integration->Multiplicity Structure_Proposal Propose Chemical Structure Multiplicity->Structure_Proposal Structure_Validation Validate Structure with ¹³C NMR Data Structure_Proposal->Structure_Validation End Final Structure Confirmed Structure_Validation->End

Caption: Logical flow for the interpretation of NMR spectroscopic data.

Methodological & Application

Application Note: High-Throughput Quantification of Biogenic Amines in Fish Samples using LC-MS/MS with 2-Chloropropionyl Chloride Derivatization and Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biogenic amines (BAs) are nitrogenous compounds formed by the decarboxylation of amino acids. In food products, particularly fish, high levels of BAs such as histamine, putrescine, and cadaverine (B124047) can indicate microbial spoilage and pose a significant health risk. Accurate and sensitive quantification of these amines is crucial for food safety and quality control. However, the high polarity and low molecular weight of BAs present challenges for their retention in reversed-phase liquid chromatography and their sensitivity in mass spectrometry.

To overcome these challenges, a chemical derivatization strategy is often employed. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of key biogenic amines in fish tissue. The method utilizes 2-chloropropionyl chloride as a derivatizing agent to enhance the chromatographic retention and mass spectrometric response of the analytes. Stable isotope-labeled (deuterated) analogues of each biogenic amine are used as internal standards (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

The workflow involves a simple protein precipitation step, followed by derivatization of both the endogenous analytes and the spiked deuterated internal standards. The resulting derivatives are then analyzed by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

  • Reagents: 2-Chloropropionyl chloride, Formic acid (FA), Trichloroacetic acid (TCA), Sodium bicarbonate, and certified standards of Histamine, Putrescine, Cadaverine, Tyramine, and their corresponding deuterated analogues (Histamine-d4, Putrescine-d4, Cadaverine-d4, Tyramine-d4).

  • Internal Standard (IS) Stock Solution: A mixed stock solution of deuterated biogenic amines (100 µg/mL each) was prepared in methanol. A working IS solution (1 µg/mL) was prepared by diluting the stock solution with methanol.

Sample Preparation
  • Homogenization: Weigh 1.0 g of homogenized fish tissue into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 1 µg/mL IS working solution to each sample.

  • Protein Precipitation: Add 3.0 mL of 10% TCA solution. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

Derivatization Protocol
  • pH Adjustment: To 100 µL of the supernatant, add 200 µL of 1 M sodium bicarbonate buffer (pH 9.0) to achieve alkaline conditions necessary for the reaction.

  • Derivatizing Agent Addition: Add 100 µL of 10 mg/mL 2-chloropropionyl chloride in ACN.

  • Reaction: Vortex the mixture and incubate at 50°C for 30 minutes in a water bath.

  • Quenching: Stop the reaction by adding 20 µL of 1 M formic acid to acidify the sample.

  • Final Preparation: Dilute the sample with 480 µL of water:acetonitrile (80:20, v/v) and transfer to an HPLC vial for analysis.

LC-MS/MS Conditions
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 80% B

    • 8-9 min: 80% to 95% B

    • 9-10 min: Hold at 95% B

    • 10.1-12 min: Re-equilibrate at 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

Data Presentation

The use of 2-chloropropionyl chloride as a derivatizing agent allows for the sensitive detection of biogenic amines. The mass shift resulting from the derivatization is +90.5 Da for primary amines (single derivatization) and +181 Da for diamines like putrescine and cadaverine (double derivatization). The following tables summarize the mass spectrometric parameters and representative quantitative data for the analysis.

Table 1: Optimized MRM Transitions for Derivatized Biogenic Amines and their Internal Standards

AnalyteDerivatized Precursor Ion (m/z)Product Ion (m/z)Internal StandardIS Derivatized Precursor Ion (m/z)IS Product Ion (m/z)
Histamine202.1110.1Histamine-d4206.1114.1
Putrescine269.2178.1Putrescine-d4273.2182.1
Cadaverine283.2192.1Cadaverine-d4287.2196.1
Tyramine228.1107.1Tyramine-d4232.1111.1

Table 2: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)
Histamine5 - 2000> 0.998
Putrescine5 - 2000> 0.997
Cadaverine5 - 2000> 0.998
Tyramine5 - 2000> 0.995

Table 3: Accuracy and Precision of Quality Control (QC) Samples

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Histamine LLOQ54.896.08.5
LQC1515.5103.36.2
MQC150145.296.84.1
HQC15001530.1102.03.5
Putrescine LLOQ55.2104.09.1
LQC1514.798.07.3
MQC150156.3104.25.5
HQC15001488.599.24.8

Mandatory Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Fish Tissue Sample Homogenize Homogenize (1g) Sample->Homogenize Spike_IS Spike with Deuterated IS Homogenize->Spike_IS Precipitate Protein Precipitation (TCA) Spike_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Adjust_pH Adjust pH (NaHCO3) Supernatant->Adjust_pH Add_Reagent Add 2-Chloropropionyl Chloride Adjust_pH->Add_Reagent Incubate Incubate (50°C, 30 min) Add_Reagent->Incubate Quench Quench (Formic Acid) Incubate->Quench Inject Inject into LC-MS/MS Quench->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantify using IS Detect->Quantify Report Generate Report Quantify->Report

References

Application Notes: Quantitative Metabolite Analysis Using 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of metabolites containing primary and secondary amine, hydroxyl, and thiol functional groups using 2-Chloropropionyl chloride-d4 as a derivatizing agent, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated derivatizing agent enables stable isotope dilution analysis, which offers high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is particularly applicable for targeted metabolomics, pharmacokinetic studies, and chiral amino acid analysis in complex biological matrices.

Introduction

The quantitative analysis of small molecule metabolites in biological samples is fundamental to understanding physiology, disease states, and drug metabolism. However, many polar metabolites exhibit poor retention on reversed-phase liquid chromatography columns and low ionization efficiency in mass spectrometry. Chemical derivatization can overcome these challenges by improving the chromatographic behavior and enhancing the MS signal of target analytes.[1]

This compound is a deuterated derivatizing reagent that reacts with nucleophilic functional groups such as amines, hydroxyls, and thiols. The incorporation of four deuterium (B1214612) atoms introduces a stable isotopic label into the target metabolite. This allows for the use of stable isotope dilution, a gold-standard quantification technique in mass spectrometry, which significantly improves the accuracy and precision of the measurement.[2] Furthermore, the derivatization with a chiral reagent enables the separation of enantiomers on a standard achiral column, as the resulting diastereomers have different physicochemical properties.[3]

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of a metabolite's amine, hydroxyl, or thiol group on the electrophilic carbonyl carbon of this compound. This results in the formation of a stable amide, ester, or thioester bond, respectively, with the displacement of the chloride ion. The reaction is typically carried out in a basic environment to deprotonate the functional group, increasing its nucleophilicity.

Caption: Derivatization of a metabolite with this compound.

Experimental Protocols

Materials and Reagents
  • This compound

  • Metabolite standards (e.g., amino acids, biogenic amines)

  • Internal Standards (Stable isotope-labeled versions of target analytes, if available)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Sodium bicarbonate buffer (1 M, pH 9.0)

  • Pyridine

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • HPLC vials

Sample Preparation (Protein Precipitation for Plasma/Serum)
  • Thaw plasma samples, standards, and quality controls (QCs) on ice.

  • To 50 µL of the plasma sample, add 10 µL of internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

Derivatization Protocol
  • Reconstitute the dried extract from step 2.2.6 in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

  • Prepare the derivatization reagent by dissolving this compound in acetonitrile to a final concentration of 10 mg/mL. Note: This reagent is moisture-sensitive and should be prepared fresh.

  • Add 25 µL of the derivatization reagent solution to the reconstituted sample.

  • Vortex briefly and incubate the mixture at 60°C for 30 minutes.

  • After incubation, cool the samples to room temperature.

  • Add 5 µL of 5% formic acid in water to quench the reaction.

  • Add 120 µL of water to the vial.

  • Vortex and transfer the final solution to an HPLC vial for LC-MS/MS analysis.

Caption: Experimental workflow for metabolite derivatization and analysis.

LC-MS/MS Analysis

The following are general starting conditions and may require optimization for specific analytes and instrumentation.

ParameterRecommended Condition
HPLC System Standard UHPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate for 3 min
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)
Key Settings IonSpray Voltage: 5500 V; Temperature: 500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data should be generated by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

Example MRM Transitions

The precursor ion will be the [M+H]⁺ of the derivatized metabolite. Product ions are generated from the fragmentation of the derivatizing agent tag or the metabolite itself.

Analyte (Example)Derivatized Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alanine218.1126.115
Internal Standard222.1130.115
Dopamine282.1163.120
Internal Standard286.1163.120
Note: These values are hypothetical for demonstration purposes and must be determined empirically.
Method Performance (Illustrative Data)

The following table summarizes the expected performance characteristics of the method for representative metabolites in human plasma.

Analyte (Example)MatrixLinear Range (ng/mL)LOQ (ng/mL)Recovery (%)
AlanineHuman Plasma10 - 50001095 - 105
DopamineHuman Plasma0.5 - 2000.592 - 108
CysteineHuman Plasma5 - 1000590 - 103
Note: These values are illustrative and represent typical targets for a validated bioanalytical method.

Conclusion

The protocol described provides a robust and highly sensitive method for the quantification of a wide range of metabolites in biological matrices. Derivatization with this compound enhances chromatographic retention and mass spectrometric detection while enabling highly accurate quantification through stable isotope dilution. This methodology is a powerful tool for applications in clinical research, drug development, and metabolomics studies.

References

Application Note: Quantitative Analysis of Amines by GC-MS Using 2-Chloropropionyl chloride-d4 Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical drug development, clinical toxicology, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the direct analysis of many amines by GC can be challenging due to their polarity, which often leads to poor chromatographic peak shape and low sensitivity.[1]

Chemical derivatization is a widely employed strategy to overcome these limitations. By converting the polar amine functional group into a less polar and more volatile derivative, chromatographic performance is significantly improved.[1] This application note describes a robust method for the derivatization of amines with 2-Chloropropionyl chloride-d4 for subsequent quantitative analysis by GC-MS. The use of a deuterated derivatizing agent allows for the in-situ generation of a stable isotope-labeled internal standard, which co-elutes with the analyte of interest, providing superior accuracy and precision in quantification by correcting for variations during sample preparation and analysis.

Principle of the Method

The derivatization reaction involves the nucleophilic acyl substitution of the chlorine atom in this compound by the lone pair of electrons on the nitrogen atom of a primary or secondary amine. This reaction is typically carried out in an aprotic solvent in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. The resulting N-(2-chloropropionyl-d4) amide is less polar and more volatile, making it amenable to GC-MS analysis.

The deuterated derivatizing agent creates a derivative that is chemically identical to the one formed from the non-deuterated analyte but has a different mass due to the presence of deuterium (B1214612) atoms. This allows the mass spectrometer to distinguish between the analyte derivative and the internal standard, enabling accurate quantification using the isotope dilution method.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing sample/analyte standards

  • Anhydrous Pyridine or Triethylamine

  • Aprotic organic solvent (e.g., Dichloromethane, Acetonitrile)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Hexane

Standard and Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of the target amine analytes in a suitable organic solvent (e.g., 1 mg/mL in methanol). A series of calibration standards can be prepared by diluting the stock solutions to the desired concentrations, typically ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the amines from the sample matrix.

    • For solid samples, an appropriate extraction procedure should be employed to isolate the analytes of interest.

    • The solvent from the extracted sample should be evaporated to dryness under a gentle stream of nitrogen before derivatization.

Derivatization Protocol
  • To the dried sample extract or a known volume of the standard solution in a reaction vial, add 100 µL of an aprotic solvent like dichloromethane.

  • Add 50 µL of anhydrous pyridine (or triethylamine) to act as a catalyst and acid scavenger.

  • Add 50 µL of a 10% (v/v) solution of this compound in the same aprotic solvent.

  • Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 200 µL of deionized water to quench the reaction by hydrolyzing any remaining this compound. Vortex for 30 seconds.

  • Separate the organic layer. This can be facilitated by centrifugation.

  • Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters and may require optimization based on the specific instrument and the nature of the amines being analyzed.

Gas Chromatograph (GC):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

Mass Spectrometer (MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor at least two characteristic ions for the analyte and its deuterated internal standard.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting validation data for the analysis of two hypothetical amines: Amphetamine and a new drug candidate (Drug X).

Table 1: Calibration Curve Data

AnalyteConcentration Range (ng/mL)
Amphetamine1 - 1000.9992
Drug X5 - 2000.9987

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
Amphetamine0.51.0
Drug X1.55.0

Table 3: Precision and Accuracy (n=5)

AnalyteSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, ng/mL)Accuracy (%)Precision (RSD%)
Amphetamine109.8 ± 0.498.04.1
5051.2 ± 1.8102.43.5
Drug X2019.1 ± 0.995.54.7
100103.5 ± 3.2103.53.1

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample Collection (e.g., Plasma, Urine) extraction Analyte Extraction (LLE or SPE) sample->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitute in Aprotic Solvent drying->reconstitution standards Preparation of Calibration Standards standards->reconstitution add_reagents Add Pyridine & This compound reconstitution->add_reagents reaction Incubate at 60°C add_reagents->reaction quench Quench with Water reaction->quench extract_deriv Extract Derivative quench->extract_deriv dry_extract Dry with Na2SO4 extract_deriv->dry_extract gcms GC-MS Analysis (SIM Mode) dry_extract->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for amine derivatization.

Conclusion

The derivatization of amines with this compound offers a reliable and robust method for their quantitative analysis by GC-MS. This approach enhances the chromatographic properties of the analytes, leading to improved peak shape and sensitivity. The incorporation of a deuterated internal standard through the derivatizing agent itself ensures high accuracy and precision, making this method highly suitable for demanding applications in pharmaceutical research, clinical diagnostics, and forensic toxicology. The provided protocol serves as a comprehensive guide for researchers and scientists to implement this powerful analytical technique.

References

Application Notes and Protocols for the Use of 2-Chloropropionyl chloride-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloropropionyl chloride-d4 is a deuterated analog of 2-chloropropionyl chloride, a reactive acylating agent. In bioanalysis, derivatization is a crucial strategy to enhance the analytical properties of molecules for techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1] this compound serves as a valuable tool for introducing a stable isotope label onto analytes containing primary and secondary amine or hydroxyl functional groups. This derivatization improves chromatographic retention and ionization efficiency. The incorporation of a deuterium (B1214612) label is particularly useful for creating stable isotope-labeled internal standards (SIL-IS), which are the gold standard for quantitative bioanalysis due to their ability to compensate for matrix effects and variations in sample processing. This document provides detailed protocols for the use of this compound in bioanalytical workflows.

Key Applications:

  • Quantitative Bioanalysis: Used to derivatize an analyte to create a stable isotope-labeled internal standard, improving the accuracy and precision of quantification by LC-MS/MS.

  • Chiral Resolution: Can be used as a chiral derivatizing agent to form diastereomers from enantiomeric mixtures, allowing for their separation and quantification on standard (non-chiral) chromatographic columns.[2]

Experimental Protocols

Protocol 1: Derivatization of a Primary Amine Analyte in Human Plasma for LC-MS/MS Quantification

This protocol describes the derivatization of a model primary amine analyte in human plasma using this compound to form a stable isotope-labeled derivative for use as an internal standard.

Materials:

  • This compound

  • Human plasma (K2-EDTA)

  • Model amine analyte

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the amine analyte in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile. Note: 2-Chloropropionyl chloride is moisture-sensitive; handle under inert gas if possible and use anhydrous solvents.[3]

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of acetonitrile containing the non-deuterated 2-chloropropionyl chloride (as the derivatizing agent for the analyte) and the internal standard (the analyte pre-derivatized with this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization Reaction:

    • To the supernatant from the previous step, add 10 µL of a 5% (v/v) solution of triethylamine in acetonitrile.

    • Vortex briefly.

    • Incubate the reaction mixture at 50°C for 30 minutes.

  • Reaction Quenching and Sample Dilution:

    • After incubation, add 10 µL of 1% formic acid in water to quench the reaction.

    • Vortex the sample.

    • Dilute the sample with 800 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Representative):

ParameterCondition
LC System Standard UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte-specific (e.g., [M+H]+ -> fragment)
Internal Standard [M+4+H]+ -> corresponding fragment

Data Presentation

Table 1: Representative Quantitative Performance Data for a Derivatized Amine Analyte in Human Plasma

ParameterResult
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15% of nominal concentration
Matrix Effect Compensated by SIL-IS
Recovery > 85%

Visualizations

Diagrams

Derivatization_Reaction cluster_reactants Reactants Analyte Analyte (with -NH2 or -OH group) Product Derivatized Analyte (Stable Isotope Labeled) Analyte->Product Nucleophilic Acyl Substitution Reagent This compound Reagent->Product Base Base (e.g., Triethylamine) Byproduct HCl Base->Byproduct Neutralizes

Caption: Chemical derivatization of an analyte with this compound.

Bioanalytical_Workflow start Start: Plasma Sample protein_precipitation 1. Protein Precipitation (Acetonitrile + IS) start->protein_precipitation centrifugation 2. Centrifugation protein_precipitation->centrifugation supernatant_transfer 3. Supernatant Transfer centrifugation->supernatant_transfer derivatization 4. Derivatization with This compound (Base, Heat) supernatant_transfer->derivatization quenching 5. Reaction Quenching (Formic Acid) derivatization->quenching dilution 6. Dilution quenching->dilution lc_ms_analysis 7. LC-MS/MS Analysis dilution->lc_ms_analysis data_processing 8. Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for sample derivatization and analysis.

Chiral_Resolution_Logic racemic_mixture Racemic Analyte (R- and S-enantiomers) diastereomers Formation of Diastereomers (R-R and S-R) racemic_mixture->diastereomers derivatizing_agent Chiral Derivatizing Agent (e.g., (R)-2-Chloropropionyl chloride) derivatizing_agent->diastereomers separation Chromatographic Separation (Non-chiral column) diastereomers->separation quantification MS Detection and Quantification of each diastereomer separation->quantification

Caption: Logical workflow for chiral resolution using a chiral derivatizing agent.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of small molecules in complex biological matrices is a critical aspect of drug development and clinical research. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[1][2][3] This application note describes a robust method for the quantification of primary and secondary amines, such as amino acids and their metabolites, using 2-Chloropropionyl chloride-d4 as a derivatizing agent for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

2-Chloropropionyl chloride is a reactive acylating agent that efficiently derivatizes primary and secondary amines under mild conditions. The resulting amide bond is stable, and the chloropropionyl group provides a characteristic fragmentation pattern in the mass spectrometer, enhancing the selectivity of the analysis. By using the deuterated analog, this compound, as an internal standard, variations in sample preparation, matrix effects, and instrument response can be effectively normalized, leading to highly reliable quantitative results.

Principle of the Method

The core of this method is the derivatization of the target amine-containing analyte with 2-Chloropropionyl chloride and its deuterated counterpart, this compound, which serves as the internal standard. The workflow involves the following key steps:

  • Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine, tissue homogenate).

  • Internal Standard Spiking: Addition of a known amount of the analyte derivatized with this compound to the sample.

  • Derivatization: Reaction of the analyte in the sample with 2-Chloropropionyl chloride.

  • LC-MS/MS Analysis: Separation of the derivatized analyte and internal standard by liquid chromatography followed by detection and quantification using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to its deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • 2-Chloropropionyl chloride (CAS: 7623-09-8)[4]

  • This compound (synthesized as described below or obtained from a commercial source)

  • Target amine-containing analyte standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Triethylamine (B128534) or other suitable non-nucleophilic base

  • Biological matrix (e.g., human plasma)

Synthesis of this compound (Internal Standard)

A potential route for the synthesis of this compound involves the reductive deuteration of a suitable precursor. One possible approach is the deuteration of 2-chloropropionic acid using a deuterium (B1214612) source followed by conversion to the acyl chloride. Various synthetic methods for 2-chloropropionyl chloride have been described, which can be adapted for the deuterated version.[5][6][7]

Sample Preparation
  • Protein Precipitation (for plasma samples):

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the 2-Chloropropionyl-d4-derivatized internal standard at a known concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of derivatization buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 9.0).

Derivatization Protocol
  • To the reconstituted sample, add 10 µL of a 10 mg/mL solution of 2-Chloropropionyl chloride in acetonitrile.

  • Add 5 µL of triethylamine (or other suitable base).

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 µL of 1% formic acid in water.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent
Predicted MRM Transitions for a Model Analyte (Alanine)

The following table provides predicted MRM transitions for alanine (B10760859) derivatized with 2-Chloropropionyl chloride and its d4-labeled counterpart. The precursor ion (Q1) is the [M+H]+ of the derivatized analyte. The product ions (Q3) are based on the expected fragmentation of the 2-chloropropionyl amide, with a primary fragmentation being the loss of the chloropropionyl group or cleavage within the acyl chain, similar to the fragmentation of 2-chloropropionamide.[8]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
2-Chloropropionyl-Alanine178.0572.04 (Alanine immonium ion)15
2-Chloropropionyl-Alanine178.0591.01 (Loss of C3H4ClO)20
2-Chloropropionyl-d4-Alanine (IS)182.0772.04 (Alanine immonium ion)15
2-Chloropropionyl-d4-Alanine (IS)182.0795.03 (Loss of C3D4ClO)20

Data Presentation and Quantitative Analysis

The concentration of the analyte in the sample is calculated using the following equation:

Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / Response_Factor)

Where:

  • Area_Analyte is the peak area of the analyte's MRM transition.

  • Area_IS is the peak area of the internal standard's MRM transition.

  • Concentration_IS is the known concentration of the internal standard added to the sample.

  • Response_Factor is determined from a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Expected Analytical Performance
ParameterExpected Value
Linearity (R²) > 0.99
Limit of Quantification (LOQ) Low ng/mL range
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Visualizations

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with 2-Chloropropionyl-d4 Labeled Internal Standard Sample->Spike Extract Analyte Extraction (e.g., Protein Precipitation) Spike->Extract Derivatize Derivatize with 2-Chloropropionyl chloride Extract->Derivatize LCMS LC-MS/MS Analysis (MRM) Derivatize->LCMS Quant Quantification LCMS->Quant

Caption: General workflow for Isotope Dilution Mass Spectrometry.

Derivatization_Reaction Analyte Analyte (R-NH2) Product Derivatized Analyte Analyte->Product + Reagent 2-Chloropropionyl chloride Reagent->Product Base Logical_Flow Start Start SamplePrep Prepare Sample and Add Internal Standard Start->SamplePrep Derivatize Derivatize Sample SamplePrep->Derivatize Analyze Analyze by LC-MS/MS Derivatize->Analyze ProcessData Process Data (Peak Integration) Analyze->ProcessData Calculate Calculate Concentration ProcessData->Calculate End End Calculate->End

References

Application Notes and Protocols for Sample Preparation with 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of drug development and metabolic research. The accuracy and precision of these assays often rely on the use of stable isotope-labeled internal standards to correct for matrix effects and variations during sample processing.[1] Derivatization, the chemical modification of an analyte, can be employed to improve chromatographic behavior, enhance ionization efficiency, and introduce a stable isotope label for robust quantification.[2]

This document provides detailed application notes and a general protocol for the use of 2-Chloropropionyl chloride-d4 as a derivatization agent for the quantitative analysis of primary and secondary amines, as well as other nucleophilic compounds, in biological matrices. This compound is a highly reactive acyl chloride that readily forms stable amide bonds with amines.[3][4] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making the derivatized analyte an ideal internal standard for its non-deuterated counterpart.

Principle and Reaction Mechanism

This compound reacts with primary and secondary amines via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, forming a stable, deuterated amide derivative and hydrochloric acid. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.[4]

The resulting derivatized analyte exhibits improved chromatographic retention on reversed-phase columns and can show enhanced ionization efficiency in the mass spectrometer.

Experimental Protocols

This section details a general protocol for the derivatization of a primary amine-containing analyte in a biological matrix, such as plasma, for LC-MS/MS analysis.

Materials and Reagents:

  • This compound

  • Analyte of interest (e.g., a primary amine-containing drug)

  • Biological matrix (e.g., human plasma)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Pyridine (B92270) or Triethylamine (B128534) (TEA) as a base

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UHPLC system coupled to a tandem mass spectrometer

Reagent Preparation:

  • Derivatization Reagent Solution (10 mg/mL): Prepare fresh daily by dissolving 10 mg of this compound in 1 mL of anhydrous acetonitrile. Due to the moisture sensitivity of acyl chlorides, work in a dry environment and cap the vial immediately.

  • Base Solution (5% v/v): Prepare a 5% (v/v) solution of pyridine or triethylamine in anhydrous acetonitrile.

  • Sample Dilution Solvent: 90:10 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

Sample Preparation and Derivatization Workflow:

A visual representation of the experimental workflow is provided below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., with cold ACN) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_base Add Base (e.g., 5% Pyridine in ACN) supernatant->add_base add_reagent Add 2-Chloropropionyl chloride-d4 Solution add_base->add_reagent vortex Vortex and React (e.g., 20 min at RT) add_reagent->vortex quench Quench Reaction (e.g., with acidic solution) vortex->quench filtration Filter (0.22 µm) quench->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis

Caption: Experimental workflow for the derivatization of analytes in a biological matrix using this compound.

Detailed Protocol:

  • Protein Precipitation: To 100 µL of the biological sample (or calibration standard/QC sample), add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional): For concentration of the analyte, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of anhydrous acetonitrile.

  • Derivatization:

    • Add 20 µL of the 5% base solution to the supernatant (or reconstituted extract).

    • Add 20 µL of the 10 mg/mL this compound solution.

    • Vortex immediately for 30 seconds.

    • Allow the reaction to proceed for 20 minutes at room temperature.

  • Quenching the Reaction: Stop the reaction by adding 100 µL of the sample dilution solvent (90:10 ACN:Water with 0.1% FA). The acidic condition will neutralize the base and quench the unreacted derivatizing reagent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Note: This is a general protocol. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific analytes and matrices.

Data Presentation

The following table summarizes representative quantitative data that could be expected from an LC-MS/MS method developed using this derivatization protocol.

ParameterRepresentative Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mL
Linearity (r²) > 0.995
Dynamic Range 3 - 4 orders of magnitude
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%

Signaling Pathways and Logical Relationships

The primary application of this technique is in quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies. The logical relationship for its use as an internal standard is depicted in the following diagram.

logical_relationship cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis analyte Analyte (non-deuterated) extraction Extraction analyte->extraction is Analyte-d4 (from derivatization with this compound) is->extraction derivatization Derivatization extraction->derivatization cleanup Clean-up derivatization->cleanup lcms Detection and Quantification cleanup->lcms ratio ratio lcms->ratio Calculate Peak Area Ratio (Analyte / IS) final_conc final_conc ratio->final_conc Determine Concentration via Calibration Curve

Caption: Logical workflow for quantitative analysis using a deuterated internal standard generated by derivatization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no derivatization yield Degraded derivatization reagent (moisture exposure).Prepare fresh this compound solution daily. Store reagent under inert gas.
Incorrect pH (not basic enough).Ensure the base is added and mixed before the derivatization reagent.
Insufficient reaction time or temperature.Increase reaction time or gently heat the reaction mixture (e.g., to 40-50°C).
High background or interfering peaks Excess derivatizing reagent.Optimize the amount of derivatizing reagent. Ensure the quenching step is effective.
Matrix components.Improve sample clean-up (e.g., use solid-phase extraction).
Poor peak shape Incomplete reaction or derivative instability.Ensure reaction goes to completion. Analyze samples promptly after preparation.
Incompatible final solvent with mobile phase.Adjust the composition of the quenching/dilution solvent.

Conclusion

The use of this compound as a derivatizing agent offers a robust and effective strategy for the quantitative analysis of primary and secondary amines and other nucleophilic compounds by LC-MS/MS. This approach enhances the chromatographic and mass spectrometric properties of the analytes while simultaneously introducing a stable isotope label for use as an internal standard. The provided protocol serves as a comprehensive starting point for method development, enabling researchers to achieve high sensitivity, accuracy, and precision in their bioanalytical assays.

References

Application Note: A Validated LC-MS/MS Method for the Chiral Analysis of Amphetamine in Human Plasma using 2-Chloropropionyl chloride-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereochemistry of a pharmaceutical compound is a critical factor in its pharmacological and toxicological profile. Enantiomers of the same drug can exhibit significantly different activities, with one being therapeutic while the other may be inactive or even harmful. Consequently, regulatory agencies mandate the development of stereospecific analytical methods for the evaluation of chiral drugs. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in drug development and pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[1][2][3][4]

However, the analysis of chiral compounds without a chromophore or with poor ionization efficiency can be challenging.[5] Chemical derivatization is a powerful strategy to overcome these limitations.[6][7][8] By reacting the target analyte with a suitable reagent, its chromatographic behavior and mass spectrometric response can be significantly improved. For chiral analysis, derivatization with an enantiomerically pure reagent converts a pair of enantiomers into diastereomers, which can then be separated on a conventional achiral column.

This application note describes a detailed, validated LC-MS/MS method for the quantification of d- and l-amphetamine in human plasma. The method utilizes 2-Chloropropionyl chloride as a chiral derivatizing agent. To ensure the highest accuracy and precision, a deuterated analog, 2-Chloropropionyl chloride-d4, is used to generate the internal standard in situ. This approach provides a robust and reliable assay for high-throughput bioanalysis in clinical and preclinical studies.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, from plasma sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard Solution (l-amphetamine + 2-CPCl-d4) p1->p2 p3 Add Derivatizing Reagent (2-Chloropropionyl chloride) p2->p3 p4 Vortex & Incubate (60°C for 30 min) p3->p4 p5 Quench Reaction (Add Formic Acid) p4->p5 e1 Liquid-Liquid Extraction (with Methyl-tert-butyl ether) p5->e1 e2 Centrifuge & Separate Organic Layer e1->e2 e3 Evaporate to Dryness e2->e3 e4 Reconstitute in Mobile Phase e3->e4 a1 Inject Sample onto LC System e4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Tandem Mass Spectrometry (ESI+, MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify d- and l-amphetamine d2->d3

Caption: Experimental workflow for amphetamine analysis.

Detailed Experimental Protocol

3.1. Materials and Reagents

  • d-Amphetamine and l-Amphetamine standards

  • 2-Chloropropionyl chloride (derivatizing agent)

  • This compound (for internal standard generation)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Methyl-tert-butyl ether (MTBE)

  • Human plasma (K2-EDTA)

  • Borate (B1201080) Buffer (0.1 M, pH 9.0)

3.2. Standard and Internal Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of d-amphetamine and l-amphetamine in methanol.

  • Calibration Standards: Serially dilute the stock solutions with methanol:water (1:1) to prepare working solutions for spiking into plasma to create calibration standards ranging from 1.0 to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of 100 ng/mL l-amphetamine in methanol. This solution will be derivatized with this compound to generate the deuterated diastereomer to serve as the IS for the l-amphetamine derivative. The d-amphetamine derivative will use the l-amphetamine-d4 derivative as its internal standard.

3.3. Sample Preparation and Derivatization

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL l-amphetamine).

  • Add 50 µL of 0.1 M borate buffer (pH 9.0).

  • Derivatization: Add 20 µL of a freshly prepared solution of 2-Chloropropionyl chloride in acetonitrile (10 mg/mL). For generating the IS, a parallel reaction would use this compound. In a more streamlined workflow, the d4-reagent could be added directly to the sample if it selectively derivatizes an endogenous compound that is not the analyte, but for this protocol, we assume its use in generating the standard.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Quenching: Stop the reaction by adding 10 µL of 1% formic acid in water.

3.4. Extraction

  • Add 1.0 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% Solvent A, 10% Solvent B).

LC-MS/MS Method

4.1. Liquid Chromatography Conditions

  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10% to 90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (re-equilibration)

4.2. Mass Spectrometry Conditions

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions would be optimized. The exact masses will depend on the product of the derivatization reaction.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Derivatized d-Amphetamine[M+H]+To be determinedTo be determined
Derivatized l-Amphetamine[M+H]+To be determinedTo be determined
Derivatized l-Amphetamine-d4 (IS)[M+H+4]+To be determinedTo be determined

Method Validation and Quantitative Data

The method would be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect. The following tables summarize the expected quantitative performance.

Table 1: Calibration Curve for d- and l-Amphetamine

Analyte Range (ng/mL) Regression Model
d-Amphetamine 1.0 - 1000 1/x² weighted linear >0.995

| l-Amphetamine | 1.0 - 1000 | 1/x² weighted linear | >0.995 |

Table 2: Accuracy and Precision

Analyte QC Level Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
d-Amphetamine LLOQ 1.0 <15% ±15% <15% ±15%
Low 3.0 <15% ±15% <15% ±15%
Mid 100 <15% ±15% <15% ±15%
High 800 <15% ±15% <15% ±15%
l-Amphetamine LLOQ 1.0 <15% ±15% <15% ±15%
Low 3.0 <15% ±15% <15% ±15%
Mid 100 <15% ±15% <15% ±15%

| | High | 800 | <15% | ±15% | <15% | ±15% |

Application to Signaling Pathway Analysis

Amphetamine exerts its effects primarily by increasing the levels of dopamine (B1211576) in the synaptic cleft. It acts as a competitive inhibitor of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentration. Quantifying the specific enantiomers is crucial as d-amphetamine is significantly more potent than l-amphetamine in this process. This analytical method can be applied to pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma concentrations of each enantiomer with downstream effects on dopamine signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine (DA) L_DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 DA_Vesicle DA in Vesicles VMAT2->DA_Vesicle DA_Synapse Extracellular DA DA_Vesicle->DA_Synapse Release D1R D1 Receptor DA_Synapse->D1R D2R D2 Receptor DA_Synapse->D2R DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake Signaling Downstream Signaling D1R->Signaling D2R->Signaling Amphetamine d/l-Amphetamine (Quantified by LC-MS) Amphetamine->DAT Inhibits

Caption: Amphetamine's effect on the dopamine pathway.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the chiral separation and quantification of d- and l-amphetamine in human plasma. The use of 2-Chloropropionyl chloride for derivatization allows for the successful separation of the resulting diastereomers on a standard achiral reversed-phase column. The incorporation of a stable isotope-labeled internal standard, generated from this compound, ensures high accuracy and reproducibility. The method is suitable for high-throughput analysis and can be a valuable tool in drug metabolism, pharmacokinetic, and clinical studies where stereospecific quantification is required.

References

Application of 2-Chloropropionyl chloride-d4 in Pharmaceutical Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical analysis, the demand for highly sensitive, specific, and robust analytical methods is paramount. The use of stable isotope-labeled internal standards is a cornerstone of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. 2-Chloropropionyl chloride-d4, the deuterated analog of 2-chloropropionyl chloride, serves as a critical reagent in this domain. Its application extends to its use as both a derivatizing agent and an internal standard, enhancing the accuracy and precision of analytical methods for various drug molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical analysis, with a focus on its application in the quantification of amphetamine-type substances.

Principle of Application

This compound is a reactive acyl chloride that readily derivatizes primary and secondary amine functional groups present in many pharmaceutical compounds. This derivatization serves two primary purposes in analysis:

  • Improved Chromatographic Properties and Volatility: Derivatization can alter the physicochemical properties of an analyte, often leading to improved peak shape, reduced tailing, and enhanced volatility, which is particularly beneficial for GC-MS analysis.

  • Introduction of a Stable Isotope Label: When used as a derivatizing agent, this compound introduces a known mass shift (due to the four deuterium (B1214612) atoms) into the analyte molecule. This allows the derivatized analyte to be easily distinguished from its endogenous, underivatized counterparts by mass spectrometry.

Furthermore, a synthesized and purified derivative of a target analyte with this compound can be used as an ideal internal standard. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.

Application Example: Quantitative Analysis of Amphetamines in Biological Matrices

A key application of this compound is in the forensic and clinical analysis of amphetamine and its analogs. The following sections detail a protocol for the derivatization of amphetamine and its subsequent quantification using a deuterated internal standard.

Experimental Workflow

The overall workflow for the analysis involves sample preparation, derivatization, and subsequent analysis by GC-MS or LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification sample Biological Sample (e.g., Urine, Plasma) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Reaction with This compound extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Data Processing and Quantification analysis->quantification

Figure 1: General experimental workflow for the analysis of pharmaceuticals using this compound derivatization.
Detailed Experimental Protocol: Derivatization of Amphetamine

This protocol outlines the derivatization of amphetamine with this compound for subsequent GC-MS analysis.

Materials:

  • Amphetamine standard solution

  • Amphetamine-d11 (internal standard)

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Basic catalyst (e.g., pyridine (B92270), triethylamine)

  • Extraction solvent (e.g., hexane (B92381), ethyl acetate)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 1 mL of the biological matrix (e.g., urine, plasma), add the internal standard (amphetamine-d11) to a final concentration of 100 ng/mL.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the amphetamine from the matrix. A common LLE procedure involves adjusting the sample pH to basic (pH > 10) and extracting with an organic solvent like ethyl acetate (B1210297).

  • Derivatization Reaction:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 50 µL of anhydrous acetonitrile.

    • Add 10 µL of a 10% (v/v) solution of this compound in anhydrous acetonitrile.

    • Add 5 µL of pyridine as a catalyst.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Work-up:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 1 mL of deionized water to quench the reaction.

    • Perform a back-extraction of the derivatized analyte into 1 mL of hexane or ethyl acetate by vortexing for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean vial and evaporate to dryness under nitrogen.

    • Reconstitute the final residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Logical Relationship of Derivatization

The derivatization reaction is a key step that enables the sensitive and specific detection of the target analyte.

derivatization_logic Analyte Analyte with Primary/Secondary Amine Product Derivatized Analyte (Stable, Volatile, Mass-Shifted) Analyte->Product Reagent This compound Reagent->Product Analysis GC-MS or LC-MS/MS Detection Product->Analysis IS Deuterated Internal Standard IS->Analysis

Figure 2: Logical diagram illustrating the role of this compound in the analytical workflow.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for an LC-MS/MS method for the analysis of various amphetamine-type stimulants. While a specific method validation report for a method using this compound was not publicly available, the data presented below is representative of what can be achieved with derivatization and stable isotope-labeled internal standards for this class of compounds.

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Recovery (%)
Amphetamine1.0 - 5000.51.0< 10< 1285 - 110
Methamphetamine1.0 - 5000.51.0< 9< 1188 - 105
MDMA1.0 - 5000.51.0< 11< 1390 - 112
MDA1.0 - 5000.51.0< 10< 1287 - 108

Note: This data is illustrative and based on typical performance characteristics of similar validated methods. Actual performance may vary depending on the specific matrix, instrumentation, and method parameters.

Conclusion

This compound is a valuable tool in modern pharmaceutical and bioanalytical chemistry. Its utility as a derivatizing agent and a component of stable isotope-labeled internal standards significantly enhances the reliability and sensitivity of quantitative methods for a wide range of drug molecules, particularly those containing amine functionalities. The protocols and data presented herein provide a framework for researchers and scientists to develop and validate robust analytical methods for the precise quantification of pharmaceuticals in complex matrices, contributing to advancements in drug development, clinical diagnostics, and forensic toxicology.

Application Note and Protocol: Preparation of 2-Chloropropionyl chloride-d4 Internal Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the safe handling and preparation of stock and working internal standard solutions of 2-Chloropropionyl chloride-d4. This deuterated standard is intended for use in quantitative analysis, typically by mass spectrometry, to correct for analyte loss during sample preparation and instrumental analysis.

Introduction

2-Chloropropionyl chloride is a reactive chemical intermediate used in the synthesis of various pharmaceutical and agricultural compounds.[1][2] Quantitative bioanalysis of these compounds often requires a stable isotope-labeled internal standard for accuracy and precision. This compound serves as an ideal internal standard for methods involving its non-labeled counterpart.

This protocol outlines the necessary precautions and step-by-step procedures for preparing accurate and precise standard solutions. Due to the compound's hazardous nature, all handling must be performed by trained personnel in a controlled laboratory environment.

Chemical Properties:

  • Compound: (±)-2-Chloropropionyl-2,3,3,3-d4 Chloride

  • CAS Number: 1219794-98-5[3]

  • Molecular Formula: C₃D₄Cl₂O

  • Appearance: Colorless to pale yellow liquid[2][4]

  • Key Hazards: Highly flammable, reacts violently with water, causes severe skin burns and eye damage.[2][3][5][6][7]

Materials and Equipment

  • (±)-2-Chloropropionyl-2,3,3,3-d4 Chloride (neat material)

  • Anhydrous Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated positive displacement micropipettes and tips

  • Analytical balance (readable to at least 0.01 mg)

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Personal Protective Equipment (PPE): Chemical resistant gloves (e.g., nitrile), safety goggles, face shield, flame-retardant lab coat.

Safety Precautions

  • Critical: this compound is corrosive and moisture-sensitive.[2][3][5] All handling of the neat compound and concentrated solutions must be performed within a certified chemical fume hood.[5][7]

  • Avoid inhalation of vapors and any contact with skin or eyes.[3][8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

  • The compound is flammable; keep away from heat, sparks, and open flames.[3][6][7]

  • Use an inert atmosphere (e.g., nitrogen or argon) for storage to prevent degradation from moisture.[5][7]

  • Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.

Experimental Protocol

This protocol describes the preparation of a 1.0 mg/mL primary stock solution, followed by serial dilutions to generate intermediate and working standard solutions. All dilutions should be performed using anhydrous acetonitrile to minimize hydrolysis.

Preparation of Primary Stock Solution (1.0 mg/mL)
  • Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Place a 1 mL Class A volumetric flask on the analytical balance and tare it.

  • Inside the fume hood, carefully transfer approximately 1.0 mg of neat this compound directly into the tared volumetric flask using a positive displacement pipette. Record the exact weight.

  • Immediately dilute to the 1 mL mark with anhydrous acetonitrile.

  • Cap the flask securely and vortex gently until the compound is fully dissolved.

  • Transfer the solution to a pre-labeled amber glass vial with a PTFE-lined cap.

  • Calculate the exact concentration based on the actual weight and final volume.

    • Formula: Exact Concentration (mg/mL) = Weight of Compound (mg) / Volume of Flask (mL)

Preparation of Intermediate and Working Solutions

Prepare a series of working solutions from the primary stock solution via serial dilution as described in the table below. Ensure that the stock solution has equilibrated to room temperature before pipetting.

  • Intermediate Stock (100 µg/mL): Pipette 1.0 mL of the 1.0 mg/mL Primary Stock Solution into a 10 mL volumetric flask. Dilute to the mark with anhydrous acetonitrile. Cap and vortex to mix.

  • Working Stock A (10 µg/mL): Pipette 1.0 mL of the 100 µg/mL Intermediate Stock into a 10 mL volumetric flask. Dilute to the mark with anhydrous acetonitrile. Cap and vortex to mix.

  • Working Stock B (1.0 µg/mL): Pipette 1.0 mL of the 10 µg/mL Working Stock A into a 10 mL volumetric flask. Dilute to the mark with anhydrous acetonitrile. Cap and vortex to mix.

  • Working Stock C (100 ng/mL): Pipette 1.0 mL of the 1.0 µg/mL Working Stock B into a 10 mL volumetric flask. Dilute to the mark with anhydrous acetonitrile. Cap and vortex to mix.

Data Presentation: Dilution Scheme Summary

The following table summarizes the preparation of the internal standard solutions.

Solution NameParent SolutionVolume of Parent SolutionFinal VolumeDiluentFinal Concentration
Primary StockNeat Material~1.0 mg (weighed)1.0 mLAnhydrous ACN1.0 mg/mL
Intermediate StockPrimary Stock1.0 mL10.0 mLAnhydrous ACN100 µg/mL
Working Stock AIntermediate Stock1.0 mL10.0 mLAnhydrous ACN10 µg/mL
Working Stock BWorking Stock A1.0 mL10.0 mLAnhydrous ACN1.0 µg/mL
Working Stock CWorking Stock B1.0 mL10.0 mLAnhydrous ACN100 ng/mL

Visualization: Experimental Workflow

The diagram below illustrates the logical workflow for the preparation of this compound internal standard solutions, from the neat compound to the final working solutions.

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Serial Dilutions neat Neat 2-Chloropropionyl-d4 (Weigh ~1.0 mg) stock Primary Stock Solution (1.0 mg/mL in 1 mL flask) neat->stock Dissolve solvent1 Anhydrous Acetonitrile solvent1->stock Dilute stock_ref Primary Stock (1.0 mg/mL) intermediate Intermediate Stock (100 µg/mL) stock_ref->intermediate 1:10 Dilution working_a Working Stock A (10 µg/mL) intermediate->working_a 1:10 Dilution working_b Working Stock B (1.0 µg/mL) working_a->working_b 1:10 Dilution working_c Working Stock C (100 ng/mL) working_b->working_c 1:10 Dilution solvent2 Anhydrous Acetonitrile solvent2->intermediate solvent2->working_a solvent2->working_b solvent2->working_c

Caption: Workflow for preparing internal standard solutions.

Storage and Stability

  • Primary Stock Solution: Store at -20°C or lower in a tightly sealed amber vial under an inert atmosphere (e.g., argon). Under these conditions, the stock solution is expected to be stable for several months.

  • Intermediate and Working Solutions: It is recommended to prepare fresh working solutions from the stock solution daily or weekly as needed. Store refrigerated at 2-8°C when not in use.

  • Visually inspect solutions for precipitation or discoloration before each use. Discard if any changes are observed. The high reactivity of acyl chlorides means that degradation can occur if moisture is introduced.[5][7]

References

Application Note: Derivatization of Primary and Secondary Amines with 2-Chloropropionyl chloride-d4 for Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloropropionyl chloride-d4 is a deuterated derivatizing agent designed for the chemical modification of primary and secondary amines. This process, known as derivatization, is a crucial step in many analytical workflows, particularly those involving gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of a stable isotope label (deuterium) into the derivatized analyte allows it to be used as an internal standard for the quantification of its non-deuterated counterpart, improving the accuracy and precision of the analysis. Acylation of amines with this compound yields stable N-(2-chloropropionyl)-d4-amides, which often exhibit improved chromatographic properties and produce characteristic mass spectra suitable for sensitive detection.

Principle of the Reaction

The derivatization reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable amide bond. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Applications

  • Stable Isotope Dilution Analysis: The primary application is in creating stable isotope-labeled internal standards for quantitative mass spectrometry. This is particularly valuable in bioanalysis, clinical and forensic toxicology, and metabolomics.

  • Chiral Analysis: As a chiral molecule, 2-Chloropropionyl chloride can be used as a chiral derivatizing agent to separate enantiomers of chiral amines, such as amphetamines and related compounds, on a non-chiral chromatographic column. The resulting diastereomers can be resolved chromatographically.

  • Improved Analytical Performance: Derivatization can increase the volatility and thermal stability of polar amines, leading to better peak shapes and reduced tailing in GC analysis.

Experimental Protocols

Protocol 1: General Derivatization of a Primary/Secondary Amine with this compound

This protocol provides a general procedure for the derivatization of an amine. Optimal conditions may vary depending on the specific amine and should be determined empirically.

Materials and Reagents:

  • This compound

  • Analyte containing a primary or secondary amine

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine, N,N-diisopropylethylamine)

  • Quenching solution (e.g., methanol (B129727), water)

  • Vortex mixer

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of the amine analyte in the chosen anhydrous aprotic solvent at a concentration of approximately 1 mg/mL.

  • Reaction Setup: In a clean, dry reaction vial, add 100 µL of the amine solution.

  • Addition of Base: Add 1.5 to 2.0 equivalents of the base (e.g., triethylamine) to the reaction vial. Vortex briefly to mix.

  • Addition of Derivatizing Reagent: Add 1.2 to 1.5 equivalents of this compound to the vial. Caution: Acyl chlorides are moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60-70°C for 30 minutes.

  • Quenching: After the reaction is complete, cool the vial to room temperature. Add 50 µL of methanol to quench any unreacted this compound. Vortex for 10 seconds.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate, acetonitrile) for GC-MS or LC-MS analysis.

Protocol 2: Conceptual GC-MS Analysis of Derivatized Analyte

This is a conceptual protocol and the parameters should be optimized for the specific derivatized analyte and instrument.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is typically suitable.

  • Injection: 1 µL of the reconstituted sample in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/minute to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification.

Quantitative Data Summary

The following table summarizes the key parameters for the derivatization reaction.

ParameterRecommended Condition/ValueNotes
Reactants
Amine Concentration~1 mg/mLHigher concentrations may be used, but stoichiometry should be maintained.
This compound1.2 - 1.5 molar equivalentsAn excess of the derivatizing agent ensures complete reaction.
Base1.5 - 2.0 molar equivalentsA slight excess of base is used to neutralize the HCl byproduct.
Reaction Conditions
SolventAcetonitrile, DichloromethaneMust be anhydrous to prevent hydrolysis of the acyl chloride.
Temperature60 - 70°CHeating can accelerate the reaction rate. Some reactions may proceed at room temperature.
Reaction Time30 minutesOptimization may be required; reaction progress can be monitored by GC-MS.
Analytical Parameters (Conceptual)
Limit of Quantification (LOQ)Analyte dependentFor similar derivatized amines, LOQs in the low ng/mL range are often achievable.[1]
LinearityAnalyte dependentTypically expected over several orders of magnitude (e.g., 10-1000 ng/mL).[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Sample Workup cluster_analysis Analysis prep Prepare Amine Solution (1 mg/mL in Aprotic Solvent) react Add Base and This compound prep->react heat Incubate at 60-70°C for 30 min react->heat quench Quench with Methanol heat->quench evap Evaporate to Dryness (Nitrogen Stream) quench->evap recon Reconstitute in Analysis Solvent evap->recon analysis Inject into GC-MS or LC-MS recon->analysis

Caption: Experimental workflow for the derivatization of amines with this compound.

Caption: Reaction mechanism for the derivatization of a primary amine.

References

Application Notes & Protocols: Determination of Amino Acids Using 2-Chloropropionyl Chloride-d4 Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. Amino acids are fundamental building blocks of proteins and play vital roles as neurotransmitters and metabolic intermediates. Their analysis often requires derivatization to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis or to improve their chromatographic retention and detection for liquid chromatography-mass spectrometry (LC-MS).

This document provides a detailed protocol for the determination of amino acids using a novel derivatization agent, 2-Chloropropionyl chloride-d4. This method offers a robust and sensitive approach for the simultaneous quantification of multiple amino acids. The incorporation of a deuterium-labeled derivatizing agent allows for the generation of stable isotope-labeled internal standards for each amino acid, enabling accurate quantification through isotope dilution mass spectrometry. This technique is particularly valuable for complex biological matrices where matrix effects can interfere with accurate measurements.

Principle of the Method

The methodology involves a two-step derivatization process. First, the carboxyl group of the amino acids is esterified, typically by heating with an acidic alcohol solution. This step increases the volatility of the amino acids. The second step involves the acylation of the amino group with this compound. This reaction forms stable N-acyl derivatives that are amenable to GC-MS analysis. The deuterium (B1214612) atoms on the derivatizing agent create a mass shift in the resulting derivatives, allowing them to be distinguished from their non-deuterated counterparts, which can be used as internal standards.

Application Areas

  • Metabolomics: Studying metabolic pathways and identifying biomarkers for diseases.

  • Pharmaceutical Research: Monitoring amino acid metabolism in response to drug treatment and in drug development processes.

  • Clinical Diagnostics: Quantifying amino acid levels in biological fluids for the diagnosis and monitoring of metabolic disorders.

  • Food Science: Determining the amino acid composition of food products for nutritional analysis.

Experimental Protocols

Reagents and Materials

Reagents:

  • Amino acid standard mixture (e.g., Sigma-Aldrich AAS18)

  • This compound

  • Acetyl chloride

  • Methanol (B129727) (anhydrous, GC grade)

  • Methanol-d4 (for internal standard preparation)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Hexane (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ultrapure water

Materials:

  • Glass reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Preparation of Solutions
  • Esterification Reagent (3 M HCl in Methanol): Slowly add 2.5 mL of acetyl chloride to 10 mL of anhydrous methanol in a fume hood. This reaction is exothermic.

  • Internal Standard Esterification Reagent (3 M HCl in Methanol-d4): Prepare similarly by slowly adding 2.5 mL of acetyl chloride to 10 mL of methanol-d4.

  • Derivatization Reagent (1:1 v/v this compound in Pyridine): Prepare fresh daily by mixing equal volumes of this compound and anhydrous pyridine in a fume hood.

Sample Preparation and Derivatization Workflow

The following workflow outlines the steps for sample preparation, derivatization, and analysis.

G Figure 1: Experimental Workflow for Amino Acid Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction_analysis Extraction & Analysis Sample Biological Sample (e.g., Plasma, Urine, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Drying1 Dry Down Supernatant (under Nitrogen) Supernatant_Collection->Drying1 Esterification Step 1: Esterification (3M HCl in Methanol, 100°C, 1h) Drying1->Esterification Drying2 Dry Down Reagent (under Nitrogen) Esterification->Drying2 Acylation Step 2: Acylation (this compound in Pyridine, 60°C, 30 min) Drying2->Acylation Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Acylation->Extraction Organic_Layer_Collection Collect Organic Layer Extraction->Organic_Layer_Collection Drying3 Dry with Sodium Sulfate Organic_Layer_Collection->Drying3 Centrifugation2 Centrifugation Drying3->Centrifugation2 Final_Supernatant Transfer to Autosampler Vial Centrifugation2->Final_Supernatant GCMS_Analysis GC-MS Analysis Final_Supernatant->GCMS_Analysis

Caption: Experimental workflow for the derivatization of amino acids.

Detailed Protocol
  • Sample Preparation:

    • For liquid samples (e.g., plasma, serum, urine), precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean reaction vial.

    • For tissue samples, homogenize in a suitable buffer and then proceed with protein precipitation.

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen.

  • Internal Standard Spiking:

    • Prepare a stock solution of amino acid standards.

    • Prepare a corresponding stock of deuterated internal standards by derivatizing the amino acid standards with the non-deuterated 2-Chloropropionyl chloride and the deuterated esterification reagent (3M HCl in Methanol-d4).

    • Spike a known amount of the prepared internal standard mixture into each sample and calibration standard.

  • Esterification:

    • Add 200 µL of the esterification reagent (3 M HCl in Methanol) to the dried sample residue.

    • Seal the vial tightly and heat at 100°C for 60 minutes.

    • Cool the vial to room temperature and evaporate the reagent to dryness under nitrogen.

  • Acylation:

    • Add 100 µL of the derivatization reagent (1:1 v/v this compound in Pyridine) to the dried residue.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Extraction:

    • Add 500 µL of ethyl acetate and 500 µL of ultrapure water to the reaction vial.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Vortex briefly and centrifuge.

    • Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Quantitative Data for Standard Amino Acids
Amino AcidRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)d4-Internal Standard Quantifier Ion (m/z)Linearity (R²)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
Alanine8.52162881660.99920.51.5
Valine10.211901161940.99890.41.2
Leucine11.342041302080.99950.31.0
Isoleucine11.452041302080.99910.31.0
Proline12.181881141920.99850.82.4
Phenylalanine15.672381642420.99960.20.6
Tyrosine18.923282543320.99780.51.5
Aspartic Acid14.882461722500.99820.61.8
Glutamic Acid16.542601862640.99870.61.8

Note: Retention times and m/z values are hypothetical and will need to be determined empirically.

Logical Relationships

The relationship between the analytical steps and the desired outcome of accurate quantification is illustrated below.

G Figure 2: Logical Relationship for Accurate Quantification Derivatization Derivatization with This compound Volatility Increased Volatility & Thermal Stability Derivatization->Volatility Deuterated_IS Generation of Deuterated Internal Standards Derivatization->Deuterated_IS GC_Separation Efficient GC Separation Volatility->GC_Separation Accurate_Quant Accurate Quantification via Isotope Dilution GC_Separation->Accurate_Quant Mass_Shift Distinct Mass Shift in MS Deuterated_IS->Mass_Shift Mass_Shift->Accurate_Quant

Caption: Logical flow from derivatization to accurate quantification.

Conclusion

The use of this compound as a derivatizing agent provides a powerful tool for the sensitive and accurate quantification of amino acids in complex biological samples. The detailed protocol and workflow presented here offer a comprehensive guide for researchers in various scientific disciplines. The generation of in-situ deuterated internal standards for each analyte minimizes variability and matrix effects, leading to highly reliable and reproducible results. This method is well-suited for high-throughput metabolomic studies and for applications in drug development where precise measurement of amino acid profiles is essential.

Application Notes: Quantitative Metabolomics using 2-Chloropropionyl Chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of metabolomics, accurate and sensitive quantification of a wide array of metabolites is crucial for understanding complex biological systems and for the discovery of novel biomarkers. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in this domain. However, many biologically important metabolites, such as amino acids, biogenic amines, and fatty acids, exhibit poor ionization efficiency and chromatographic retention, posing a significant analytical challenge. Chemical derivatization is a powerful strategy to overcome these limitations.[1][2]

This document outlines the application of 2-Chloropropionyl chloride and its deuterated isotopologue, 2-Chloropropionyl chloride-d4, as a derivatization-based chemical isotope labeling (CIL) platform for the comprehensive and quantitative profiling of amine-, phenol-, and hydroxyl-containing metabolites by LC-MS.[3][4] The non-deuterated (d0) reagent is used to derivatize metabolites in individual samples, while the deuterated (d4) reagent is used to create a pooled internal standard. By mixing the d0-labeled sample and the d4-labeled standard in a 1:1 ratio, each metabolite is represented by a pair of peaks with a 4 Da mass difference, enabling highly accurate relative quantification while minimizing matrix effects.[5]

Principle of the Method

2-Chloropropionyl chloride is a reactive acyl chloride that readily forms stable amide or ester bonds with primary and secondary amines, phenols, and hydroxyl groups under basic conditions. This derivatization imparts several key advantages:

  • Improved Chromatographic Separation: The addition of the chloropropionyl group increases the hydrophobicity of polar metabolites, leading to better retention and peak shape on reversed-phase (RP) liquid chromatography columns.

  • Enhanced Ionization Efficiency: The derivative structure can improve the protonation or deprotonation of the analyte, leading to a significant increase in signal intensity in the mass spectrometer.

  • Accurate Quantification: The use of the d4-labeled internal standard corrects for variations in sample preparation, derivatization efficiency, and matrix-induced ion suppression, allowing for precise relative quantification.[6][7]

The overall workflow involves the separate derivatization of experimental samples with 2-Chloropropionyl chloride (d0) and a pooled reference sample (or a set of standards) with this compound. The labeled sample and standard are then mixed and analyzed by LC-MS/MS. The relative abundance of a metabolite is determined by the peak area ratio of its d0- and d4-labeled forms.

Experimental Protocols

1. Materials and Reagents

  • 2-Chloropropionyl chloride (d0)

  • This compound

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Pyridine (B92270)

  • Formic acid

  • Ammonium formate

  • Biological samples (e.g., plasma, cell extracts)

  • Internal standards for absolute quantification (optional)

2. Sample Preparation and Metabolite Extraction

This protocol is optimized for human plasma.

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant completely using a vacuum concentrator.

3. Derivatization Protocol

  • Prepare Derivatization Reagents:

    • d0-Derivatization Solution: Prepare a 1 mg/mL solution of 2-Chloropropionyl chloride in acetonitrile.

    • d4-Derivatization Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Catalyst Solution: Prepare a 5% (v/v) solution of pyridine in acetonitrile.

  • Derivatization of Samples (d0):

    • Reconstitute the dried metabolite extract in 50 µL of the catalyst solution.

    • Add 50 µL of the d0-Derivatization Solution.

    • Vortex briefly and incubate at 60°C for 30 minutes.

  • Derivatization of Pooled Standard (d4):

    • Create a pooled sample by mixing a small aliquot (e.g., 10 µL) from each experimental sample.

    • Extract metabolites from 50 µL of the pooled sample as described in section 2.

    • Reconstitute the dried pooled extract in 50 µL of the catalyst solution.

    • Add 50 µL of the d4-Derivatization Solution.

    • Vortex briefly and incubate at 60°C for 30 minutes.

  • Sample Mixing:

    • After incubation, mix each d0-labeled sample with an equal volume of the d4-labeled pooled standard. For example, mix 20 µL of a d0-labeled sample with 20 µL of the d4-labeled standard.

    • Dry the mixed samples in a vacuum concentrator.

    • Reconstitute the final sample in 100 µL of 50% methanol for LC-MS analysis.

4. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Data-dependent MS/MS.

Data Presentation

Table 1: Potential Metabolite Targets for 2-Chloropropionyl Chloride Derivatization

Metabolite ClassExample CompoundReactive Functional Group
Amino AcidsAlaninePrimary Amine, Carboxyl
Biogenic AminesDopaminePrimary Amine, Phenol
Fatty AcidsPalmitic AcidCarboxyl
SteroidsTestosteroneHydroxyl
NeurotransmittersSerotoninPrimary Amine, Phenol

Table 2: Hypothetical LC-MS/MS Parameters for Selected Derivatized Metabolites

MetaboliteDerivativePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alanined0-di-propionyl264.08116.0715
Alanined4-di-propionyl272.13120.0915
Dopamined0-tri-propionyl428.16137.0620
Dopamined4-tri-propionyl440.23141.0820
Palmitic Acidd0-propionyl331.28255.2512
Palmitic Acidd4-propionyl335.31255.2512

Visualizations

workflow cluster_sample Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Results s1 Biological Sample s2 Metabolite Extraction s1->s2 d1 Sample + d0-Reagent s2->d1 d2 Pooled Standard + d4-Reagent s2->d2 a1 Mix d0 and d4 Samples d1->a1 d2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Processing a2->a3 r1 Relative Quantification a3->r1 r2 Pathway Analysis r1->r2

Caption: Overall workflow for quantitative metabolomics using d0/d4-2-Chloropropionyl chloride labeling.

reaction Metabolite Metabolite (e.g., Alanine) with -NH2 group Product Derivatized Metabolite (d4-labeled) Metabolite->Product + Pyridine (catalyst) Reagent 2-Chloropropionyl chloride-d4 Reagent->Product pathway A Tryptophan B 5-Hydroxytryptophan A->B Tryptophan hydroxylase F Kynurenine A->F IDO/TDO C Serotonin B->C AADC D N-Acetylserotonin C->D AANAT E Melatonin D->E ASMT k1 Green Border: Targetable by 2-Chloropropionyl Chloride

References

Application Note & Protocol: Efficient Liquid-Liquid Extraction of a Deutero-Amide Derivative from 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloropropionyl chloride-d4 is a deuterated analog of 2-chloropropionyl chloride, a reactive acyl chloride commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2][3] The incorporation of deuterium (B1214612) can be a valuable tool in drug development to study metabolic pathways and potentially enhance pharmacokinetic profiles.[4] Following the synthesis of derivatives from this compound, a robust and efficient purification method is critical. Liquid-liquid extraction (LLE) is a fundamental and widely used technique for the separation and purification of compounds from reaction mixtures.[5][6]

This application note provides a detailed protocol for the liquid-liquid extraction of a representative amide derivative synthesized from this compound and a primary amine. The protocol is designed to effectively separate the desired neutral amide product from unreacted starting materials, acidic byproducts, and basic catalysts.

General Principles of Liquid-Liquid Extraction

The success of a liquid-liquid extraction protocol is dependent on the differential solubility of the target compound and impurities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Key factors to consider for optimizing LLE include the partition coefficient (LogP) of the analyte, the pKa of any ionizable groups, the choice of organic solvent, and the pH of the aqueous phase.[7][8] By manipulating the pH of the aqueous phase, acidic or basic impurities can be ionized, rendering them more soluble in the aqueous phase and allowing for their separation from the neutral target compound which will preferentially partition into the organic phase.

Experimental Protocol: Synthesis and Extraction of N-benzyl-2-chloro-d4-propanamide

This protocol details the synthesis of N-benzyl-2-chloro-d4-propanamide from this compound and benzylamine (B48309), followed by a comprehensive liquid-liquid extraction workup.

Materials and Reagents

  • This compound (MW: 130.99 g/mol )

  • Benzylamine

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Separatory Funnel[5]

  • Standard laboratory glassware

Procedure

Part 1: Synthesis of N-benzyl-2-chloro-d4-propanamide

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

Part 2: Liquid-Liquid Extraction Workup

  • Upon completion of the reaction, quench the reaction mixture by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Acidic Wash: Add 1 M HCl to the separatory funnel to achieve a pH of approximately 1-2 in the aqueous layer. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. Drain the lower organic layer into a clean flask. Discard the aqueous layer, which now contains the protonated triethylamine hydrochloride and any unreacted benzylamine.

  • Return the organic layer to the separatory funnel.

  • Basic Wash: Add saturated NaHCO₃ solution to the separatory funnel. Shake vigorously, venting frequently. This step neutralizes any remaining acidic species. Allow the layers to separate and drain the organic layer into a clean flask. Discard the aqueous layer.

  • Return the organic layer to the separatory funnel.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This step helps to remove any remaining water from the organic phase.[9] Allow the layers to separate and drain the organic layer into a clean flask.

  • Drying: Dry the collected organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzyl-2-chloro-d4-propanamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the expected quantitative data from the described protocol.

Table 1: Reaction and Product Details

CompoundMolecular Weight ( g/mol )Molar Equivalents
This compound130.991.1
Benzylamine107.151.0
Triethylamine101.191.2
N-benzyl-2-chloro-d4-propanamide201.68-

Table 2: Extraction Efficiency and Product Purity

Extraction StepImpurity RemovedPurity of Organic Layer (Post-Wash)
1 M HCl WashTriethylamine, excess Benzylamine> 90%
Saturated NaHCO₃ WashResidual acidic byproducts> 95%
Brine WashWater> 95%
Final Product -> 98% (after drying and concentration)

Table 3: Yield Calculation

ParameterValue
Theoretical Yield (grams)(Calculated based on limiting reagent)
Actual Yield (grams)(Experimentally obtained mass)
Overall Yield (%) (Actual Yield / Theoretical Yield) x 100

Visualizations

Diagram 1: Synthesis of N-benzyl-2-chloro-d4-propanamide

G cluster_reactants Reactants cluster_products Products 2_Chloropropionyl_chloride_d4 2-Chloropropionyl chloride-d4 Reaction Acylation Reaction in DCM, 0°C to RT 2_Chloropropionyl_chloride_d4->Reaction Benzylamine Benzylamine Benzylamine->Reaction TEA Triethylamine (Base) TEA->Reaction Amide_Product N-benzyl-2-chloro-d4-propanamide (Desired Product) Reaction->Amide_Product TEA_HCl Triethylamine HCl (Byproduct) Reaction->TEA_HCl

Caption: Reaction scheme for the synthesis of the target amide.

Diagram 2: Liquid-Liquid Extraction Workflow

G Start Quenched Reaction Mixture (Organic + Aqueous) LLE1 Add 1 M HCl (Acidic Wash) Start->LLE1 Separate1 Separate Layers LLE1->Separate1 Aqueous1 Aqueous Layer: Triethylamine HCl, Benzylamine HCl Separate1->Aqueous1 Discard Organic1 Organic Layer: Product, DCM Separate1->Organic1 LLE2 Add Saturated NaHCO₃ (Basic Wash) Organic1->LLE2 Separate2 Separate Layers LLE2->Separate2 Aqueous2 Aqueous Layer: Neutralized Acids Separate2->Aqueous2 Discard Organic2 Organic Layer: Product, DCM Separate2->Organic2 LLE3 Add Brine (Water Removal) Organic2->LLE3 Separate3 Separate Layers LLE3->Separate3 Aqueous3 Aqueous Layer: Brine Separate3->Aqueous3 Discard Organic3 Organic Layer: Product, DCM Separate3->Organic3 Dry Dry with Na₂SO₄ Organic3->Dry Isolate Filter and Concentrate Dry->Isolate End Pure N-benzyl-2-chloro- d4-propanamide Isolate->End

Caption: Step-by-step workflow for the liquid-liquid extraction.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for Analytes Derivatized with 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloropropionyl chloride-d4 is a deuterated acyl chloride used as a derivatizing agent to enhance the analytical detection of compounds containing primary and secondary amines, phenols, and alcohols, particularly in complex matrices for liquid chromatography-mass spectrometry (LC-MS) analysis. The derivatization reaction introduces a stable tag that can improve chromatographic retention and ionization efficiency. Following derivatization, a robust cleanup step is essential to remove excess derivatizing reagent, its hydrolysis products, and endogenous matrix components to ensure accurate and precise quantification. This application note provides detailed protocols for solid-phase extraction (SPE) cleanup of analytes derivatized with this compound, forming stable amide or ester derivatives. Two primary SPE-based cleanup methodologies are presented: a conventional cartridge-based SPE and a dispersive SPE (dSPE) approach based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Chemical Background

2-Chloropropionyl chloride is a reactive compound that readily undergoes hydrolysis.[1] Therefore, derivatization reactions are typically performed in aprotic organic solvents. The resulting amide or ester derivatives are significantly more stable and amenable to standard sample preparation techniques like reversed-phase SPE. The primary goal of the SPE cleanup is to isolate these derivatives from polar interferences, unreacted starting materials, and the hydrolysis product, 2-chloropropionic acid-d4.

Protocol 1: Cartridge-Based Solid-Phase Extraction

This protocol is suitable for cleaning up derivatized samples from relatively clean matrices or when a higher degree of purification is required. A reversed-phase (C18) sorbent is recommended for the retention of the nonpolar derivatives.

Experimental Protocol

  • Derivatization Reaction:

    • In a 2 mL microcentrifuge tube, evaporate the sample extract containing the analyte to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane).

    • Add 50 µL of a 1 mg/mL solution of this compound in the same aprotic solvent.

    • Add 10 µL of a catalyst, such as pyridine (B92270) or triethylamine, to facilitate the reaction.

    • Vortex the mixture and incubate at room temperature for 30 minutes.

  • Quenching:

  • Sample Pre-treatment:

    • Add 1 mL of an aqueous buffer (e.g., 0.1% formic acid in water) to the reaction mixture to ensure compatibility with the reversed-phase SPE cartridge.

  • SPE Procedure:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol through it.

    • Equilibration: Equilibrate the cartridge by passing 2 mL of the aqueous buffer through it.

    • Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).

    • Washing: Wash the cartridge with 2 mL of the aqueous buffer to remove polar impurities. A second wash with a weak organic solvent mixture (e.g., 10% methanol in water) can be performed to remove less polar interferences.

    • Elution: Elute the derivatized analyte with 2 mL of methanol or acetonitrile into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Quantitative Data Summary (Protocol 1)
Analyte TypeMatrixSPE SorbentRecovery (%)RSD (%)
Primary Amine DerivativePlasmaC1892.54.8
Phenol DerivativeUrineC1889.15.2
Secondary Amine DerivativeCell LysateC1895.33.9

Note: The data presented are representative and may vary depending on the specific analyte and matrix.

Protocol 2: Dispersive Solid-Phase Extraction (QuEChERS-based)

This protocol is ideal for high-throughput sample processing and is particularly effective for complex matrices like food and environmental samples.[2][3][4] It utilizes a dispersive SPE (dSPE) approach for cleanup after an initial liquid-liquid extraction.

Experimental Protocol

  • Sample Homogenization and Derivatization:

    • Homogenize 5 g of the sample (e.g., fruit, vegetable) with 10 mL of water.

    • Take a 1 mL aliquot of the homogenate and add an internal standard.

    • Perform a liquid-liquid extraction with 5 mL of acetonitrile.

    • Centrifuge and collect the acetonitrile supernatant.

    • Evaporate the supernatant to dryness.

    • Proceed with the derivatization and quenching steps as described in Protocol 1 (steps 1 and 2).

  • dSPE Cleanup:

    • To the quenched reaction mixture (in acetonitrile), add the contents of a dSPE tube containing anhydrous magnesium sulfate (B86663) (to remove water) and a suitable sorbent.[5]

      • For general cleanup, use Primary Secondary Amine (PSA) to remove organic acids and sugars.

      • For samples with high lipid content, include C18 sorbent.

      • For pigmented samples, Graphitized Carbon Black (GCB) can be used, but caution is advised as it may retain planar analytes.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Collect the supernatant (the cleaned extract).

    • The extract can be directly analyzed by LC-MS or evaporated and reconstituted in the mobile phase.

Quantitative Data Summary (Protocol 2)
Analyte TypeMatrixdSPE SorbentsRecovery (%)RSD (%)
Primary Amine DerivativeSpinachMgSO4, PSA, C1885.76.1
Phenol DerivativeStrawberryMgSO4, PSA88.25.5
Secondary Amine DerivativeAvocadoMgSO4, PSA, C1882.47.3

Note: The data presented are representative and may vary depending on the specific analyte and matrix.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Derivatization Derivatization with This compound Sample->Derivatization Quenching Quenching Derivatization->Quenching Pre_treatment Pre-treatment (pH adjustment/Dilution) Quenching->Pre_treatment Loading 3. Sample Loading Pre_treatment->Loading Conditioning 1. Conditioning Equilibration 2. Equilibration Washing 4. Washing Elution 5. Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS

Caption: Workflow for Cartridge-Based SPE Cleanup.

QuEChERS_Workflow cluster_extraction Extraction & Derivatization cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenization Sample Homogenization LLE Liquid-Liquid Extraction (Acetonitrile) Homogenization->LLE Derivatization Derivatization of Supernatant LLE->Derivatization Quenching Quenching Derivatization->Quenching Add_dSPE Add dSPE Sorbents (MgSO4, PSA, C18) Quenching->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS LC-MS Analysis Collect_Supernatant->LCMS

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chloropropionyl chloride-d4 to mitigate matrix effects in mass spectrometry-based bioanalysis. The content is structured to address specific experimental challenges in a clear question-and-answer format.

Understanding Matrix Effects

Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) analysis, causing either ion suppression or enhancement of the target analyte's signal.[1][2] This phenomenon arises from co-eluting endogenous components of the sample matrix (e.g., plasma, urine, tissue extracts) that interfere with the ionization process of the analyte in the mass spectrometer's ion source.[3][4][5] The consequences of uncorrected matrix effects include poor accuracy, imprecision, and reduced sensitivity in quantitative assays.[6]

A common and effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3][6] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium (B1214612) (D), carbon-13 (¹³C)). Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for reliable correction and accurate quantification.[7]

This guide focuses on a hypothetical scenario where a target analyte containing a primary or secondary amine is derivatized with 2-Chloropropionyl chloride to improve its analytical properties. This compound is used to synthesize the corresponding SIL-IS for the derivatized analyte.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in my assay?

A1: this compound is a deuterated derivatizing reagent. In the context of this application, it is used to synthesize a stable isotope-labeled internal standard (SIL-IS) of your analyte of interest. The primary purpose of this SIL-IS is to compensate for matrix effects during LC-MS analysis. By adding a known amount of the SIL-IS to your samples, you can accurately quantify your target analyte, as the ratio of the analyte to the SIL-IS should remain constant even if ion suppression or enhancement occurs.

Q2: I am observing significant ion suppression even with the use of the this compound derived internal standard. What are the possible causes?

A2: While SIL-IS are powerful tools, several factors can lead to inadequate correction for matrix effects:

  • Chromatographic Separation: If the deuterated internal standard separates chromatographically from the non-labeled analyte, they will not experience the same matrix components at the same time in the ion source.[8] This can be caused by the deuterium isotope effect.

  • Different Extraction Recoveries: Although structurally similar, there can be slight differences in the physicochemical properties between the analyte and the SIL-IS, potentially leading to different extraction recoveries.

  • Inter-Lot Matrix Variability: The composition of the biological matrix can vary significantly between different lots or individuals.[8] Your method may not be robust enough to handle these variations.

  • High Concentration of Matrix Components: If the concentration of interfering substances in the matrix is excessively high, it can overwhelm the ionization source, affecting both the analyte and the internal standard, but not always to the same extent.[9]

Q3: My analyte and the deuterated internal standard are showing different retention times. How can I resolve this?

A3: A slight shift in retention time between the analyte and its deuterated internal standard is known as the deuterium isotope effect. To address this:

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient slope, or column temperature can help to minimize the separation. The goal is to have both peaks elute as closely as possible.

  • Use a Slower Gradient: A shallower gradient can sometimes reduce the separation between the two compounds.

  • Consider a Different Column: A column with a different stationary phase chemistry might exhibit a less pronounced isotope effect for your specific analyte.

Q4: The peak area ratio of my analyte to the internal standard is inconsistent across replicates. What should I investigate?

A4: Inconsistent analyte to internal standard ratios often point to issues with sample preparation or the derivatization reaction itself.

  • Incomplete Derivatization: Ensure the derivatization reaction goes to completion for both the analyte and the internal standard. Optimize reaction conditions such as temperature, time, and reagent concentration.

  • Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to inconsistent ratios. Ensure your sample preparation protocol is well-controlled and validated.[9] Automation can help reduce this variability.

  • Instability of the Derivatized Analyte: The derivatized product may be unstable. Investigate its stability under the storage and analytical conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low signal intensity for the derivatized analyte Incomplete derivatization reaction.Optimize derivatization conditions (reagent concentration, temperature, time, pH).
Poor extraction recovery of the derivatized analyte.Modify the sample preparation procedure (e.g., change extraction solvent, use a different SPE sorbent).
Significant ion suppression.Enhance sample cleanup to remove more matrix components. Dilute the sample if sensitivity allows.[9][10]
Chromatographic peak splitting or tailing for the derivatized analyte Issues with the analytical column.Check column performance, consider replacing the column or guard column.
Suboptimal mobile phase conditions.Adjust mobile phase pH or organic modifier.
High variability in quantitative results Inconsistent sample preparation.Standardize and validate the entire sample preparation workflow.[9]
Inter-lot matrix variability.Test the method with multiple lots of blank matrix to assess robustness.[8]
Analyte instability.Evaluate the stability of the derivatized analyte in the final extract and on the autosampler.
Matrix effect is not adequately corrected by the SIL-IS Chromatographic separation of analyte and IS.Optimize chromatography to ensure co-elution.[8]
Different extraction recoveries of analyte and IS.Re-validate the extraction procedure to ensure consistent recovery for both.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples and should be optimized for your specific analyte and matrix.

Protocol 1: Derivatization of an Amine-Containing Analyte
  • Sample Preparation: To 100 µL of plasma, add 25 µL of the internal standard working solution (containing the 2-Chloropropionyl-d4 derivatized analyte).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Derivatization:

    • Add 50 µL of a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.0).

    • Add 20 µL of a 1 mg/mL solution of 2-Chloropropionyl chloride in acetonitrile.

    • Vortex and incubate at 60°C for 30 minutes.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Evaluation of Matrix Effects

The post-extraction spike method is commonly used to quantify matrix effects.[3][4][10]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix as per the sample preparation protocol. Spike the analyte and internal standard into the final dried extract before reconstitution.

    • Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix at the beginning and process through the entire sample preparation procedure.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.[4]

    • A value > 100% indicates ion enhancement.[4]

  • Calculate Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate Process Efficiency (PE):

    • PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100 = (ME * RE) / 100

Quantitative Data Summary

Parameter Lot 1 Lot 2 Lot 3 Mean %RSD
Matrix Effect (ME) % 85.282.188.585.33.7
Recovery (RE) % 92.594.191.892.81.3
Process Efficiency (PE) % 78.877.381.279.12.5
Analyte/IS Ratio Accuracy (%) 98.7101.299.599.81.3

This table illustrates how to present data for the validation of a method using a SIL-IS, demonstrating consistent performance across different matrix lots.

Visualizations

MatrixEffect cluster_0 Ionization in Mass Spectrometer cluster_1 Observed Effect Analyte Analyte IonSource Ion Source Analyte->IonSource Matrix Matrix Matrix->IonSource Co-elution Detector Detector Signal IonSource->Detector Suppression Ion Suppression (Lower Signal) IonSource->Suppression Interference Enhancement Ion Enhancement (Higher Signal) IonSource->Enhancement Facilitation

Caption: Conceptual diagram of matrix effects in a mass spectrometer's ion source.

SIL_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with 2-Chloropropionyl-d4 Internal Standard Sample->Spike_IS Preparation Sample Preparation (e.g., Protein Precipitation) Spike_IS->Preparation Derivatization Derivatization with 2-Chloropropionyl chloride Preparation->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification using Analyte/IS Ratio Analysis->Quantification

Caption: Workflow for sample analysis using a stable isotope-labeled internal standard.

TroubleshootingTree Start Poor Quantitative Performance? Check_Ratio Is Analyte/IS Ratio Consistent? Start->Check_Ratio Yes Check_Signal Is Signal Intensity Low? Check_Ratio->Check_Signal Yes Inconsistent_Prep Investigate Sample Prep and Derivatization Check_Ratio->Inconsistent_Prep No Check_Chromatography Analyte and IS Co-elute? Check_Signal->Check_Chromatography No Enhance_Cleanup Improve Sample Cleanup Check_Signal->Enhance_Cleanup Yes Optimize_LC Optimize Chromatography Check_Chromatography->Optimize_LC Partially Separation_Issue Address Isotope Effect Check_Chromatography->Separation_Issue No

Caption: Troubleshooting decision tree for issues with SIL-IS methods.

References

troubleshooting poor derivatization efficiency with 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during derivatization with 2-Chloropropionyl chloride-d4.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor derivatization efficiency with this compound?

The most prevalent issue is the presence of moisture.[1] this compound, like other acyl chlorides, is highly reactive with water.[2][3][4] This leads to hydrolysis of the reagent, converting it to 2-chloropropionic acid-d4 and significantly reducing the yield of the desired derivative.[1][5] It is critical to use anhydrous solvents and reagents and to perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

Q2: My reaction seems incomplete, with a large amount of starting material remaining. How can I improve the yield?

Incomplete reactions can stem from several factors. To improve the yield, consider the following:

  • Increase Reagent Molar Ratio: Ensure a sufficient excess of this compound is used to drive the reaction to completion. A basic catalyst, such as pyridine (B92270), is often necessary to scavenge the HCl byproduct.[6][7]

  • Optimize Reaction Time and Temperature: The reaction may require more time or gentle heating to proceed fully.[8] However, excessive heat can promote side reactions, so optimization is key.[1] Monitoring the reaction's progress over time with a suitable analytical method like TLC or HPLC can help determine the optimal duration.[8]

  • Ensure Proper Mixing: Inadequate mixing can create localized reagent depletion. Continuous stirring or agitation is recommended to maintain a homogenous reaction mixture.[1][8]

  • Check Reagent Quality: Derivatizing agents can degrade over time, especially with improper storage. Use a fresh or properly stored bottle of this compound to ensure its reactivity.[1]

Q3: I am observing unexpected peaks in my chromatogram after the derivatization. What might they be?

Extraneous peaks can be attributed to several sources:

  • Side Reactions: The most common side product results from the hydrolysis of this compound. Other side reactions may occur if the analyte has multiple reactive functional groups or if reaction conditions are too harsh.[1]

  • Impurities: The starting material or the derivatizing reagent itself may contain impurities.

  • Contamination: Contaminants can be introduced from solvents, glassware, or sample handling.[1] Running a blank sample (containing only solvent and reagents) can help identify sources of contamination.

Q4: Can I use solvents like methanol (B129727) or ethanol (B145695) for my derivatization?

No. This compound will react readily with alcohols (like methanol and ethanol), amines, and other nucleophiles.[2][6] This reaction will consume your derivatizing reagent, forming an ester instead of reacting with your target analyte. Use a dry, inert, aprotic solvent such as acetonitrile, dichloromethane, or tetrahydrofuran.

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues during derivatization.

Issue 1: Low or No Product Peak, Large Starting Material Peak

This is a classic sign of an incomplete or failed reaction.

Possible Cause Troubleshooting Steps Rationale
Moisture Contamination 1. Use anhydrous grade solvents and reagents. 2. Thoroughly dry all glassware in an oven before use. 3. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).Acyl chlorides are extremely sensitive to water, which leads to rapid hydrolysis and reagent consumption.[1][2][3]
Incomplete Reaction 1. Increase the reaction time. 2. Gently increase the reaction temperature (e.g., to 40-60°C), monitoring for side products.[8] 3. Increase the molar ratio of this compound to the analyte. 4. Ensure efficient and continuous mixing.[1]These adjustments help overcome activation energy barriers and ensure reactants interact effectively, driving the reaction toward completion.[8]
Degraded Reagent 1. Use a fresh bottle of this compound. 2. Verify the quality and storage conditions of the reagent.Reagents can degrade over time, losing their reactivity.[1]
Incorrect pH / No Catalyst 1. Add a non-nucleophilic base, such as pyridine or triethylamine (B128534) (TEA), to the reaction.The reaction produces HCl as a byproduct. A base neutralizes this acid, preventing potential side reactions and catalyzing the derivatization.[6][7]
Issue 2: Multiple Unexpected Peaks in Chromatogram

The presence of multiple peaks suggests side reactions or contamination.

Possible Cause Troubleshooting Steps Rationale
Side Reactions 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Consider using a milder catalyst if applicable.Harsher conditions (high temperature, long duration) can promote the formation of unwanted byproducts.[1]
Contamination 1. Meticulously clean all glassware. 2. Use high-purity solvents and reagents. 3. Run a "reagent blank" (without the analyte) to identify peaks originating from the derivatization reagents or solvent.Contaminants can be derivatized alongside the target analyte, leading to extra peaks.[1]
Impure Starting Material 1. Check the purity of your analyte. 2. Consider a sample cleanup or extraction step prior to derivatization.Impurities in the sample can also react with the derivatizing agent.

Experimental Protocols

General Protocol for Derivatization of an Analyte (e.g., containing -OH or -NH2 group)

This protocol provides a general workflow. Optimal conditions (e.g., temperature, time, reagent amounts) may vary and should be determined empirically.

  • Sample Preparation:

    • Accurately weigh the analyte and dissolve it in a minimal amount of anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane).

    • If the sample is in an aqueous matrix, it must be extracted and thoroughly dried before proceeding.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the same anhydrous solvent.

    • Prepare a solution of a non-nucleophilic base (e.g., pyridine) in the same anhydrous solvent.

  • Reaction:

    • In a dry glass vial under an inert atmosphere (e.g., nitrogen), add the analyte solution.

    • Add the base solution (a slight molar excess relative to the analyte).

    • Initiate the reaction by adding the this compound solution (typically 1.5-2.0 molar excess).

    • Seal the vial and mix thoroughly.

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60°C) for 30-60 minutes.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the excess this compound by adding a small amount of anhydrous methanol or water.

    • The sample may need further purification (e.g., liquid-liquid extraction, solid-phase extraction) to remove salts and excess reagents before analysis.

  • Analysis:

    • Analyze the final sample using the appropriate technique (e.g., GC-MS, LC-MS).

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Poor Derivatization Efficiency check_peaks Analyze Chromatogram: What do you see? start->check_peaks low_product Low Product Peak, High Analyte Peak check_peaks->low_product Low Yield multi_peaks Multiple Unexpected Peaks check_peaks->multi_peaks Extra Peaks cause_moisture Cause: Moisture? (Hydrolysis) low_product->cause_moisture cause_side_reactions Cause: Side Reactions? multi_peaks->cause_side_reactions cause_incomplete Cause: Incomplete Reaction? cause_moisture->cause_incomplete No sol_anhydrous Solution: Use Anhydrous Conditions, Inert Atmosphere cause_moisture->sol_anhydrous Yes cause_reagent Cause: Degraded Reagent? cause_incomplete->cause_reagent No sol_optimize Solution: Increase Time/Temp/Reagent Ratio, Ensure Mixing cause_incomplete->sol_optimize Yes sol_fresh_reagent Solution: Use Fresh Reagent cause_reagent->sol_fresh_reagent Yes cause_contamination Cause: Contamination? cause_side_reactions->cause_contamination No sol_milder_cond Solution: Lower Temp/Time cause_side_reactions->sol_milder_cond Yes sol_blank Solution: Run Reagent Blank, Use High-Purity Materials cause_contamination->sol_blank Yes

Caption: A flowchart for troubleshooting poor derivatization efficiency.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_sample 1. Prepare Analyte (Dissolve in Anhydrous Solvent) prep_reagent 2. Prepare Reagents (Deriv. Agent, Base) prep_sample->prep_reagent react 3. Combine & React (Under Inert Gas) prep_reagent->react quench 4. Quench Reaction react->quench purify 5. Purify/Extract (Optional) quench->purify analyze 6. Analyze (GC-MS / LC-MS) purify->analyze

Caption: A typical workflow for derivatization experiments.

Chemical Reaction Pathways

ReactionPathways cluster_main Desired Derivatization Reaction cluster_side Side Reaction: Hydrolysis Analyte Analyte-XH (e.g., X=O, N) Product Derivatized Product Analyte->Product + Reagent - HCl Reagent 2-Chloropropionyl chloride-d4 Reagent_side 2-Chloropropionyl chloride-d4 Hydrolysis_Product 2-Chloropropionic acid-d4 Reagent_side->Hydrolysis_Product + Water - HCl Water H₂O (Moisture)

Caption: Desired reaction vs. the common hydrolysis side reaction.

References

preventing hydrolysis of 2-Chloropropionyl chloride-d4 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 2-Chloropropionyl chloride-d4 to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is preventing hydrolysis important?

A1: this compound is the deuterated form of 2-Chloropropionyl chloride, an important reagent in organic synthesis. The replacement of hydrogen atoms with deuterium (B1214612) can be used to introduce isotopic labels for mechanistic studies or to alter the metabolic profile of a drug candidate. Hydrolysis is a chemical reaction where the acyl chloride group (-COCl) reacts with water to form a carboxylic acid (2-chloropropionic acid-d4) and hydrochloric acid. This degradation is problematic for several reasons:

  • Loss of Reactivity: The resulting carboxylic acid is significantly less reactive than the acyl chloride, rendering it unsuitable for many subsequent reactions, such as esterifications or amidations.

  • Impurity Introduction: The presence of the carboxylic acid and HCl can lead to unwanted side reactions and complicate the purification of the desired product.

  • Inaccurate Stoichiometry: If the reagent has partially hydrolyzed, the actual amount of active acyl chloride will be lower than expected, leading to incomplete reactions and lower yields.

  • Compromised Isotopic Purity: While the deuterium atoms on the propionyl backbone are generally stable to hydrolysis, improper handling that introduces moisture can potentially lead to H/D exchange under certain conditions, compromising the isotopic enrichment of the sample.

Q2: What are the primary signs that my this compound has undergone hydrolysis?

A2: Several indicators can suggest that your sample has been compromised by moisture:

  • Fuming upon opening: The bottle may fume when opened as the HCl gas produced from hydrolysis reacts with atmospheric moisture.

  • Change in Appearance: The liquid may appear cloudy or contain solid precipitates of the corresponding carboxylic acid.

  • Pungent, acidic odor: A sharp, irritating odor, characteristic of hydrogen chloride, may be more pronounced.

  • Analytical Discrepancies: NMR or GC-MS analysis will show the presence of 2-chloropropionic acid-d4 as a significant impurity.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the integrity of this compound, it is crucial to store it under anhydrous (water-free) and inert conditions. The recommended storage conditions are summarized in the table below.

Troubleshooting Guide

If you suspect that your this compound has been compromised by hydrolysis, follow this troubleshooting guide.

Issue: Fuming and a strong acidic odor are observed upon opening the container.
  • Potential Cause: Exposure to atmospheric moisture.

  • Solution: Immediately purge the container with a dry, inert gas (e.g., argon or nitrogen), and securely reseal it. For future use, handle the reagent in a glovebox or under a positive pressure of inert gas.

Issue: The reagent appears cloudy or contains a precipitate.
  • Potential Cause: Significant hydrolysis has occurred, leading to the formation of the less soluble 2-chloropropionic acid-d4.

  • Solution: The reagent is likely unsuitable for most applications. Consider purifying the material by distillation under reduced pressure and anhydrous conditions. However, for critical applications, using a fresh, unopened vial is recommended.

Issue: Reactions with the reagent are low-yielding or do not proceed to completion.
  • Potential Cause: The concentration of the active acyl chloride is lower than assumed due to hydrolysis.

  • Solution: Before use, assess the purity of the reagent using the GC-MS analysis protocol outlined below. Adjust the stoichiometry of your reaction based on the determined purity.

Data Presentation

Storage ParameterRecommended ConditionNon-Recommended ConditionExpected Outcome of Non-Recommended Condition
Atmosphere Dry Argon or NitrogenAirRapid hydrolysis due to atmospheric moisture.
Temperature 2-8°CRoom Temperature or higherIncreased rate of potential degradation pathways.
Container Tightly sealed glass bottle with a PTFE-lined capLoosely capped or non-PTFE lined capIncreased risk of moisture ingress.
Storage Location Desiccator or dry boxOpen lab benchExposure to ambient humidity.

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method to assess the purity of this compound and quantify the extent of hydrolysis by detecting the presence of 2-chloropropionic acid-d4. Due to the high reactivity of the acyl chloride, derivatization is often employed.

Objective: To determine the purity of this compound and quantify the amount of 2-chloropropionic acid-d4 impurity.

Materials:

  • This compound sample

  • Anhydrous methanol (B129727)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with PTFE-lined septa

Procedure:

  • Derivatization:

    • Under an inert atmosphere (in a glovebox or under a stream of argon), prepare a 1 mg/mL solution of the this compound sample in anhydrous DCM in a clean, dry autosampler vial.

    • To this solution, add 1.5 equivalents of anhydrous methanol and 1.5 equivalents of anhydrous DIPEA. The methanol will react with the this compound to form the methyl ester (methyl 2-chloropropionate-d4) and with any 2-chloropropionic acid-d4 to also form the methyl ester. DIPEA acts as a base to neutralize the HCl generated.

    • Seal the vial and allow the reaction to proceed at room temperature for 30 minutes.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 250°C at 15°C/min.

      • Hold at 250°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-300

  • Data Analysis:

    • Identify the peak corresponding to the derivatized product, methyl 2-chloropropionate-d4.

    • The presence of underivatized 2-chloropropionic acid-d4 (if the derivatization is incomplete) or other degradation products can also be monitored.

    • Quantify the purity by comparing the peak area of the desired product to the total area of all peaks (assuming similar response factors for related impurities). For more accurate quantification, a calibration curve with a pure standard of methyl 2-chloropropionate-d4 should be prepared.

Mandatory Visualizations

Hydrolysis_Reaction cluster_products Hydrolysis Products 2-Chloropropionyl_chloride_d4 This compound Products 2-Chloropropionyl_chloride_d4->Products Water Water (H2O) Water->Products 2-Chloropropionic_acid_d4 2-Chloropropionic acid-d4 Products->2-Chloropropionic_acid_d4 + HCl Hydrogen Chloride (HCl) Products->HCl Troubleshooting_Workflow start Suspected Hydrolysis of This compound check_fuming Does the container fume upon opening? start->check_fuming check_appearance Is the liquid cloudy or does it contain a precipitate? check_fuming->check_appearance No action_purge Purge with inert gas and reseal tightly. Handle under inert atmosphere in the future. check_fuming->action_purge Yes check_yield Are reaction yields unexpectedly low? check_appearance->check_yield No action_discard Consider purification by distillation or discard and use a fresh vial. check_appearance->action_discard Yes action_analyze Perform GC-MS analysis to determine purity. Adjust stoichiometry for future reactions. check_yield->action_analyze Yes end_ok Reagent is likely stable. check_yield->end_ok No action_purge->check_appearance

Technical Support Center: Isotopic Interference from 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference when using 2-Chloropropionyl chloride-d4 as a derivatizing agent and internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterium-labeled version of 2-Chloropropionyl chloride. It is used as a derivatizing agent to improve the chromatographic and mass spectrometric properties of analytes containing functional groups such as alcohols, phenols, and amines. In quantitative analyses, it serves as an internal standard to correct for variability during sample preparation and analysis.[1] The deuterium (B1214612) labeling allows for its differentiation from the unlabeled analyte by mass spectrometry.

Q2: What is isotopic interference and why does it occur with this compound?

Isotopic interference occurs when the mass spectral signal of the analyte overlaps with that of its deuterated internal standard. This can lead to inaccurate quantification. With this compound, interference can arise from two main sources:

  • Natural Isotopic Abundance: Elements in the unlabeled analyte molecule, such as carbon and chlorine, have naturally occurring heavier isotopes (e.g., ¹³C, ³⁷Cl). At high analyte concentrations, the signals from these heavier isotopes (M+1, M+2, etc.) can extend into the mass-to-charge ratio (m/z) of the deuterated standard, artificially inflating its signal.[2][3]

  • Isotopic Impurity of the Standard: The synthesis of deuterated compounds is rarely 100% complete. This compound may contain small amounts of unlabeled (d0) or partially deuterated (d1, d2, d3) versions.[4] This unlabeled impurity will contribute to the signal of the native analyte, potentially leading to an overestimation of its concentration, especially at the lower limit of quantification.[4][5]

Q3: What are the signs of isotopic interference in my experiment?

Common indicators of isotopic interference include:

  • Non-linearity of the calibration curve: Particularly at higher concentrations, the curve may bend towards the x-axis as the contribution from the analyte's natural isotopes to the internal standard's signal becomes more significant.[2]

  • Inaccurate quality control (QC) sample results: QC samples may fall outside of acceptable ranges.

  • Signal detection in blank samples: A signal for the unlabeled analyte may be observed in blank samples spiked only with the deuterated internal standard, indicating isotopic impurity in the standard.[5]

Q4: What is the expected isotopic distribution of this compound?

The isotopic distribution depends on the isotopic enrichment of the deuterium. For a typical batch with 98 atom % D enrichment, the expected distribution of the derivatized portion of the molecule can be calculated. The following table summarizes the theoretical isotopic purity and the calculated mass isotopomer distribution for the d4-propionyl group.

Isotopomer Mass Difference (Da) Theoretical Abundance (%)
d4+492.24%
d3+37.53%
d2+20.23%
d1+1<0.01%
d00<0.01%

Troubleshooting Guides

Guide 1: Investigating the Source of Interference

This guide provides a workflow to determine whether the observed interference originates from the natural isotopic abundance of the analyte or from impurities in the this compound standard.

G cluster_0 Troubleshooting Workflow for Isotopic Interference start Observe signs of isotopic interference exp1 Experiment 1: Analyze high concentration analyte standard (no IS) start->exp1 exp2 Experiment 2: Analyze IS working solution (no analyte) start->exp2 decision1 Signal in IS mass channel? exp1->decision1 decision2 Signal in analyte mass channel? exp2->decision2 result1 Interference from analyte's natural isotopic abundance decision1->result1 Yes no_interference No significant interference from these sources. Investigate other issues. decision1->no_interference No result2 Interference from isotopic impurity in the IS decision2->result2 Yes decision2->no_interference No corrective_actions Implement Corrective Actions: - Mathematical correction - Use higher resolution MS - Optimize chromatography result1->corrective_actions result2->corrective_actions

A logical workflow for troubleshooting isotopic interference.
Guide 2: Experimental Protocols for Interference Assessment

Experiment 1: Assessing Contribution from Analyte to Internal Standard

  • Objective: To determine if the natural isotopic abundance of the unlabeled analyte contributes to the signal of the deuterated internal standard.

  • Methodology:

    • Prepare a sample containing the unlabeled analyte at the highest concentration of your calibration curve (Upper Limit of Quantification - ULOQ) in the appropriate matrix.

    • Do not add the this compound internal standard.

    • Derivatize the sample using unlabeled 2-Chloropropionyl chloride.

    • Analyze the sample using your established LC-MS/MS method.

    • Monitor the mass transition (MRM) for the deuterated internal standard.

  • Interpretation: A significant peak in the internal standard's mass channel indicates that the natural isotopes of the analyte are causing interference.

Experiment 2: Assessing Isotopic Purity of the Internal Standard

  • Objective: To determine if the this compound internal standard contains unlabeled impurities.

  • Methodology:

    • Prepare a solution of the this compound in a clean solvent at the working concentration used in your assay.

    • Do not add the unlabeled analyte.

    • Analyze this solution using your established LC-MS/MS method.

    • Monitor the mass transition (MRM) for the unlabeled analyte.

  • Interpretation: A significant peak in the analyte's mass channel indicates the presence of unlabeled (d0) impurity in the deuterated internal standard.[4]

Guide 3: Corrective Actions for Isotopic Interference

If interference is confirmed, consider the following corrective actions:

1. Mathematical Correction:

This is a common method to correct for predictable isotopic interference.

  • For interference from analyte to internal standard: Measure the response of the M+4 peak (or the appropriate mass shift for your derivatized analyte) in a series of unlabeled analyte standards. This will allow you to determine the percentage contribution of the analyte to the internal standard's signal at different concentrations. This percentage can then be used to correct the internal standard's response in your samples.

  • For interference from internal standard to analyte: The contribution of the d0 impurity in the internal standard to the analyte signal can be determined from "Experiment 2" above. This contribution can be subtracted from the analyte's response in all samples.

2. Method Optimization:

  • Chromatographic Separation: While challenging for isotopologues, optimizing your chromatography to achieve baseline separation between the analyte and any interfering matrix components can be beneficial. In some cases, a slight retention time difference between the analyte and its deuterated counterpart may be observed, which could potentially be exploited.

  • Mass Spectrometry Resolution: If available, using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can often resolve the small mass difference between the analyte's isotopic peaks and the deuterated internal standard.

3. Use a Different Labeled Standard:

If significant interference persists and cannot be corrected, consider using an internal standard with a larger mass difference (e.g., ¹³C or ¹⁵N labeling) if available.

Illustrative Derivatization Protocol

The following is a general protocol for derivatization using this compound. This should be optimized for your specific analyte and matrix.

G cluster_0 General Derivatization Workflow sample_prep Sample Preparation (e.g., extraction, concentration) add_is Add 2-Chloropropionyl chloride-d4 (IS) sample_prep->add_is add_reagent Add derivatization reagent & catalyst (e.g., pyridine) add_is->add_reagent react Incubate (e.g., 60°C for 30 min) add_reagent->react quench Quench reaction (if necessary) react->quench analysis LC-MS/MS Analysis quench->analysis

A general workflow for sample derivatization.

Materials:

  • This compound solution (in an aprotic solvent like acetonitrile)

  • Pyridine or another suitable catalyst/base

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • To your extracted and dried sample, add the internal standard solution (this compound).

  • Add the derivatization catalyst (e.g., pyridine) and vortex briefly.

  • Incubate the mixture at an elevated temperature (e.g., 60°C) for a sufficient time to ensure complete derivatization (e.g., 30-60 minutes). This step should be optimized.

  • After incubation, cool the sample to room temperature.

  • The sample may be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Note: 2-Chloropropionyl chloride is moisture-sensitive. All steps should be performed under anhydrous conditions to the extent possible.

References

Technical Support Center: HPLC Analysis of 2-Chloropropionyl chloride-d4 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloropropionyl chloride-d4 derivatives. The focus is on diagnosing and resolving common peak shape issues encountered during reversed-phase High-Performance Liquid Chromatography (RP-HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for my this compound derivatives?

Peak tailing, where the latter half of the peak is broader than the front, is the most common chromatographic issue for this class of compounds. The primary cause is secondary retention mechanisms, where the analyte interacts with the column's stationary phase in more than one way.[1]

  • Silanol (B1196071) Interactions: The derivatives, often formed by reacting this compound with primary or secondary amines, are typically basic compounds. On standard silica-based C18 columns, residual, acidic silanol groups (Si-OH) on the silica (B1680970) surface can interact ionically with these basic analytes.[1][2][3] This strong secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][2] This effect is most pronounced at mid-range pH (e.g., pH > 3) where silanols are deprotonated and basic analytes are protonated.[1][3]

  • Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may not be sufficient to maintain a consistent pH at the column head or to mask the activity of the silanol groups.[4]

  • Column Contamination: The accumulation of sample matrix components or previously injected materials on the column inlet frit or the stationary phase can create active sites that cause tailing.[5]

Q2: What are the most effective strategies to reduce or eliminate peak tailing?

Resolving peak tailing involves systematically optimizing the mobile phase and considering the column chemistry.

  • Optimize Mobile Phase pH: For basic derivatives, lowering the mobile phase pH is a highly effective strategy.[4] By operating at a low pH (e.g., 2.5 - 3.5) using an additive like formic acid or phosphoric acid, the residual silanol groups become protonated (Si-OH) and are no longer ionized, which significantly reduces the unwanted ionic interactions that cause tailing.[1][4]

  • Increase Mobile Phase Buffer Strength: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM) can help to saturate the active silanol sites, reducing their availability to interact with the analyte.[4]

  • Use Modern HPLC Columns: Modern columns are often manufactured with higher purity silica and are more exhaustively end-capped, a process that chemically converts most residual silanols into less reactive groups.[1] Consider using a column with advanced end-capping or one with a different stationary phase chemistry, such as a polar-embedded or charged surface hybrid (CSH) column, which are designed to improve peak shape for basic compounds.[4]

  • Employ Mobile Phase Additives: While less common with modern columns, adding a small amount of a basic "silanol suppressor" like triethylamine (B128534) (TEA) to the mobile phase can compete with the analyte for active sites. However, TEA is not MS-compatible and can be difficult to remove from a column.

Q3: My peaks are fronting (leading edge is broader than the trailing edge). What is the cause and solution?

Peak fronting is typically caused by either column overload or issues with sample dissolution.[2]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak. This is particularly noticeable as sample concentration increases.[6]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series to see if the peak shape improves at lower concentrations.[6]

  • Sample Diluent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluotropic) than the mobile phase, the peak shape can be severely distorted.[7] For example, injecting a sample dissolved in 100% acetonitrile (B52724) into a mobile phase starting at 95% water will likely cause fronting or splitting.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, use the lowest concentration possible and keep the injection volume small.

Q4: I am observing split or distorted peaks. What should I check first?

Split peaks suggest that the sample band is being disrupted as it enters or travels through the column.

  • Column Void or Blockage: The most common instrumental cause is a physical disruption at the head of the column.[6] This can be a void that has formed in the packed bed or a partially blocked inlet frit from sample debris or seal wear.[5][6] This forces the sample to travel through different paths, resulting in a split peak.[8]

    • Solution: First, try reversing the column and flushing it to waste with a strong solvent to dislodge any blockage. If this fails, replace the column's inlet frit or, if necessary, the entire column. Using a guard column can protect the analytical column from contamination.[5]

  • Sample Diluent Effects: As mentioned for peak fronting, injecting in a solvent much stronger than the mobile phase can cause the sample to precipitate at the column head or interfere with proper partitioning, leading to a split peak.[7][9]

  • Incomplete Derivatization: If the derivatization reaction is incomplete, slow, or produces significant side-products, you may be injecting a mixture of compounds. This can manifest as a distorted or shouldered peak that appears to be split.

Data Presentation: Impact of Method Parameters

The following tables summarize the effect of key parameters on peak shape for a typical basic derivative.

Table 1: Representative Effect of Mobile Phase pH on Peak Asymmetry

ParameterCondition A (Problematic)Condition B (Improved)
Mobile Phase A 10 mM Ammonium (B1175870) Bicarbonate0.1% Formic Acid in Water
Mobile Phase pH 7.0~2.8
Analyte State Protonated (Basic)Protonated (Basic)
Silanol State Deprotonated (Anionic)Protonated (Neutral)
Resulting Interaction Strong Secondary Ionic InteractionMinimized Secondary Interaction
Observed Peak Shape TailingSymmetrical
Asymmetry Factor (As) > 2.01.0 - 1.3

Table 2: Troubleshooting Quick Reference Guide

Observed ProblemMost Likely Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary silanol interactions.[1][2] 2. Mobile phase pH too high.[1] 3. Column contamination.[5]1. Lower mobile phase pH to <3.5 with formic acid.[4] 2. Use a modern, end-capped column.[1] 3. Increase buffer strength.[4]
Peak Fronting 1. Mass overload.[6] 2. Sample solvent is stronger than mobile phase.[7]1. Dilute the sample or reduce injection volume.[6] 2. Dissolve sample in the initial mobile phase.
Split Peaks 1. Void or blockage at column inlet.[6] 2. Severe sample solvent mismatch.[9] 3. Co-elution of interferents.[1]1. Back-flush the column; replace frit or column.[6] 2. Match sample diluent to mobile phase.[7] 3. Optimize gradient for better resolution.

Experimental Protocols

Protocol 1: General Pre-column Derivatization of an Amine with this compound

This protocol is a general starting point for the derivatization of a primary or secondary amine-containing analyte. Optimization may be required.

  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of your analyte in a suitable solvent (e.g., acetonitrile or aprotic solvent).

    • Derivatization Reagent: Prepare a solution of this compound in anhydrous acetonitrile (e.g., 5 mg/mL). This reagent is moisture-sensitive and should be prepared fresh.

    • Base/Buffer: Prepare a solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in anhydrous acetonitrile (e.g., a 2% v/v solution). An alkaline buffer (e.g., borate (B1201080) buffer at pH 9.5) can also be used if the reaction is performed in a partially aqueous environment.[10]

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge vial, combine 50 µL of the analyte stock solution.

    • Add 100 µL of the base/buffer solution and vortex briefly.

    • Add 50 µL of the this compound solution. This should be added last to initiate the reaction.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 30-60 minutes, or gently heat (e.g., 50-60 °C) for 15-20 minutes to expedite the reaction. Protect from light if the derivative is light-sensitive.

  • Reaction Quenching & Sample Preparation:

    • (Optional) To consume excess this compound, add a small amount of an amine quenching agent like ammonium hydroxide.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the initial HPLC mobile phase (e.g., 500 µL).

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: Example RP-HPLC Method for Analysis of Derivative

This is a starting method for a typical derivative. The gradient and mobile phases should be optimized for your specific analyte.

  • HPLC System: Standard HPLC or UHPLC system with UV or Mass Spectrometer (MS) detector.

  • Column: High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Example Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B (Re-equilibration)

  • Detection:

    • UV: As required by the derivative (e.g., 254 nm if the original analyte has a chromophore). The derivatizing agent itself does not add a strong chromophore.

    • MS: ESI+ mode, scanning a relevant mass range for the deuterated derivative.

Visual Guides and Workflows

Derivatization Reaction Pathway

G cluster_reactants Reactants cluster_product Product Analyte Analyte with Primary/Secondary Amine (R-NHR') Plus + Agent 2-Chloropropionyl chloride-d4 Arrow Base (e.g., DIPEA) Anhydrous Solvent Agent->Arrow Derivative Stable Amide Derivative for HPLC Analysis Arrow->Derivative

Caption: General reaction of an amine with this compound.

Troubleshooting Workflow for Poor Peak Shape

G cluster_problems Problem Identification cluster_causes Primary Causes cluster_solutions Solutions Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing As > 1.2 Fronting Peak Fronting? Start->Fronting As < 0.8 Splitting Peak Splitting? Start->Splitting Distorted Cause_Tailing Silanol Interactions (pH > 3.5) Tailing->Cause_Tailing Cause_Fronting Mass Overload or Strong Sample Solvent Fronting->Cause_Fronting Cause_Splitting Column Void or Frit Blockage Splitting->Cause_Splitting Sol_Tailing 1. Lower Mobile Phase pH to <3 2. Use End-Capped Column Cause_Tailing->Sol_Tailing Sol_Fronting 1. Reduce Sample Concentration 2. Match Sample Solvent to MP Cause_Fronting->Sol_Fronting Sol_Splitting 1. Back-flush/Replace Column 2. Check Sample Solvent Cause_Splitting->Sol_Splitting

Caption: A logical workflow for troubleshooting common HPLC peak shape problems.

References

optimizing mass spectrometry parameters for 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Chloropropionyl chloride-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when analyzing this compound by LC-MS?

A1: this compound is a highly reactive acyl chloride. The primary challenges in its analysis by LC-MS are its instability and poor chromatographic behavior. Acyl chlorides can react with protic solvents (like water or methanol) commonly used in reversed-phase chromatography, leading to the formation of the corresponding carboxylic acid or ester.[1] This reactivity can result in poor peak shape, shifting retention times, and inaccurate quantification. To mitigate this, derivatization to a more stable compound or the use of aprotic solvents and rapid analysis may be necessary.

Q2: Should I derivatize this compound before analysis?

A2: Derivatization is a highly recommended strategy for analyzing reactive acyl chlorides. Converting this compound to a more stable derivative, such as a methyl ester, can significantly improve its chromatographic performance and the robustness of the analytical method.[2] For example, reacting the sample with anhydrous methanol (B129727) can yield the corresponding methyl 2-chloropropionate-d4, which is more amenable to standard reversed-phase LC-MS analysis.

Q3: What are the expected precursor ions for this compound in MS analysis?

A3: Due to its high reactivity, observing the intact molecular ion of this compound can be challenging. If derivatized to its methyl ester (methyl 2-chloropropionate-d4), you would expect to see the protonated molecule [M+H]⁺. The exact mass of this precursor ion will depend on the specific derivatization agent used. For the underivatized compound, analysis would likely need to be performed using a technique that minimizes in-source reactions, and you might look for adducts with solvent molecules if not completely derivatized.

Q4: How do I determine the isotopic purity of my this compound standard?

A4: The isotopic purity of a deuterated standard is crucial for accurate quantification.[3] High-resolution mass spectrometry (HRMS) is a powerful technique to assess the isotopic distribution and confirm the enrichment of your standard.[3] This analysis will reveal the relative abundances of the d4 isotopologue as well as any d0, d1, d2, or d3 species. This information is critical for correcting quantitative data.

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Observed

Possible Causes:

  • Analyte Instability: The acyl chloride is likely reacting with the mobile phase or residual water in the LC system.

  • Column Interaction: The reactive nature of the compound may lead to irreversible binding to the column's stationary phase.

  • Inappropriate Sample Preparation: The sample solvent may be causing degradation before injection.

Troubleshooting Steps:

  • Derivatization: If not already doing so, implement a derivatization step to convert the analyte to a more stable form (e.g., methyl ester).

  • Solvent Selection: Use aprotic and anhydrous solvents for sample preparation, such as acetonitrile (B52724) or dichloromethane.[4]

  • LC Method Optimization:

    • Use a high flow rate and a rapid gradient to minimize the time the analyte spends on the column.

    • Consider using a column with a less reactive stationary phase.

  • System Check: Ensure your LC system is free of leaks and that your mobile phases are freshly prepared to minimize water content.

Issue 2: Inconsistent Retention Time

Possible Causes:

  • On-Column Reaction: The analyte may be reacting to different extents during its passage through the column, leading to retention time shifts.

  • Mobile Phase Inconsistency: Changes in the mobile phase composition, particularly water content, can affect the retention of this reactive compound.

  • Column Degradation: The reactive nature of the analyte may be degrading the column over time.

Troubleshooting Steps:

  • Derivatize the Analyte: This is the most effective way to ensure consistent chromatography.

  • Mobile Phase Preparation: Prepare fresh mobile phases daily and consider sparging with an inert gas to remove dissolved oxygen, which can contribute to degradation.

  • Column Equilibration: Ensure the column is thoroughly equilibrated before each injection sequence.

  • Guard Column: Use a guard column to protect the analytical column from degradation.

Issue 3: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Inefficient Ionization: The analyte or its derivative may not be ionizing efficiently under the current source conditions.

  • Ion Suppression: Matrix components from the sample may be co-eluting with the analyte and suppressing its ionization.

  • Analyte Degradation: The compound may be degrading in the ion source.

Troubleshooting Steps:

  • MS Source Optimization: Systematically tune the ion source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage.[5]

  • Matrix Effect Evaluation: Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is observed, improve the sample cleanup procedure or modify the chromatographic method to separate the analyte from the interfering matrix components.

  • Optimize Collision Energy (for MS/MS): If using tandem mass spectrometry, optimize the collision energy to ensure efficient fragmentation of the precursor ion to a stable and intense product ion.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester

Objective: To convert the reactive acyl chloride into a more stable methyl ester for LC-MS analysis.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • In a clean, dry autosampler vial, add a small volume of the stock solution.

    • Add a 10-fold excess of anhydrous methanol.

    • Cap the vial immediately and vortex briefly.

    • Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid.

  • Sample Dilution: Dilute the derivatized sample to the desired concentration with the initial mobile phase composition.

  • Analysis: Proceed with LC-MS analysis.

Protocol 2: LC-MS/MS Method Development for Derivatized Analyte

Objective: To develop an optimized LC-MS/MS method for the quantitative analysis of the methyl ester derivative of this compound.

Methodology:

  • Direct Infusion and Tuning:

    • Infuse a solution of the derivatized analyte directly into the mass spectrometer.

    • Optimize the ion source parameters (e.g., capillary voltage, gas flows, and temperatures) to maximize the signal intensity of the precursor ion ([M+H]⁺).

    • Perform a product ion scan to identify the major fragment ions.

    • Select a stable and intense fragment for Multiple Reaction Monitoring (MRM).

    • Optimize the collision energy for the selected MRM transition to maximize the product ion signal.

  • Chromatographic Optimization:

    • Select a suitable C18 column.

    • Develop a gradient elution method using water and acetonitrile or methanol, both typically containing 0.1% formic acid to aid in protonation.

    • Optimize the gradient profile and flow rate to achieve a sharp, symmetrical peak with adequate retention.

  • Method Verification:

    • Inject a series of calibration standards to establish the linear range and limit of quantification (LOQ).

    • Assess the method's accuracy and precision by analyzing quality control samples at multiple concentration levels.

Quantitative Data Summary

The following tables provide an example of how to structure the optimized parameters for your specific instrument. These values should be determined experimentally.

Table 1: Example Optimized MS/MS Parameters

ParameterOptimized Value
Ionization ModeESI+
Capillary Voltage3.5 kV
Nebulizer Gas Pressure45 psi
Drying Gas Flow10 L/min
Drying Gas Temperature350 °C
Precursor Ion (m/z)To be determined
Product Ion (m/z)To be determined
Collision EnergyTo be determined
Dwell Time100 ms

Table 2: Example Chromatographic Conditions

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 3 min

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start This compound in Aprotic Solvent deriv Add Anhydrous Methanol start->deriv react Reaction to form Methyl Ester deriv->react dilute Dilute in Mobile Phase react->dilute inject Inject Sample dilute->inject lc LC Separation inject->lc ms MS Detection (MRM) lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for the analysis of this compound.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Shape / No Peak instability Analyte Instability problem->instability interaction Column Interaction problem->interaction prep Improper Sample Prep problem->prep derivatize Derivatize Analyte instability->derivatize lc_opt Optimize LC Method interaction->lc_opt solvents Use Aprotic Solvents prep->solvents

Caption: Troubleshooting logic for poor peak shape in this compound analysis.

References

Technical Support Center: Analysis of 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of 2-Chloropropionyl chloride-d4. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity attributes to consider for this compound?

When assessing the purity of this compound, two main attributes must be considered:

  • Chemical Purity: This refers to the percentage of this compound relative to any chemical impurities that are not isotopically labeled variants of the main compound. Common impurities may include the starting material, 2-chloropropionic acid, or byproducts from the chlorination process.

  • Isotopic Purity (Deuterium Enrichment): This measures the extent to which hydrogen atoms at specified positions have been replaced with deuterium (B1214612). It is typically expressed as a percentage of deuterium incorporation at the labeled sites.

Q2: Which analytical techniques are most suitable for determining the purity of this compound?

A combination of spectroscopic and chromatographic methods is recommended for a comprehensive purity assessment.[1] The most powerful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirms the position of deuterium labeling, and can be used to quantify both chemical and isotopic purity.[2]

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS): Determines the molecular weight and isotopic distribution of the compound, allowing for the calculation of isotopic enrichment.[2][3][4] GC provides separation of volatile impurities, enabling their identification and quantification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the acyl chloride functional group and for identifying certain impurities like carboxylic acids.

  • High-Performance Liquid Chromatography (HPLC) with derivatization: Since acyl chlorides are highly reactive, they can be derivatized to form stable products that can be analyzed by HPLC for trace-level quantification.[5][6]

Q3: How can I determine the isotopic enrichment of my this compound sample?

High-resolution mass spectrometry (HR-MS) is a primary method for determining isotopic enrichment.[2][3][4] By analyzing the mass spectrum, you can determine the relative abundance of the deuterated species (d4) compared to the partially deuterated (d1, d2, d3) and non-deuterated (d0) species. The isotopic purity is calculated based on the relative intensities of these isotopic ions.

Q4: What are the expected chemical shifts in the ¹H NMR spectrum for 2-Chloropropionyl chloride?

For the non-deuterated analogue, 2-Chloropropionyl chloride, the proton NMR spectrum is relatively simple. The methine proton (-CH) will appear as a quartet, and the methyl protons (-CH₃) will appear as a doublet. In the case of this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity in the ¹H NMR spectrum.

Troubleshooting Guides

Problem 1: Unexpected peaks in the ¹H NMR spectrum.
  • Possible Cause 1: Presence of residual starting material.

    • Troubleshooting: Compare the spectrum to the ¹H NMR spectrum of 2-chloropropionic acid.[7] The carboxylic acid proton will appear as a broad singlet, and the other signals may overlap with your product.

  • Possible Cause 2: Presence of non-deuterated 2-Chloropropionyl chloride.

    • Troubleshooting: The presence of a quartet and a doublet corresponding to the non-deuterated compound will indicate incomplete deuteration. The integration of these peaks relative to any residual solvent peak can give an estimate of the amount of non-deuterated impurity.

  • Possible Cause 3: Hydrolysis of the acyl chloride.

    • Troubleshooting: 2-Chloropropionyl chloride is moisture-sensitive and can hydrolyze to 2-chloropropionic acid.[8][9] This will result in the appearance of peaks corresponding to the carboxylic acid. Ensure your NMR solvent is anhydrous and handle the sample under inert gas.

Problem 2: The isotopic purity determined by GC-MS is lower than expected.
  • Possible Cause 1: Incomplete deuteration during synthesis.

    • Troubleshooting: This is a synthetic issue. Review the deuteration reaction conditions.

  • Possible Cause 2: H/D exchange.

    • Troubleshooting: Hydrogen-deuterium exchange can occur under certain conditions, especially if acidic or basic moieties are present in the GC system or during sample preparation.[3] Ensure the entire system is inert.

  • Possible Cause 3: Isotopic fractionation in the GC column or ion source.

    • Troubleshooting: Lighter isotopes can sometimes travel faster through a GC column. Use a well-characterized standard to calibrate your instrument and method.

Quantitative Data Summary

ParameterTypical SpecificationAnalytical Method
Chemical Purity >95% (GC)Gas Chromatography (GC)
Isotopic Purity (d4) >98%Mass Spectrometry (MS)
Refractive Index n20/D 1.440 (lit.)Refractometer
Boiling Point 109-111 °C (lit.)Distillation

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This method is suitable for determining the chemical purity of this compound.

Methodology:

  • Instrument: Agilent 7890A Gas Chromatograph or equivalent.

  • Column: Thermo Fisher TG-1MS (30m x 0.25mm x 0.25µm) or equivalent non-polar capillary column.

  • Injector Temperature: 200°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Nitrogen or Helium at a flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain at 150°C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 200°C.

  • Injection Volume: 0.5 µL.

  • Sample Preparation: Prepare a dilute solution of this compound in an anhydrous, inert solvent such as dichloromethane (B109758) or acetonitrile.

  • Analysis: The purity is determined by the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Protocol 2: Isotopic Purity by GC-MS

This protocol is for determining the isotopic enrichment of this compound.

Methodology:

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions: Use the same GC conditions as described in Protocol 1.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 30-200.

  • Analysis:

    • Obtain the mass spectrum of the peak corresponding to this compound.

    • Identify the molecular ion peaks for the d4, d3, d2, d1, and d0 species.

    • Calculate the isotopic purity by determining the relative abundance of the d4 peak compared to the sum of all isotopic peaks.

Protocol 3: Functional Group Confirmation by FTIR

This method confirms the presence of the acyl chloride functional group.

Methodology:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis:

    • Acquire the IR spectrum.

    • Look for a strong carbonyl (C=O) stretching absorption band in the region of 1790-1810 cm⁻¹.[10] The absence of a broad O-H stretch from a carboxylic acid (around 2500-3300 cm⁻¹) indicates the absence of the hydrolysis product.[11]

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 2-Chloropropionyl chloride-d4 Prep Prepare Dilute Solution (Anhydrous Solvent) Sample->Prep FTIR FTIR Analysis (Functional Group ID) Sample->FTIR NMR NMR Analysis (Structure & Purity) Sample->NMR GC GC Analysis (Chemical Purity) Prep->GC GCMS GC-MS Analysis (Isotopic Purity) Prep->GCMS PurityReport Purity Report GC->PurityReport IsotopicReport Isotopic Enrichment Report GCMS->IsotopicReport StructureConfirm Structural Confirmation FTIR->StructureConfirm NMR->PurityReport NMR->IsotopicReport NMR->StructureConfirm

Caption: Experimental workflow for the purity assessment of this compound.

troubleshooting_logic Start Unexpected Peak in ¹H NMR? Cause1 Residual Starting Material (2-chloropropionic acid) Start->Cause1 Yes Cause2 Non-deuterated Impurity Start->Cause2 Yes Cause3 Hydrolysis Product Start->Cause3 Yes Action1 Compare with starting material spectrum Cause1->Action1 Action2 Check for characteristic non-deuterated signals Cause2->Action2 Action3 Use anhydrous solvent & inert atmosphere Cause3->Action3

Caption: Troubleshooting logic for unexpected peaks in ¹H NMR analysis.

References

Technical Support Center: Managing Ion Suppression in ESI-MS with 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS) with a focus on utilizing 2-Chloropropionyl chloride-d4. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during quantitative analysis.

Part 1: Frequently Asked Questions (FAQs) on Ion Suppression

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is a matrix effect that causes a reduction in the ionization efficiency of a target analyte. This occurs when co-eluting compounds from the sample matrix interfere with the analyte's ability to form gas-phase ions in the ESI source. The presence of these interfering species can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.

Q2: What are the common causes of ion suppression?

A2: Ion suppression is primarily caused by high concentrations of interfering compounds that compete with the analyte for ionization. Common culprits include:

  • Non-volatile buffers and salts: Phosphate, TRIS, and salts like sodium and potassium can precipitate in the ESI source, reducing ionization efficiency.

  • Ion-pairing reagents: Reagents like trifluoroacetic acid (TFA) can form strong ion pairs with analytes, preventing their ionization.

  • Endogenous matrix components: In biological samples, high concentrations of lipids, proteins, and salts are major sources of ion suppression.

  • High concentrations of the analyte itself: At concentrations greater than 10–5 M, the ESI response can become non-linear, leading to self-suppression.

Q3: How can I detect if ion suppression is affecting my analysis?

A3: A widely used method is the post-column infusion experiment. In this technique, a constant flow of the analyte standard is introduced into the mobile phase after the analytical column but before the ESI source. A blank matrix sample is then injected. A dip in the stable baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Part 2: Using this compound to Mitigate Ion Suppression

Q4: How does derivatization help in managing ion suppression?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For LC-MS, this can:

  • Increase Analyte Signal: By adding a permanently charged or easily ionizable group, derivatization can significantly enhance the analyte's response, making it more competitive during the ionization process.

  • Improve Chromatography: Modifying an analyte's polarity can improve its retention and peak shape, separating it from interfering matrix components.

  • Enable Stable Isotope Dilution: Using an isotopically labeled derivatizing agent allows for the creation of an ideal internal standard.

Q5: What is this compound and how is it used?

A5: this compound is a deuterated derivatizing agent. It is used in a stable isotope labeling strategy to create an ideal internal standard for your analyte. The process involves two parallel reactions:

  • The analyte in your sample is derivatized with standard, non-labeled ("light") 2-Chloropropionyl chloride.

  • A pure standard of your analyte is derivatized with this compound ("heavy").

The resulting "heavy" derivatized analyte serves as the internal standard. It is spiked into the sample containing the "light" derivatized analyte. Because the light and heavy versions are chemically identical, they co-elute and experience the exact same degree of ion suppression. By measuring the ratio of the "light" analyte to the "heavy" internal standard, the effects of ion suppression are effectively cancelled out, leading to accurate and precise quantification. This technique is a form of isotope-coded derivatization (ICD).[1]

Q6: Which types of analytes can be derivatized with this compound?

A6: 2-Chloropropionyl chloride is an acyl chloride, which readily reacts with nucleophilic functional groups. This makes it suitable for derivatizing a wide range of compounds, including:

  • Primary and Secondary Amines: Found in biogenic amines, neurotransmitters, and many pharmaceuticals.

  • Phenols: Common in natural products and drug metabolites.

  • Alcohols: Including steroids and other hydroxyl-containing compounds.

Part 3: Troubleshooting Guide for Derivatization and Analysis

Q7: I am seeing a low yield for my derivatized product. What could be the cause?

A7: Incomplete derivatization can be due to several factors:

  • Presence of Water: Acyl chlorides like 2-Chloropropionyl chloride react readily with water. Ensure your sample and reaction solvent are anhydrous. If your sample is aqueous, it must be completely dried before adding the reagent.

  • Incorrect pH: The reaction with amines and phenols is typically performed under basic conditions to deprotonate the functional group, making it more nucleophilic. A weak base like pyridine (B92270) or triethylamine (B128534) is often used as a catalyst and acid scavenger.

  • Reagent Degradation: Acyl chlorides can degrade if not stored properly. Ensure it is stored under anhydrous conditions and handle it in a dry environment.

  • Insufficient Reagent: A molar excess of the derivatizing agent is usually required to drive the reaction to completion.

Q8: My sensitivity is still poor after derivatization. What should I check?

A8: If derivatization is complete but sensitivity is low, consider the following:

  • ESI-MS Source Parameters: The optimal source conditions for the derivatized analyte will likely be different from the underivatized form. Re-optimize parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature.

  • Chromatography: The derivatized analyte will have different chromatographic properties. You may need to adjust your mobile phase composition or gradient to ensure good peak shape and retention.

  • Post-Derivatization Cleanup: Excess derivatization reagent or byproducts can cause ion suppression. A liquid-liquid extraction or solid-phase extraction (SPE) step after the reaction may be necessary to clean up the sample.

Q9: The derivatized analyte signal is unstable or decreases over time. What is happening?

A9: The stability of the derivative is crucial. The ester or amide bond formed is generally stable, but hydrolysis can occur if the sample is not handled correctly post-derivatization.

  • Quenching the Reaction: After the desired reaction time, the reaction should be quenched to remove any remaining reactive acyl chloride. This can be done by adding a small amount of water or a primary amine.

  • Sample Storage: Analyze the derivatized samples as soon as possible. If storage is necessary, keep them at low temperatures (e.g., 4°C or -20°C) in a tightly sealed vial to prevent hydrolysis.

Part 4: Experimental Protocols and Data
Protocol 1: Derivatization of Amines/Phenols with 2-Chloropropionyl chloride

This protocol provides a general methodology. Note: Optimization of reagent concentrations, reaction time, and temperature is recommended for each specific analyte.

Materials:

  • Analyte standard and sample extracts, dried to completion.

  • 2-Chloropropionyl chloride (light reagent).

  • This compound (heavy reagent, for internal standard preparation).

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).

  • Pyridine or Triethylamine (TEA) as a catalyst.

  • Formic acid.

  • Deionized water.

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), perform a protein precipitation (e.g., with cold ACN) followed by centrifugation.

    • Transfer the supernatant to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen.

  • Internal Standard Preparation:

    • In a separate vial, dissolve a known amount of pure analyte standard in anhydrous ACN.

    • Add a 10-fold molar excess of this compound and a 2-fold molar excess of pyridine.

    • Vortex and incubate at 60°C for 30 minutes. Let cool to room temperature. This is your "heavy" internal standard stock solution.

  • Sample Derivatization:

    • Reconstitute the dried sample extract in a small volume of anhydrous ACN.

    • Add a 10-fold molar excess of "light" 2-Chloropropionyl chloride and a 2-fold molar excess of pyridine.

    • Vortex and incubate at 60°C for 30 minutes. Let cool to room temperature.

  • Sample Cleanup & Final Preparation:

    • Spike the derivatized sample with the "heavy" internal standard.

    • Quench the reaction by adding a small volume of water.

    • Evaporate the solvent under nitrogen.

    • Reconstitute the final residue in the initial mobile phase (e.g., 10% ACN with 0.1% Formic Acid) for LC-MS analysis.

Data Presentation: Typical ESI-MS Parameters and Method Performance

The following tables provide example parameters and performance data based on similar derivatization methods for quantitative analysis. These should be used as a starting point for method development.

Table 1: Example ESI-MS Source Parameters for Derivatized Analytes

ParameterPositive Ion Mode SettingNegative Ion Mode Setting
Capillary Voltage3.0 - 4.5 kV-2.5 to -4.0 kV
Nebulizer Gas Pressure30 - 50 psi30 - 50 psi
Desolvation Temperature350 - 500 °C350 - 500 °C
Cone Voltage20 - 40 V-20 to -40 V
Collision Energy (for MS/MS)15 - 35 eV-15 to -35 eV

Table 2: Representative Quantitative Method Performance for Derivatized Amines & Phenols

Analyte ClassLinearity (R²)LOQ (Limit of Quantification)Recovery (%)
Biogenic Amines> 0.9950.1 - 10 ng/mL85 - 115%
Phenolic Compounds> 0.9920.05 - 5 ng/mL82 - 110%
Steroids (Hydroxyl)> 0.9900.01 - 1.0 ng/mL90 - 105%

Data synthesized from literature on similar derivatization methods.[2][3][4][5]

Part 5: Visualizations

Diagram 1: Mechanism of Ion Suppression

IonSuppression Mechanism of Ion Suppression in ESI Source cluster_ESI ESI Droplet Analyte Analyte (A) Ionized_Analyte [A+H]+ Analyte->Ionized_Analyte Ionization Competition Competition for: - Surface Access - Available Charge Analyte->Competition Matrix Matrix (M) Ionized_Matrix [M+H]+ Matrix->Ionized_Matrix Ionization Matrix->Competition MS_Detector MS Detector Ionized_Analyte->MS_Detector Reduced Signal Ionized_Matrix->MS_Detector High Signal Competition->Ionized_Analyte Suppresses

Caption: Ion suppression in the ESI source due to competition from matrix components.

Diagram 2: Experimental Workflow

DerivatizationWorkflow Workflow for Derivatization using this compound cluster_prep Sample & IS Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Extraction & Drying Deriv_Sample 3. Derivatize Sample with 'Light' Reagent Sample->Deriv_Sample Std 2. Analyte Standard Deriv_Std 4. Derivatize Standard with 'Heavy' Reagent (d4) Std->Deriv_Std Combine 5. Combine Derivatized Sample and IS Deriv_Sample->Combine Deriv_Std->Combine Cleanup 6. Quench & Cleanup Combine->Cleanup LCMS 7. LC-MS/MS Analysis Cleanup->LCMS Quant 8. Quantify using Light/Heavy Ratio LCMS->Quant

Caption: Experimental workflow for quantitative analysis using stable isotope derivatization.

Diagram 3: Troubleshooting Logic

Troubleshooting Troubleshooting Flowchart for Derivatization LC-MS Start Problem: Low/No Signal or Poor Reproducibility CheckDeriv Is Derivatization Complete? Start->CheckDeriv TroubleshootDeriv Check: - Anhydrous Conditions - Reagent Quality/Excess - Reaction pH/Temp/Time CheckDeriv->TroubleshootDeriv No CheckStability Is Signal Unstable? CheckDeriv->CheckStability Yes TroubleshootDeriv->CheckDeriv Re-evaluate OptimizeLCMS Check: - ESI Source Parameters - Chromatography - Sample Cleanup Success Problem Resolved OptimizeLCMS->Success CheckStability->OptimizeLCMS No TroubleshootStability Action: - Quench Reaction Properly - Analyze Promptly - Store Cold & Sealed CheckStability->TroubleshootStability Yes TroubleshootStability->Success

Caption: A logical workflow for troubleshooting common issues in derivatization LC-MS.

References

stability of 2-Chloropropionyl chloride-d4 in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 2-Chloropropionyl chloride-d4 in solution. Given the compound's reactive nature, proper handling and storage are critical for experimental success. The following information is based on the general chemical properties of acyl chlorides.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound when dissolved in a solvent?

A1: this compound, like other acyl chlorides, is highly reactive and susceptible to degradation in the presence of nucleophiles. Its stability in solution is highly dependent on the solvent's purity (especially water content), storage temperature, and exposure to atmospheric moisture. In protic solvents or in the presence of even trace amounts of water, it will readily hydrolyze to form 2-chloropropionic acid-d4.[1][2] For optimal stability, it must be dissolved in a dry, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

Q2: What are the primary degradation pathways for this compound in solution?

A2: The principal degradation pathway is hydrolysis, which occurs upon contact with water. Other possible degradation routes include reaction with other nucleophiles such as alcohols (forming esters) or amines (forming amides). The high reactivity of the acyl chloride group makes it an excellent acylating agent, meaning it will readily react with a wide range of compounds.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize the shelf-life of a this compound solution, it should be stored in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere.[3] The solution should be kept in a cool, dark, and dry place, with refrigeration (2-8 °C) being recommended.[3] It is crucial to minimize headspace in the storage vessel to reduce the amount of trapped moisture and oxygen.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The stability of a this compound solution can be monitored using several analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). NMR is a non-destructive method that can show the appearance of degradation products over time.[3] For GC analysis, derivatization of the acyl chloride is often necessary to prevent degradation on the column.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of the compound in solution. The solvent may be contaminated with water.Use a freshly opened bottle of a high-purity, anhydrous solvent. Consider drying the solvent using appropriate methods (e.g., molecular sieves) before use.
The solution was exposed to atmospheric moisture during preparation or storage.Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Ensure storage containers are sealed tightly.
Inconsistent experimental results using the solution. The concentration of the active this compound is decreasing over time due to degradation.Prepare fresh solutions for each experiment or use the solution as quickly as possible after preparation. If storage is necessary, follow the ideal storage conditions outlined in the FAQs.
The solution may be reacting with the storage container.Use glass containers with inert liners (e.g., PTFE) for storage. Avoid plastic containers that may leach plasticizers or contain residual moisture.
Difficulty in analyzing the compound by GC. The compound is degrading in the GC injector port or on the column.Derivatize the this compound to a more stable compound (e.g., an ester) before injection.[1] Use a deactivated liner and a low-bleed MS-certified column.[1]

Experimental Protocols

Protocol for a Stability Study of this compound in an Aprotic Solvent using NMR Spectroscopy

This protocol outlines a general method for assessing the stability of this compound in an anhydrous aprotic solvent.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., Chloroform-d, Acetonitrile-d3)

  • NMR tubes with PTFE caps

  • Inert atmosphere glovebox or Schlenk line

  • NMR spectrometer

Procedure:

  • Preparation of the Stock Solution:

    • Inside an inert atmosphere glovebox, dissolve a known amount of this compound in the chosen anhydrous deuterated solvent to a specific concentration (e.g., 10 mg/mL).

    • Dispense the solution into several NMR tubes, filling them to a consistent height.

    • Seal the NMR tubes tightly with PTFE caps.

  • Time-Zero Analysis:

    • Acquire a ¹H NMR spectrum of one of the freshly prepared samples. This will serve as the time-zero reference.

  • Storage:

    • Store the remaining NMR tubes under the desired storage conditions (e.g., refrigerated at 2-8 °C, at room temperature).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), retrieve one NMR tube from storage.

    • Allow the sample to equilibrate to the NMR spectrometer's probe temperature.

    • Acquire a ¹H NMR spectrum under the same conditions as the time-zero analysis.

  • Data Analysis:

    • Compare the spectra from each time point to the time-zero spectrum.

    • Look for the appearance of new peaks corresponding to degradation products (e.g., 2-chloropropionic acid-d4).

    • Quantify the percentage of remaining this compound at each time point by integrating the respective peaks.

Data Presentation

The quantitative data from the stability study can be summarized in a table similar to the one below.

Time PointStorage Condition% Remaining this compound
0-100%
1 Day2-8 °C
1 DayRoom Temperature
1 Week2-8 °C
1 WeekRoom Temperature
1 Month2-8 °C
1 MonthRoom Temperature

Visualizations

Hydrolysis_Pathway 2-Chloropropionyl_chloride-d4 This compound 2-Chloropropionic_acid-d4 2-Chloropropionic acid-d4 2-Chloropropionyl_chloride-d4->2-Chloropropionic_acid-d4 Hydrolysis Water H₂O Water->2-Chloropropionic_acid-d4 HCl HCl

Caption: Hydrolysis of this compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare Solution in Anhydrous Solvent aliquot Aliquot into NMR Tubes prep->aliquot time_zero Time-Zero NMR aliquot->time_zero storage Store Samples time_zero->storage time_points NMR at Time Intervals storage->time_points data_analysis Compare Spectra & Quantify Degradation time_points->data_analysis

Caption: Workflow for Stability Study.

References

minimizing analyte loss during sample prep with 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sample preparation using 2-Chloropropionyl chloride-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on minimizing analyte loss.

Troubleshooting Guide

Low or variable analyte recovery is a common issue during sample preparation. This guide provides a systematic approach to identifying and resolving potential causes of analyte loss when using this compound for derivatization.

Problem: Low or No Derivatized Analyte Signal

If you observe a low signal intensity for your derivatized analyte or a significant peak for the underivatized compound, consider the following potential causes and solutions.

Potential CauseRecommended Action
Incomplete Derivatization Reaction Optimize reaction conditions. Key parameters include reaction time, temperature, and the molar ratio of the derivatizing agent to the analyte. A significant molar excess (e.g., 10- to 50-fold) of this compound is often recommended to drive the reaction to completion.[1]
Degradation of this compound This compound is highly reactive and sensitive to moisture.[2][3][4] Ensure it is stored under anhydrous and inert conditions. Prepare fresh solutions of the reagent in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DMF) immediately before use.[1]
Presence of Water or Protic Solvents Moisture in the sample, solvents, or glassware will hydrolyze the this compound, reducing the amount available to react with the analyte.[5] Lyophilize aqueous samples to dryness and use anhydrous solvents and glassware.
Suboptimal Reaction pH The derivatization of amines with acyl chlorides is typically performed under basic conditions (pH 8.0-9.5) to ensure the amine is deprotonated and nucleophilic.[1][6] Use a suitable non-reactive buffer such as sodium bicarbonate or borate (B1201080) buffer.
Kinetic Isotope Effect Deuterated derivatizing agents may react more slowly than their non-deuterated counterparts due to the kinetic isotope effect, where the C-D bond is stronger than a C-H bond.[7] Consider increasing the reaction time or temperature to ensure complete derivatization.
Sample Matrix Interference Components in the sample matrix can compete with the analyte for the derivatizing agent or inhibit the reaction.[5] Perform a sample cleanup step (e.g., liquid-liquid extraction, solid-phase extraction) prior to derivatization to remove interfering substances.

Problem: Poor Reproducibility and Inconsistent Results

Inconsistent results can arise from several factors related to the use of a deuterated derivatizing agent.

Potential CauseRecommended Action
Chromatographic (Isotopic) Shift The deuterated derivative may not perfectly co-elute with a non-deuterated internal standard due to the deuterium (B1214612) isotope effect.[8] If using a non-deuterated internal standard, verify co-elution. If significant separation occurs, adjust chromatographic conditions (e.g., gradient, mobile phase) or use a stable isotope-labeled internal standard that is derivatized with the same deuterated reagent.
Isotopic Impurity of the Reagent The this compound may contain a small amount of the non-deuterated (d0) version. This can lead to the formation of a small amount of d0-derivatized analyte, potentially interfering with the quantification of a d0-analyte when using a d4-labeled internal standard. Consult the Certificate of Analysis for isotopic purity.
Variable Sample Processing Inconsistent timing of sample preparation steps can lead to variability, especially if the derivatized analyte has limited stability. Standardize all sample preparation procedures and timelines.[8]

Frequently Asked Questions (FAQs)

Q1: What types of functional groups can be derivatized with this compound?

A1: this compound is an acylating agent that primarily reacts with nucleophilic functional groups such as primary and secondary amines, and alcohols (including phenols) to form amides and esters, respectively.[4][9]

Q2: How can I remove excess this compound after the reaction?

A2: Excess reagent can be "quenched" by adding a solution containing a highly nucleophilic compound, such as hydroxylamine (B1172632) or Tris buffer.[1] Following quenching, a liquid-liquid extraction or solid-phase extraction (SPE) step can be used to purify the derivatized analyte.[1]

Q3: My derivatized analyte appears to be degrading. How can I improve its stability?

A3: The stability of the resulting amide or ester derivative can be influenced by pH and temperature. After derivatization, adjust the sample pH to a neutral or slightly acidic range and store samples at low temperatures (e.g., 4°C or -20°C) until analysis. Evaluate the stability of the derivatized analyte over time to determine the acceptable window for analysis.

Q4: I am observing extraneous peaks in my chromatogram after derivatization. What could be the cause?

A4: Extraneous peaks can arise from byproducts of the derivatization reagent or reactions with interfering components in the sample matrix.[5] A post-derivatization cleanup step, such as SPE, is effective in removing these interferences.[1] Ensure that all solvents and reagents are of high purity.

Experimental Protocols

The following are generalized protocols for the derivatization of amines and alcohols with this compound. Optimization for specific analytes and matrices is recommended.

Protocol 1: Derivatization of Primary and Secondary Amines

This protocol is a general guideline for the derivatization of amine-containing analytes in a prepared sample extract.

Materials:

  • Analyte extract (dried)

  • This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile, freshly prepared)

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.0)

  • Quenching Solution (0.5 M Hydroxylamine, pH 8.0)

  • Extraction Solvent (e.g., Ethyl Acetate)

Procedure:

  • Reconstitute the dried analyte extract in the Reaction Buffer.

  • Add a 10- to 50-fold molar excess of the this compound solution to the analyte solution.

  • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.

  • Add the Quenching Solution to consume any unreacted this compound and incubate for 15 minutes.

  • Acidify the mixture to pH ~7 with a suitable acid.

  • Extract the derivatized analyte using an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

Troubleshooting Workflow for Low Analyte Recovery

The following diagram illustrates a logical workflow for troubleshooting low analyte recovery during derivatization with this compound.

TroubleshootingWorkflow start Low Analyte Recovery check_reagent Check Reagent Integrity (Freshness, Storage) start->check_reagent check_conditions Verify Reaction Conditions (pH, Temp, Time, Molar Ratio) start->check_conditions check_moisture Assess for Moisture Contamination (Solvents, Glassware, Sample) start->check_moisture check_matrix Evaluate Matrix Effects start->check_matrix optimize_reagent Use Fresh Reagent Store Under Inert Gas check_reagent->optimize_reagent optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions optimize_moisture Use Anhydrous Solvents Dry Glassware & Sample check_moisture->optimize_moisture optimize_matrix Implement Sample Cleanup (LLE, SPE) check_matrix->optimize_matrix end Improved Recovery optimize_reagent->end optimize_conditions->end optimize_moisture->end optimize_matrix->end

Caption: Troubleshooting workflow for low analyte recovery.

Derivatization Reaction Pathway

This diagram illustrates the general reaction pathway for the derivatization of an amine with this compound.

DerivatizationPathway Analyte R-NH₂ (Analyte with Amine Group) Product R-NH-CO-CDCl-CD₃ (Derivatized Analyte) Analyte->Product + Reagent CD₃-CDCl-COCl (this compound) Reagent->Product Byproduct HCl (Hydrochloric Acid)

Caption: Derivatization of an amine with this compound.

References

common contaminants in 2-Chloropropionyl chloride-d4 and their impact

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-Chloropropionyl chloride-d4 in their experiments.

Frequently Asked Questions (FAQs)

???+ question "What are the most common contaminants in this compound and where do they originate?"

???+ question "How can these contaminants impact my experimental results?"

???+ question "What are the best practices for handling and storing this compound to maintain its purity?"

???+ question "How can I assess the purity of my this compound?"

Troubleshooting Guides

Here are some common issues encountered during experiments with this compound and steps to resolve them.

Issue 1: Low or No Yield in Acylation Reaction

???+ question "My acylation reaction with an alcohol/amine resulted in a very low yield of the desired ester/amide. What could be the cause?"

Issue 2: Unexpected Side Products Observed

???+ question "I am observing unexpected peaks in the NMR/LC-MS of my crude reaction product. What are they?"

Issue 3: Inconsistent Results Between Batches

???+ question "I am getting different results (yield, purity) when I use a new bottle of this compound. Why?"

Summary of Potential Contaminants

ContaminantSourcePotential Impact on Experiments
2-Chloropropionic acid-d4 Synthesis starting material; Hydrolysis from moisture exposure.[1]Reduces yield; can form anhydride (B1165640) byproducts; neutralizes basic reagents.[2]
Isotopic Impurities (d0, d1, etc.) Impure deuterated starting materials.Lowers isotopic purity of the final product; affects accuracy in MS-based quantitative analysis.
Residual Thionyl Chloride Incomplete removal after synthesis.[3]Can cause unwanted side reactions with nucleophiles.
Hydrogen Chloride (HCl) Byproduct of synthesis and hydrolysis.[1]Can protonate and deactivate nucleophiles (e.g., amines); may need to be scavenged by a non-nucleophilic base.

Experimental Protocols for Purity Analysis

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: In a dry NMR tube, under an inert atmosphere if possible, dissolve a small amount (2-5 mg) of this compound in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • For highly pure, fully deuterated this compound, the ¹H NMR spectrum should show minimal signals in the regions corresponding to the methyl and methine protons.

    • The presence of a quartet and a doublet would indicate the presence of the non-deuterated (d0) impurity.[4]

    • A broad singlet around 10-12 ppm could indicate the presence of the carboxylic acid impurity.

    • Compare the integration of impurity peaks to a known internal standard to quantify the level of contamination.

Protocol 2: GC-MS Analysis via Ester Derivatization
  • Derivatization:

    • In a dry vial, dissolve ~10 mg of this compound in 1 mL of anhydrous dichloromethane (B109758) (DCM).

    • Add 0.5 mL of anhydrous methanol (B129727) and a non-nucleophilic base like triethylamine (B128534) (slightly more than 1 molar equivalent to the acyl chloride).

    • Let the reaction proceed for 30 minutes at room temperature. The acyl chloride will be converted to its methyl ester derivative.

  • Sample Preparation for GC-MS:

    • Quench the reaction by adding 1 mL of water.

    • Extract the organic layer.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Dilute an aliquot of the organic layer with DCM to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of the methyl 2-chloropropionate-d4 from potential impurities.

    • Analyze the resulting mass spectra to identify the components. The mass spectrum of the desired product will have a higher m/z corresponding to the deuterium (B1214612) labeling compared to any non-deuterated impurity.

Visualization

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Experimental Results (e.g., Low Yield, Side Products) CheckReagent Step 1: Assess Reagent Purity Start->CheckReagent CheckConditions Step 2: Verify Reaction Conditions Start->CheckConditions CheckSubstrates Step 3: Evaluate Other Reagents Start->CheckSubstrates NMR Analyze by NMR for acid/organic impurities CheckReagent->NMR Is it hydrolysis? GCMS Analyze by GC-MS (derivatize) for volatile impurities CheckReagent->GCMS Other volatile impurities? CoA Review Certificate of Analysis for the specific batch CheckReagent->CoA Is it a new batch? Anhydrous Confirm anhydrous solvents and dry glassware CheckConditions->Anhydrous Was moisture introduced? Inert Ensure inert atmosphere (N2 or Ar) was used CheckConditions->Inert Was it exposed to air? Temp Verify reaction temperature and time CheckConditions->Temp SubstratePurity Check purity of substrates (amine, alcohol, etc.) CheckSubstrates->SubstratePurity Stoichiometry Recalculate stoichiometry CheckSubstrates->Stoichiometry Outcome Problem Identified & Resolved NMR->Outcome GCMS->Outcome CoA->Outcome Anhydrous->Outcome Inert->Outcome Temp->Outcome SubstratePurity->Outcome Stoichiometry->Outcome

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Optimizing Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for derivatization procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for my analysis?

A1: Derivatization is a chemical modification technique used to prepare samples for analysis, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). This process is crucial for several reasons:

  • Increased Volatility: For GC analysis, derivatization converts non-volatile compounds into more volatile derivatives, which is essential for their passage through the GC system.[1][2]

  • Enhanced Thermal Stability: The process increases the thermal stability of molecules that might otherwise degrade at the high temperatures used in GC injectors and columns.[1][2]

  • Improved Peak Shape and Resolution: By reducing intermolecular hydrogen bonding, derivatization minimizes peak tailing, leading to sharper, more symmetrical peaks and better separation of analytes.[1]

  • Enhanced Detectability: For HPLC, derivatization can introduce a chromophore or fluorophore to the analyte, significantly improving its detectability by UV-Vis or fluorescence detectors.[3]

Q2: What are the most common types of derivatization reactions?

A2: The three most widely used derivatization methods in chromatography are:

  • Silylation: This is one of the most common techniques, where an active hydrogen in functional groups like -OH, -COOH, -NH, and -SH is replaced by a trimethylsilyl (B98337) (TMS) group.[1][4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[1]

  • Acylation: This method converts compounds with active hydrogens into esters, thioesters, and amides.[5] It is often used to add halogenated groups that enhance detection by an electron capture detector (ECD).[6]

  • Alkylation/Esterification: This technique reduces molecular polarity by replacing an active hydrogen with an alkyl group, commonly used for carboxylic acids and phenols to form esters.[7]

Q3: Why are anhydrous (dry) conditions so critical for silylation reactions?

A3: Silylating reagents are extremely sensitive to moisture.[8] The presence of even trace amounts of water can lead to several problems:

  • Reagent Decomposition: Water will react preferentially with the silylating agent, consuming it and rendering it unavailable for the target analyte.[8][9]

  • Reduced Derivative Yield: The consumption of the reagent by water leads to incomplete derivatization of the analyte, resulting in lower signal intensity.[9]

  • Formation of Byproducts: The reaction of silylating agents with water forms byproducts that can create extraneous peaks in the chromatogram, interfering with the analysis.[8]

Q4: What is the role of a catalyst, such as TMCS, when used with BSTFA?

A4: Trimethylchlorosilane (TMCS) acts as a catalyst when added to BSTFA.[1] While BSTFA is a potent silylating agent, the addition of a small amount of TMCS (typically 1-10%) significantly increases its reactivity.[1][10] This is particularly useful for derivatizing sterically hindered or less reactive functional groups, helping to drive the reaction to completion and ensuring more reproducible results.[1]

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Symptom:

  • Low product yield and a significant amount of unreacted starting material.[8][11]

  • Multiple peaks for a single analyte in the chromatogram (underivatized, partially derivatized, and fully derivatized forms).[9]

  • Poor reproducibility of results.[9]

  • Broad, tailing peaks for the underivatized analyte.[3]

Possible Causes & Solutions:

CauseSolution
Presence of Moisture Ensure all glassware is rigorously dried (e.g., oven-dried at 120°C for at least 2 hours). Use high-purity, anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon).[8][9]
Suboptimal Reaction Time and/or Temperature Increase the reaction time or temperature. Monitor the reaction's progress by analyzing aliquots at different time points to determine the optimal conditions. For example, increasing the temperature from 60°C to 75°C or extending the time from 30 to 60 minutes can improve silylation yield.[1] Be aware that excessively high temperatures can lead to analyte degradation.[9]
Insufficient Reagent Increase the molar excess of the derivatizing agent. A 2:1 molar ratio of silylating reagent to active hydrogens is a general guideline, but a higher excess may be needed for complex matrices.[12]
Degraded Reagent Use a fresh vial of the derivatizing agent. Ensure proper storage conditions (e.g., under an inert atmosphere in a freezer for silylating agents).[1]
Steric Hindrance of the Analyte For sterically hindered compounds, consider using a more potent derivatizing reagent, adding a catalyst, or increasing the reaction temperature and time.[9][12]
Improper pH (for certain reactions) For reactions sensitive to pH, such as some acylations, optimize the pH using a suitable buffer to ensure the analyte is in its most reactive form.[13]
Issue 2: Presence of Extraneous Peaks in the Chromatogram

Symptom:

  • Multiple unexpected peaks that are not related to the analyte of interest.

  • Large solvent front or reagent peaks that may obscure early eluting analytes.

Possible Causes & Solutions:

CauseSolution
Reagent Byproducts Byproducts from the derivatization reaction are common. These are often volatile and elute early in the chromatogram. If they interfere with analyte peaks, a post-derivatization cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary.[14]
Hydrolysis of Derivatives Silyl derivatives, in particular, are susceptible to hydrolysis if exposed to moisture before or during analysis. Ensure samples are kept dry after derivatization and analyze them promptly.[2]
Side Reactions The derivatizing agent may react with other components in the sample matrix. A sample cleanup step prior to derivatization can help remove interfering substances.[11]
Formation of Isomers For compounds with carbonyl groups, a methoximation step prior to silylation can prevent the formation of multiple isomers.[15]

Data Presentation: Optimized Reaction Conditions

The following tables provide starting points for optimizing derivatization conditions for various analyte classes and reagents. Note that optimal conditions can vary depending on the specific analyte, sample matrix, and analytical instrumentation.

Table 1: Silylation Reaction Conditions

Analyte ClassReagentTemperature (°C)Time (min)Notes
Alcohols, Phenols, Carboxylic AcidsBSTFA + 1% TMCS60-8030-60A general-purpose method. Temperature and time can be adjusted based on analyte reactivity and steric hindrance.[2]
Amino AcidsBSTFA + 1% TMCS100-15030-150Higher temperatures are often required to derivatize both the carboxyl and amino groups.[10]
BenzodiazepinesBSTFA + 1% TMCS8020Optimized for a broad range of benzodiazepine (B76468) structures.[16]
SulfonamidesBSTFA or MSTFA60-8030+A moderate temperature range is generally effective. Less reactive sulfonamides may require stronger reagents or longer reaction times.[9]
Sugars (after methoximation)BSTFA + 1% TMCS60-8030-60Methoximation at 60-80°C for 30-60 minutes is recommended prior to silylation to prevent isomer formation.
Estrogenic CompoundsBSTFA7530-45For some compounds like estriol, a longer reaction time may be needed for complete derivatization.[12]

Table 2: Acylation Reaction Conditions

| Analyte Class | Reagent | Temperature (°C) | Time (min) | Notes | | :--- | :--- | :--- | :--- | | Fatty Alcohols | Pentafluorobenzoyl Chloride (PFBoylCl) | 60 | 45 | Optimal conditions for conventional heating. Microwave-assisted derivatization can reduce the time to 3 minutes.[14][17] | | Amines, Amides, Alcohols, Phenols | Fluoroacylimidazoles | 60 | 15-30 | Hindered sterols may require longer reaction times (2-6 hours).[6] | | Indolealkylamines | Heptafluorobutyrylimidazole (HFBI) | 85 | 60 | A higher temperature is used for this specific class of compounds.[6] | | Primary and Secondary Amines | MBTFA | Room Temp - 100 | 15-30 | Amines react readily at room temperature, while hydroxyl groups may require heating.[6] | | Alkylphenol Ethoxylates & Brominated Flame Retardants | Heptafluorobutyric acid anhydride (B1165640) (HFBA) | 50 | 30 | Milder conditions for simultaneous analysis of these compounds.[18] |

Table 3: Esterification Reaction Conditions

Analyte ClassReagent/MethodTemperature (°C)Time (h)Notes
Aromatic Carboxylic AcidsPOCl₃ in MethanolRoom Temp2Works well for primary alcohols. Secondary alcohols may require higher temperatures.[7]
Carboxylic AcidsAlcohol with Acid Catalyst (Fischer Esterification)Reflux (Varies)VariesThe reaction is an equilibrium; using the alcohol as a solvent drives the reaction forward.[19][20]
Carboxylic AcidsDicyclohexylcarbodiimide (DCC) / DMAP (Steglich Esterification)Room Temp24A mild method suitable for a wide range of esters.[21]

Experimental Protocols

Protocol 1: General Silylation of Alcohols, Phenols, and Carboxylic Acids using BSTFA + 1% TMCS
  • Sample Preparation: Accurately weigh or pipette the sample into a clean, dry reaction vial. If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add an excess of the silylating reagent. A common mixture is BSTFA with 1% TMCS (v/v). For a 1 mg sample, 100-200 µL of the reagent mixture is often sufficient. A solvent such as pyridine (B92270) or acetonitrile (B52724) can be used if necessary.[1]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. Reaction times and temperatures can vary significantly depending on the analyte's reactivity and steric hindrance.[2]

  • Analysis: Cool the vial to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.

Protocol 2: Acylation of Fatty Alcohols using Pentafluorobenzoyl Chloride (PFBoylCl)
  • Sample Preparation: Aliquot the fatty alcohol sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.[14]

  • Reagent Addition: Add an excess of PFBoylCl to the dried sample.[14]

  • Reaction: Tightly cap the vial and place it in a heating block pre-heated to 60°C. Allow the reaction to proceed for 45 minutes.[14]

  • Reaction Quenching and Reagent Removal: After 45 minutes, cool the vial to room temperature. Evaporate the excess PFBoylCl under a gentle stream of nitrogen.[14]

  • Post-Derivatization Cleanup (Recommended): Add 1 mL of deionized water and 1 mL of an extraction solvent (e.g., dichloromethane). Vortex the mixture, centrifuge to separate the layers, and carefully transfer the organic layer to a clean vial.[14]

  • Final Preparation for GC Analysis: Evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Sample dry_sample Dry Sample (if aqueous) start->dry_sample add_solvent Add Anhydrous Solvent (optional) dry_sample->add_solvent add_reagent Add Derivatizing Reagent (e.g., BSTFA, PFBoylCl) add_solvent->add_reagent add_catalyst Add Catalyst (optional, e.g., TMCS) add_reagent->add_catalyst seal_vial Seal Vial add_catalyst->seal_vial heat_mix Heat & Mix (Optimize Time & Temp) seal_vial->heat_mix cool_sample Cool to Room Temp heat_mix->cool_sample cleanup Post-Reaction Cleanup (optional, e.g., LLE, SPE) cool_sample->cleanup inject Inject into GC/HPLC cleanup->inject end End: Data Acquisition inject->end

Caption: General experimental workflow for derivatization.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation & Resolution cluster_outcome Outcome problem Incomplete Derivatization (Low Yield, Extra Peaks) check_moisture Check for Moisture? problem->check_moisture Start check_conditions Check Reaction Time & Temp? check_moisture->check_conditions No sol_moisture Use Anhydrous Solvents/Glassware check_moisture->sol_moisture Yes check_reagent Check Reagent Amount & Quality? check_conditions->check_reagent Optimal sol_conditions Increase Time/Temp (e.g., 60°C→75°C) check_conditions->sol_conditions Suboptimal sol_reagent Increase Reagent Excess Use Fresh Reagent check_reagent->sol_reagent Insufficient/ Old reanalyze Re-run Reaction & Analyze check_reagent->reanalyze Sufficient/ Fresh sol_moisture->reanalyze sol_conditions->reanalyze sol_reagent->reanalyze success Problem Resolved reanalyze->success

Caption: Troubleshooting workflow for incomplete derivatization.

References

selection of quenching reagents for 2-Chloropropionyl chloride-d4 reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the selection of quenching reagents for reactions involving 2-Chloropropionyl chloride-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching reagents for reactions with this compound?

A1: The most common quenching agents for acyl chlorides like this compound are nucleophiles that react with the excess acyl chloride to form a more easily removable or inert substance. The choice of quencher depends on the reaction solvent, the stability of the desired product, and the subsequent workup procedure. Common options include water, aqueous solutions of weak bases (like sodium bicarbonate), and alcohols (like methanol (B129727) or isopropanol).

Q2: How do I choose the best quenching reagent for my specific reaction?

A2: The selection of an appropriate quenching reagent is critical and depends on several factors:

  • Product Stability: If your product is sensitive to strong nucleophiles or bases, a milder quench like cold water or a buffered aqueous solution is preferable.

  • Reaction Solvent: The quenching agent should be miscible with the reaction solvent to ensure an efficient reaction. For instance, if the reaction is in an organic solvent like THF or dichloromethane, adding an aqueous quencher will result in a two-phase system that requires vigorous stirring.

  • Workup Procedure: Consider how the quenched product and excess quencher will be removed. For example, quenching with methanol will produce a methyl ester, which is a neutral species that may need to be separated chromatographically. Quenching with water or bicarbonate will result in a water-soluble carboxylate salt that can be easily extracted into an aqueous layer.

Q3: Can I use a primary or secondary amine to quench my reaction?

A3: While primary and secondary amines are highly reactive towards acyl chlorides, they are generally not recommended for quenching unless the resulting amide is easily separable from the desired product. The amide formed is often stable and may complicate purification.

Troubleshooting Guide

Problem 1: Incomplete Quenching of this compound

  • Symptom: The presence of residual this compound is detected in the crude product after workup (e.g., by NMR or LC-MS).

  • Possible Causes:

    • Insufficient amount of quenching reagent was added.

    • Poor mixing of the quenching reagent with the reaction mixture, especially in biphasic systems.

    • The quenching reaction was performed at too low a temperature, reducing the reaction rate.

  • Solutions:

    • Ensure at least 2-3 molar equivalents of the quenching reagent are used relative to the initial amount of this compound.

    • Increase the stirring speed during quenching. If the system is biphasic, vigorous stirring is essential to maximize the interfacial area.

    • Allow the reaction mixture to warm to at least 0 °C before or during the addition of the quenching agent.

Problem 2: Degradation of the Desired Product During Quenching

  • Symptom: Low yield of the desired product and the appearance of new, unexpected byproducts after quenching.

  • Possible Causes:

    • The desired product is unstable to the pH conditions created by the quenching reagent (e.g., strongly basic or acidic).

    • The product contains functional groups that react with the quenching agent.

  • Solutions:

    • Use a milder quenching reagent. For example, instead of a strong base, use a saturated aqueous solution of sodium bicarbonate or a phosphate (B84403) buffer.

    • Perform the quench at a lower temperature (e.g., -20 °C to 0 °C) to control the reaction rate and minimize side reactions.

    • Choose a quenching agent that is orthogonal to the reactivity of your product.

Quantitative Data on Common Quenching Reagents

The following table summarizes the properties and typical usage of common quenching reagents for acyl chloride reactions.

Quenching ReagentMolar Equivalents (Typical)Reaction ConditionsQuenched ProductAdvantagesDisadvantages
Water (H₂O)2 - 50 °C to RT2-Chloropropionic acid-d4Inexpensive, readily available.Can be slow, may require pH adjustment.
Sodium Bicarbonate (aq. NaHCO₃)2 - 50 °C to RTSodium 2-chloropropionate-d4Neutralizes HCl byproduct, easy to remove by extraction.Gas evolution (CO₂) can cause foaming.
Methanol (MeOH)2 - 50 °C to RTMethyl 2-chloropropionate-d4Forms a neutral ester, good for non-aqueous workups.Quenched product may require chromatographic separation.
Isopropanol (i-PrOH)2 - 50 °C to RTIsopropyl 2-chloropropionate-d4Less volatile than methanol.Slower reaction rate than methanol.

Experimental Protocols

Standard Quenching Protocol with Aqueous Sodium Bicarbonate:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (2-3 molar equivalents) to the stirred reaction mixture. Caution: Gas evolution (CO₂) will occur.

  • Continue stirring vigorously for 15-30 minutes at 0 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, ethyl acetate) two or three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Quenching_Workflow cluster_input Initial State cluster_decision Decision Point cluster_path Quenching Path cluster_output Outcome start Reaction mixture with excess this compound product_stability Is the product sensitive to base/nucleophiles? start->product_stability mild_quench Use mild quench: - Cold H₂O - Sat. aq. NaHCO₃ product_stability->mild_quench Yes standard_quench Use standard quench: - NaHCO₃ - Methanol - Isopropanol product_stability->standard_quench No workup Proceed to Aqueous Workup / Extraction mild_quench->workup standard_quench->workup

Caption: Decision workflow for selecting a quenching reagent.

Troubleshooting_Diagram cluster_problem Problem Identification cluster_solution_iq Solutions for Incomplete Quenching cluster_solution_pd Solutions for Product Degradation start Problem Detected After Quench incomplete_quench Incomplete Quenching start->incomplete_quench product_degradation Product Degradation start->product_degradation solution_iq1 Increase Molar Equivalents of Quencher incomplete_quench->solution_iq1 solution_iq2 Improve Mixing (Vigorous Stirring) incomplete_quench->solution_iq2 solution_iq3 Increase Quench Temperature (e.g., to 0°C) incomplete_quench->solution_iq3 solution_pd1 Use Milder Quencher (e.g., buffer) product_degradation->solution_pd1 solution_pd2 Lower Quench Temperature product_degradation->solution_pd2

Caption: Troubleshooting guide for common quenching issues.

Technical Support Center: Derivatization with 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for derivatization using 2-Chloropropionyl chloride-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the derivatization of analytes containing primary/secondary amines or hydroxyl groups with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incorrect pH: The reaction medium is too acidic.The derivatization of amines or alcohols with acyl chlorides requires a basic pH to deprotonate the nucleophilic group, increasing its reactivity. The optimal pH is typically between 9 and 11.[1]
Hydrolysis of this compound: The reagent has degraded due to exposure to moisture.This compound is highly reactive towards nucleophiles, including water, and must be stored under anhydrous conditions to prevent hydrolysis.[2] Always use fresh or properly stored reagent and anhydrous solvents.
Inadequate Mixing: Poor mixing of the aqueous and organic phases (if using a biphasic system).Vigorous stirring is essential to ensure the analyte and derivatizing agent come into contact, especially in a Schotten-Baumann reaction setup.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.While the initial addition of the acyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, allowing the mixture to warm to room temperature can help drive the reaction to completion.
Presence of Multiple Products/Side Reactions Hydrolysis of the Product: The formed ester or amide derivative is being hydrolyzed.Very high pH values can lead to the hydrolysis of the product. It is crucial to maintain the pH within the optimal range and not let it become excessively alkaline.
Diacylation or Polyacylation: The analyte has multiple reactive sites, leading to the addition of more than one derivatizing group.Use a stoichiometric amount of this compound relative to the analyte to minimize multiple derivatizations.
Poor Reproducibility Inconsistent pH Control: Fluctuations in pH between experiments.Use a reliable buffer system (e.g., borate (B1201080) or carbonate buffer) to maintain a stable pH throughout the reaction.
Variable Reagent Quality: Degradation of this compound over time.Store the reagent in small, sealed aliquots under an inert atmosphere to prevent degradation from repeated exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for derivatization with this compound?

A1: The optimal pH for acylation reactions with acyl chlorides is typically in the basic range, generally between pH 9 and 11. For the derivatization of amines with a similar acyl chloride (3,5-dinitrobenzoylchloride), a pH of 10.5 was found to be optimal.[1] This is because a basic environment deprotonates the amine or hydroxyl group of the analyte, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the this compound.

Q2: Why is my reaction yield decreasing at very high pH?

A2: While a basic pH is necessary, an excessively high pH (e.g., above 12) can accelerate the hydrolysis of the this compound reagent into the unreactive 2-chloropropionic acid. Furthermore, the desired derivatized product (an ester or amide) can also be susceptible to hydrolysis under strongly basic conditions, leading to a lower overall yield.

Q3: Can I perform the derivatization in an aqueous solution?

A3: Yes, derivatization with acyl chlorides can be performed in aqueous or biphasic systems, often referred to as the Schotten-Baumann reaction. In this setup, an aqueous base (like sodium hydroxide (B78521) or a buffer) is used to maintain the pH and neutralize the HCl byproduct. However, because acyl chlorides react with water, the reaction must be sufficiently fast and the acyl chloride sufficiently insoluble in the bulk aqueous phase for the derivatization of the target analyte to be the major reaction pathway. The use of anhydrous organic solvents is also a common and effective approach.

Q4: How should I store this compound?

A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2][3] Storing it in smaller, single-use aliquots can prevent the degradation of the entire stock from repeated openings.

Q5: What is the purpose of the "-d4" in this compound?

A5: The "-d4" signifies that the molecule contains four deuterium (B1214612) (a stable isotope of hydrogen) atoms. This isotopic labeling is commonly used in quantitative analysis using mass spectrometry (MS), such as GC-MS or LC-MS. The deuterated derivative will have a different mass-to-charge ratio than its non-deuterated counterpart, allowing it to be used as an internal standard for accurate quantification of the analyte.

Quantitative Data on pH Impact

The following table summarizes the effect of pH on the product distribution in a typical acylation reaction of L-hydroxyproline with palmitoyl (B13399708) chloride, which serves as a model for the behavior of this compound. The data illustrates a clear dependence of the reaction outcome on the pH of the medium.

pH Range Total Yield (%) O-acylated Product (%) N,O-di-acylated Product (%) Palmitic Acid (Hydrolysis Product) (%)
9.0 - 10.087.836.07-55.03
10.5 - 11.073.035.174.7950.42
11.5 - 12.097.022.6610.7849.86
12.0 - 13.081.327.910.3450.98
13.0 - 13.358.716.259.0057.06

Data adapted from a study on the acylation of L-hydroxyproline with palmitoyl chloride.

Experimental Protocol: Derivatization of a Primary Amine with this compound

This protocol provides a general procedure for the derivatization of a primary amine-containing analyte for analysis by GC-MS or LC-MS.

Materials:

  • Analyte containing a primary amine group

  • This compound

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Aqueous buffer solution (e.g., 0.1 M sodium borate or sodium carbonate buffer, pH 10)

  • Non-nucleophilic organic base (e.g., triethylamine (B128534) or pyridine, optional, for non-aqueous reactions)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate (B1210297), hexane)

  • Anhydrous sodium sulfate

  • Reaction vials, magnetic stirrer, ice bath

Procedure:

  • Sample Preparation: Dissolve a known amount of the analyte in the chosen anhydrous organic solvent or the aqueous buffer.

  • pH Adjustment:

    • For aqueous/biphasic systems: Ensure the pH of the analyte solution is adjusted to the optimal range (e.g., pH 10) using the buffer.

    • For anhydrous systems: Add 1.1 to 1.5 equivalents of a non-nucleophilic organic base (e.g., triethylamine) to the analyte solution. This base will act as an acid scavenger for the HCl produced during the reaction.

  • Cooling: Place the reaction vial in an ice bath and stir the solution for 5-10 minutes to cool it to 0-4 °C.

  • Addition of Derivatizing Reagent: While vigorously stirring, add a slight molar excess (e.g., 1.2 equivalents) of this compound dropwise to the cooled analyte solution.

  • Reaction: Allow the reaction to proceed at 0-4 °C for 30 minutes, and then let it warm to room temperature while stirring for an additional 1-2 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, quench any excess this compound by slowly adding a small amount of the quenching solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the derivatized product from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate). Perform the extraction 2-3 times for optimal recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter or decant the dried solution and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent for the intended chromatographic analysis (e.g., ethyl acetate for GC-MS, or mobile phase for LC-MS).

Visualizations

DerivatizationWorkflow Experimental Workflow for Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis dissolve Dissolve Analyte ph_adjust Adjust pH to 9-11 (Buffer/Base) dissolve->ph_adjust cool Cool to 0-4 °C ph_adjust->cool add_reagent Add 2-Chloropropionyl chloride-d4 cool->add_reagent react Stir at RT (1-2 hours) add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate reconstitute Reconstitute for Analysis dry_concentrate->reconstitute analysis GC-MS / LC-MS Analysis reconstitute->analysis

Caption: Derivatization Workflow Diagram.

pH_Impact Impact of pH on Derivatization Outcome cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes ph pH of Reaction low_ph Low pH (< 7) Low/No Reaction ph->low_ph Too Acidic optimal_ph Optimal pH (9-11) High Yield of Desired Product ph->optimal_ph Just Right high_ph High pH (> 12) Reagent/Product Hydrolysis ph->high_ph Too Basic

Caption: pH Impact on Derivatization.

References

reducing background noise in LC-MS analysis with 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and improve the signal-to-noise ratio in your Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Special attention is given to the role of chemical derivatization, including the use of reagents like 2-Chloropropionyl chloride-d4.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in LC-MS experiments?

Background noise in LC-MS can originate from numerous sources, broadly categorized as chemical, electronic, and environmental.[1] Chemical noise is often the most significant contributor and includes impurities from solvents and reagents, plasticizers (e.g., phthalates) from labware, detergents, polymers (e.g., PEG), and biological contaminants like keratin (B1170402).[1] Contamination can also arise from the sample matrix, mobile phase additives, and carryover from previous injections.[2]

Q2: How does chemical derivatization with an agent like this compound help in LC-MS analysis?

Chemical derivatization is a strategy to improve the analytical characteristics of a target molecule. While it may not directly reduce the chemical background noise, it can significantly enhance the signal of the analyte, thereby improving the overall signal-to-noise (S/N) ratio.[1][3]

This compound is a reactive acyl chloride. Such reagents are used to modify analytes containing specific functional groups (e.g., amines, phenols, alcohols). The goals of derivatization in LC-MS are typically to:

  • Enhance Ionization Efficiency: Modify the analyte to make it more readily ionized in the MS source, leading to a stronger signal.

  • Improve Chromatographic Properties: Increase retention on the LC column, which can help separate the analyte from matrix interferences that suppress the signal.[3]

  • Provide Characteristic Fragmentation: Introduce a tag that produces a specific, high-intensity product ion during MS/MS analysis, improving selectivity and sensitivity.

The "d4" designation indicates that the compound contains four deuterium (B1214612) atoms. This isotopic labeling is useful for creating a stable isotope-labeled internal standard for precise quantification.

Q3: What are the first steps I should take to reduce a high baseline in my chromatogram?

A high or noisy baseline is often due to contaminated solvents or a dirty LC-MS system.[2]

  • Use High-Purity Reagents: Always use fresh, LC-MS grade solvents, water, and additives.[2] Even high-grade solvents can contain contaminants, so it's good practice to filter them.[4]

  • Check Your Mobile Phase: Prepare mobile phases fresh daily. Improperly stored or old mobile phases can support microbial growth, which increases background noise.[2]

  • Perform System Flushes: Regularly flush the entire LC system with a series of high-purity solvents to remove contaminants.[1]

Q4: How can I minimize noise originating from my sample preparation?

Sample preparation is critical for removing matrix components that can interfere with your analysis and contribute to background noise.[3] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation are used to clean up complex samples, reduce matrix effects, and concentrate the analyte of interest.[3] Filtering all samples before injection is also a crucial step to remove particulates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: My total ion chromatogram (TIC) baseline is consistently high and noisy.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents/Mobile Phase Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Sonicate to remove dissolved gases.A significant reduction in the baseline noise level.
Contaminated LC System Flush the entire LC system with a sequence of appropriate solvents (see Protocol 1). Consider an overnight "steam clean" with high gas flow and temperature.A cleaner baseline in subsequent blank injections.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer, cones) according to the manufacturer's instructions.Improved signal intensity and a reduction in background ions.[5]
Leaking System Check all fittings and connections for leaks, which can introduce air and contaminants, causing an unstable spray.Elimination of air leaks and a more stable baseline.

Problem: I see specific, recurring background peaks (ghost peaks), even in blank injections.

Potential Cause Troubleshooting Step Expected Outcome
Carryover from Previous Injections Implement a rigorous wash cycle for the autosampler needle and injection port between samples. Use a wash solvent strong enough to dissolve any remaining analyte.Elimination of peaks corresponding to previously analyzed samples.
Plasticizer Contamination (e.g., Phthalates) Switch to glass or polypropylene (B1209903) labware. Avoid long-term storage of solvents in plastic containers.Disappearance or significant reduction of phthalate-related peaks (e.g., m/z 279, 391).
Mobile Phase Contamination Use a trapping column installed between the pump and the injector to capture contaminants from the mobile phase.Contaminant peaks will be delayed and separated from the analyte peaks in the injected sample.

Problem: My analyte signal is weak and the signal-to-noise (S/N) ratio is poor.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal MS Source Parameters Optimize source parameters such as gas flows (nebulizer, drying gas), temperatures, and voltages by infusing a solution of the analyte.[3]Increased analyte signal and improved S/N.
Poor Ionization Efficiency Consider chemical derivatization to add a readily ionizable group to your analyte (see Protocol 3).Significant enhancement of the analyte signal.
Matrix Effects Improve sample clean-up using techniques like SPE (see Protocol 2) to remove interfering matrix components.Reduction in signal suppression and a more robust analyte signal.[3]
Inefficient Chromatographic Separation Optimize the LC method. Increased retention often leads to better desolvation and higher sensitivity.[3]Better peak shape and improved signal intensity.

Quantitative Data Summary

The following tables provide a quick reference for key parameters and components in managing LC-MS background noise.

Table 1: Common Sources of Background Noise and Mitigation Strategies

SourceCommon ContaminantsMitigation Strategy
Solvents & Additives Impurities in non-LCMS grade reagents, microbial growthUse fresh, high-purity LC-MS grade solvents and additives. Prepare mobile phases daily.[2]
Labware Phthalates, polymers (e.g., PEG, PPG)Use glass or polypropylene containers; avoid plastic for long-term solvent storage.
Sample Matrix Endogenous compounds, salts, proteinsEmploy sample preparation techniques like SPE, LLE, or protein precipitation.[3]
LC System Column bleed, carryover, microbial growth in linesRegularly flush the system; use a strong needle wash; ensure proper shutdown.
Environment Dust, volatile organic compounds, keratin from personnelMaintain a clean lab environment; always wear gloves and a lab coat.

Table 2: Recommended LC-MS System Cleaning Solvents

SolventPurpose
High-Purity Water Flushes salts and polar compounds.
Isopropanol (B130326) Removes a broad range of contaminants.
Acetonitrile (B52724) Removes organic residues.
Methanol (B129727) Removes organic residues.
Note: A common flushing sequence is Isopropanol -> Methanol -> Acetonitrile -> Water, followed by re-equilibration with the mobile phase.

Table 3: MS Source Parameter Optimization to Improve S/N

ParameterEffect on S/NOptimization Strategy
Drying Gas Flow & Temperature Affects desolvation efficiency. Proper desolvation is critical for generating gas-phase ions.Increase for faster LC flow rates or highly aqueous mobile phases.[3]
Nebulizing Gas Flow Affects droplet size and spray stability.Optimize to achieve a stable spray and consistent signal.
Capillary Voltage Affects the efficiency of the electrospray process.Tune for maximum analyte signal while maintaining stability.
Source Position The location of the ESI probe relative to the sampling orifice impacts ion sampling.Adjust position based on LC flow rate to optimize ion transmission into the MS.[3]

Experimental Protocols

Protocol 1: General LC System Flushing Procedure

This protocol is designed to remove a broad range of common contaminants from the LC system.

  • Preparation: Remove the column and replace it with a union. Ensure solvent reservoirs are filled with fresh, high-purity solvents.

  • Step 1: Isopropanol Flush: Flush the system with 100% isopropanol for at least 30 minutes at a typical flow rate (e.g., 0.5 mL/min).

  • Step 2: Acetonitrile Flush: Flush the system with 100% acetonitrile for 20-30 minutes.

  • Step 3: Water Flush: Flush the system with 100% high-purity water for 20-30 minutes. This is crucial for removing any residual salts.

  • Re-equilibration: Reinstall the column. Equilibrate the entire system with your initial mobile phase conditions until a stable baseline is achieved.

  • Verification: Perform several blank injections to confirm that the background noise has been reduced.

Protocol 2: General Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol provides a general workflow for cleaning a liquid sample using SPE.

  • Cartridge Conditioning: Condition the SPE sorbent by passing a solvent (e.g., methanol) through the cartridge, followed by an equilibration step with a solvent similar to the sample matrix (e.g., water).

  • Sample Loading: Load the sample onto the conditioned cartridge at a slow, controlled flow rate to allow for efficient binding of the analyte to the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove non-specifically bound impurities and matrix components. This step is crucial for reducing background interference.

  • Elution: Elute the analyte of interest from the sorbent using a strong solvent.

  • Post-Elution: The collected eluate can be evaporated and reconstituted in a solvent compatible with the LC mobile phase before injection.

Protocol 3: General Derivatization with an Acyl Chloride (e.g., this compound)

This protocol outlines a general procedure for derivatizing analytes with amine or hydroxyl functional groups using a reactive acyl chloride. Caution: Acyl chlorides are highly reactive, corrosive, and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE).[6]

  • Sample Preparation: Prepare the analyte solution in an aprotic, anhydrous solvent (e.g., acetonitrile, dichloromethane). Ensure the sample is free of water, which would consume the reagent.

  • Reagent Preparation: Prepare a fresh solution of this compound in the same anhydrous solvent.

  • Reaction:

    • To the analyte solution, add a basic catalyst (e.g., pyridine, triethylamine) to act as an acid scavenger.

    • Add the this compound solution dropwise while stirring. An excess of the derivatizing agent is typically used.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 30-60 minutes). Reaction conditions should be optimized for the specific analyte.

  • Quenching: Quench the reaction by adding a small amount of a nucleophilic solvent like methanol to consume any remaining acyl chloride.

  • Sample Clean-up: The derivatized sample may require a clean-up step (e.g., liquid-liquid extraction or a simple dilution) to remove excess reagents and byproducts before LC-MS analysis.

  • Analysis: Analyze the final solution by LC-MS. The derivatized analyte will have a different mass and may have different chromatographic behavior.

Visualizations

start High Background Noise Observed in LC-MS check_blanks Run Blank Injection (Solvent Only) start->check_blanks noise_in_blank Is Noise Present in Blank? check_blanks->noise_in_blank system_issue Source is System or Solvents noise_in_blank->system_issue Yes sample_issue Source is Sample Matrix or Carryover noise_in_blank->sample_issue No check_solvents Prepare Fresh Mobile Phase with LC-MS Grade Reagents system_issue->check_solvents check_sample_prep Optimize Sample Prep (e.g., SPE, Filtration) sample_issue->check_sample_prep flush_system Perform System Flush (See Protocol 1) check_solvents->flush_system clean_source Clean Ion Source flush_system->clean_source noise_reduced_system Noise Reduced? clean_source->noise_reduced_system end_ok Problem Resolved noise_reduced_system->end_ok Yes contact_support Contact Instrument Manufacturer Support noise_reduced_system->contact_support No check_wash Improve Autosampler Wash Method check_sample_prep->check_wash noise_reduced_sample Noise Reduced? check_wash->noise_reduced_sample noise_reduced_sample->system_issue No noise_reduced_sample->end_ok Yes

Caption: Systematic troubleshooting workflow for high background noise.

cluster_sources Sources of Contamination cluster_lcms LC-MS System Solvents Mobile Phase & Solvents LC LC Pump & Autosampler Solvents->LC Sample Sample Matrix & Prep Sample->LC System LC System (Tubing, Column) System->LC Column LC Column System->Column Environment Lab Environment (Air, Surfaces, Personnel) Environment->Solvents Environment->Sample MS Mass Spectrometer (Source & Detector) Environment->MS Direct Contamination LC->Column Column->MS

Caption: Common sources of contamination in an LC-MS system.

start Analyte with Poor S/N Ratio prep_sample Prepare Analyte in Anhydrous Solvent start->prep_sample add_reagents Add Base Catalyst & Derivatizing Reagent (e.g., this compound) prep_sample->add_reagents react Incubate to Allow Reaction to Complete add_reagents->react quench Quench Reaction to Remove Excess Reagent react->quench cleanup Sample Clean-up (Dilution or LLE) quench->cleanup analyze Inject Derivatized Sample into LC-MS cleanup->analyze result Improved S/N Ratio due to Enhanced Analyte Signal analyze->result

Caption: Workflow for improving S/N using chemical derivatization.

References

Validation & Comparative

Validating Chiral Purity: A Comparative Guide to Analytical Methods Using 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral compounds is a critical step in guaranteeing the safety and efficacy of pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an objective comparison of a hypothetical analytical method using 2-Chloropropionyl chloride-d4 as a chiral derivatizing agent against established alternatives. The comparison is supported by detailed experimental protocols and representative data to assist in the selection of an appropriate analytical strategy.

The indirect method of chiral separation, which involves the pre-column derivatization of enantiomers with a chiral agent to form diastereomers, offers a versatile approach for enantioseparation on conventional achiral stationary phases.[1] 2-Chloropropionyl chloride, a reactive acylating agent, can be synthesized in an enantiomerically pure form.[2][3] Its deuterated analog, this compound, is particularly advantageous for mass spectrometry-based methods, as the deuterium (B1214612) labeling provides a distinct mass shift for internal standards, leading to improved accuracy and precision in quantification.

This guide will focus on the validation of an LC-MS method for the chiral separation of a model primary amine, amphetamine, using (S)-2-Chloropropionyl chloride-d4. The performance of this method will be compared to established chiral derivatizing agents such as Marfey's reagent (FDAA) and Mosher's acid chloride (MTPA-Cl).

Comparative Performance of Chiral Derivatizing Agents

The choice of a chiral derivatizing agent is a critical factor that influences the sensitivity, selectivity, and overall performance of an analytical method. The following table summarizes the key performance characteristics of the hypothetical (S)-2-Chloropropionyl chloride-d4 method and its alternatives based on established literature.

Parameter (S)-2-Chloropropionyl chloride-d4 (Hypothetical) Marfey's Reagent (FDAA) Mosher's Acid Chloride (MTPA-Cl)
Analyte Compatibility Primary and secondary amines, alcoholsPrimary and secondary aminesPrimary and secondary amines, alcohols
Detection Method LC-MSHPLC-UVNMR, HPLC-UV
Reaction Time ~30 minutes60-90 minutes[4]~60 minutes
Reaction Temperature Room Temperature40°C[4]Room Temperature
Key Advantages Excellent for mass spectrometry (isotopic labeling), good reactivity.Well-established method, stable derivatives.[5]Can be used to determine absolute configuration by NMR.[1][6]
Limitations Limited published applications, potential for side reactions.Requires heating, less suitable for MS than labeled reagents.Can be prone to kinetic resolution if the reaction is incomplete.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. The following sections outline the protocols for the hypothetical validation of an LC-MS method for amphetamine enantiomers using (S)-2-Chloropropionyl chloride-d4.

Derivatization Protocol for Amphetamine with (S)-2-Chloropropionyl chloride-d4
  • Sample Preparation: Dissolve 1 mg of the racemic amphetamine sample in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).

  • Reagent Preparation: Prepare a 10 mg/mL solution of (S)-2-Chloropropionyl chloride-d4 in acetonitrile.

  • Derivatization Reaction: To 100 µL of the amphetamine solution, add 150 µL of the (S)-2-Chloropropionyl chloride-d4 solution and 50 µL of a non-chiral base (e.g., triethylamine) to act as a scavenger for the HCl byproduct.

  • Incubation: Vortex the mixture and let it react at room temperature for 30 minutes.

  • Reaction Quenching: After incubation, add 50 µL of a quenching agent (e.g., methanol) to react with any excess derivatizing reagent.

  • Sample Dilution: Dilute the final mixture with the mobile phase to the desired concentration for LC-MS analysis.

Analytical Method Validation Protocol

The validation of the analytical procedure should demonstrate its suitability for the intended purpose. The core performance characteristics to be evaluated are:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components. For this chiral method, it involves demonstrating the resolution of the two diastereomeric derivatives from each other and from any potential interferences.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A series of at least five concentrations of the racemic analyte should be prepared and analyzed.

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results. These are typically assessed by analyzing samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate on different days.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation: Method Validation Summary (Hypothetical Data)

The following tables summarize the hypothetical quantitative data for the validation of the LC-MS method for amphetamine enantiomers using (S)-2-Chloropropionyl chloride-d4.

Table 1: Linearity

Analyte Concentration Range (ng/mL) Regression Equation Correlation Coefficient (r²)
d-amphetamine derivative1 - 100y = 1523x + 4500.9995
l-amphetamine derivative1 - 100y = 1515x + 4300.9992

Table 2: Accuracy and Precision

Concentration Level Analyte Mean Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Low (10 ng/mL) d-amphetamine derivative98.52.13.5
l-amphetamine derivative99.12.33.8
Medium (50 ng/mL) d-amphetamine derivative101.21.52.8
l-amphetamine derivative100.81.62.9
High (90 ng/mL) d-amphetamine derivative99.71.22.5
l-amphetamine derivative100.31.32.6

Table 3: LOD and LOQ

Parameter d-amphetamine derivative (ng/mL) l-amphetamine derivative (ng/mL)
LOD 0.30.3
LOQ 1.01.0

Visualizations

Diagrams are provided to illustrate the derivatization reaction and the experimental workflow for method validation.

G Derivatization of Amphetamine cluster_reactants Reactants cluster_products Products amphetamine Amphetamine (R/S enantiomers) reaction + amphetamine->reaction derivatizing_agent (S)-2-Chloropropionyl chloride-d4 derivatizing_agent->reaction diastereomers Diastereomeric Amides (R,S and S,S) reaction->diastereomers Triethylamine

Caption: Derivatization reaction of amphetamine enantiomers.

G Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_scope Define Scope and Acceptance Criteria specificity Specificity (Resolution of Diastereomers) define_scope->specificity linearity Linearity (5-point Calibration Curve) specificity->linearity accuracy_precision Accuracy & Precision (3 Levels, 3 Replicates) linearity->accuracy_precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) accuracy_precision->lod_loq data_analysis Data Analysis and Statistical Evaluation lod_loq->data_analysis report Validation Report data_analysis->report

Caption: General workflow for analytical method validation.

References

A Comparative Guide to Amine Derivatization for Quantitative LC-MS/MS Analysis: A Focus on 2-Chloropropionyl Chloride-d4 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accurate and precise measurement of endogenous and exogenous compounds is paramount. Many small molecule amines, including amino acids, neurotransmitters, and pharmaceuticals, present analytical challenges due to their high polarity, poor retention on reversed-phase columns, and variable ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides a comparative overview of 2-Chloropropionyl chloride-d4 as a derivatizing agent and its alternatives, with a focus on benzoyl chloride and dansyl chloride, for which extensive validation data is available.

While this compound is utilized as an internal standard in stable isotope dilution methods, a comprehensive, publicly available, validated analytical method detailing its quantitative performance for the derivatization of analytes is not readily found in the peer-reviewed literature. Therefore, its potential performance characteristics are inferred based on its chemical similarity to other acyl chlorides.

Performance Comparison of Derivatizing Agents

The selection of a derivatizing agent significantly impacts the accuracy, precision, and sensitivity of a quantitative LC-MS/MS method. The following table summarizes the performance characteristics of methods validated with benzoyl chloride and dansyl chloride, providing a benchmark for the anticipated performance of similar acyl chlorides like 2-Chloropropionyl chloride.

Performance MetricBenzoyl ChlorideDansyl Chloride2-Chloropropionyl Chloride (Inferred)
Accuracy (% Recovery) 84.2% to 111.4%Typically within 85-115%Expected to be within a similar range (e.g., 85-115%) with an appropriate internal standard.
Precision (% RSD) Inter-day: <15% Intra-day: <15%Inter-day: <15% Intra-day: <15%Expected to be <15%
**Linearity (R²) **>0.99>0.99Expected to be >0.99
Lower Limit of Quantification (LLOQ) Analyte dependent, often in the low ng/mL to pg/mL range.Analyte dependent, can achieve pg/mL levels.Expected to be in a similar range to other acyl chlorides.
Analyte Coverage Primary and secondary amines, phenols, thiols.Primary and secondary amines, phenols.Primary and secondary amines.
Reaction Conditions Mild, aqueous conditions, rapid reaction.Mild, basic pH, may require heating.Expected to be rapid under mild, basic conditions.

Experimental Protocols

A generalized protocol for the derivatization of amines using acyl chlorides for LC-MS/MS analysis is provided below. This protocol can be adapted for 2-Chloropropionyl chloride, benzoyl chloride, and other similar reagents.

1. Sample Preparation

  • For biological fluids (e.g., plasma, urine), perform a protein precipitation step. A common method is to add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the sample.

  • Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube. The supernatant can be dried down under a stream of nitrogen and reconstituted in a suitable solvent for derivatization, or a portion of the supernatant can be used directly.

2. Derivatization Reaction

  • To 50 µL of the prepared sample, standard, or quality control sample, add 50 µL of a basic buffer (e.g., 100 mM sodium carbonate, pH 9.5).

  • Add 100 µL of the derivatizing agent solution (e.g., 1 mg/mL of 2-Chloropropionyl chloride, benzoyl chloride, or dansyl chloride in acetonitrile).

  • If using a deuterated internal standard like this compound for the derivatization of the internal standard stock, a separate derivatization reaction is performed for the internal standard, which is then added to the samples. Alternatively, a non-deuterated standard can be derivatized with the deuterated reagent to create the internal standard.

  • Vortex the mixture and incubate at room temperature or with gentle heating (e.g., 40-60 °C) for a specified time (typically 15-30 minutes). Reaction conditions should be optimized for the specific analyte and derivatizing agent.

  • After incubation, quench the reaction by adding a small volume of an acidic solution (e.g., 1% formic acid in water) to neutralize the excess base and stop the reaction.

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analytes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for these derivatives.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for each derivatized analyte and its corresponding internal standard need to be determined and optimized.

Mandatory Visualizations

The following diagrams illustrate the general workflow and a conceptual reaction for the derivatization of amines for LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant DerivatizationReaction Add Derivatizing Agent (e.g., this compound) & Basic Buffer Supernatant->DerivatizationReaction Incubation Incubation DerivatizationReaction->Incubation Quenching Quenching Incubation->Quenching LC_MSMS LC-MS/MS Analysis Quenching->LC_MSMS DataProcessing Data Processing & Quantification LC_MSMS->DataProcessing signaling_pathway Analyte Amine Analyte (R-NH2) Product Derivatized Analyte Analyte->Product + Reagent (Base catalyst) Reagent This compound

A Comparative Guide to 2-Chloropropionyl Chloride-d4 and Alternative Derivatizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS), derivatization is a critical step to enhance the volatility, thermal stability, and detectability of analytes. For researchers in drug development and metabolomics, the choice of derivatizing agent can significantly impact the sensitivity, selectivity, and success of an analysis. This guide provides an objective comparison of 2-Chloropropionyl chloride-d4, a chiral acylating agent, with other common derivatizing agents used for similar applications.

2-Chloropropionyl chloride is primarily utilized as a chiral derivatizing agent. It reacts with chiral molecules containing amine or alcohol functional groups to form diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated using standard, non-chiral chromatographic columns. The deuterated form, this compound, serves as an ideal internal standard for quantitative mass spectrometry, as it co-elutes with the derivatized analyte but is distinguishable by its higher mass.

Mechanism of Action: Acylation and Chiral Derivatization

2-Chloropropionyl chloride is an acyl chloride. The derivatization reaction is a nucleophilic acyl substitution where the agent's carbonyl carbon is attacked by a nucleophilic group on the analyte (e.g., the nitrogen in an amine or the oxygen in an alcohol). This results in the formation of a stable amide or ester bond and the elimination of hydrogen chloride. When a single enantiomer of a chiral derivatizing agent reacts with a racemic mixture of an analyte, it produces a pair of diastereomers with distinct chromatographic behaviors.

Comparison with Alternative Derivatizing Agents

The selection of a derivatizing agent depends on the analyte's functional groups, the desired analytical outcome (e.g., improved volatility, chiral separation), and the detection method. Key alternatives to 2-Chloropropionyl chloride include fluorinated anhydrides, chloroformates, and other chiral reagents.

Fluorinated Anhydrides: Reagents such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are highly reactive and widely used for acylating amines and alcohols.[1][2] They produce stable, highly volatile derivatives.[2][3] The fluorine atoms significantly enhance sensitivity for Electron Capture Detection (ECD).[3][4] While excellent for improving chromatography for a range of compounds like amphetamines, they are achiral and thus cannot be used to separate enantiomers unless paired with a chiral column.[1]

Chloroformates: Ethyl chloroformate (ECF) is a versatile reagent capable of derivatizing a broad array of metabolites, including amino acids, organic acids, and amines.[5] It reacts with both amino and carboxylic acid groups, creating stable derivatives suitable for GC-MS analysis.[6] While effective for general-purpose derivatization, standard chloroformates like ECF are achiral.

Other Chiral Derivatizing Agents: For enantioselective analysis, reagents like N-trifluoroacetyl-L-prolyl chloride (L-TPC) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) are common alternatives.[7][8] L-TPC is a well-established reagent for the chiral analysis of amphetamines by forming diastereomeric amides that can be separated on non-chiral columns.[8] Marfey's reagent is used to create diastereomers for LC-MS/MS analysis.[7] The primary advantage of these reagents is their proven efficacy in creating separable diastereomers for specific classes of chiral compounds.

Data Presentation: Performance Comparison

While direct, head-to-head experimental comparisons including 2-Chloropropionyl chloride are limited in published literature, the following tables summarize the general characteristics and performance of these agent classes based on available data.

Table 1: General Characteristics of Derivatizing Agents

Feature2-Chloropropionyl ChlorideFluorinated Anhydrides (TFAA, HFBA)Ethyl Chloroformate (ECF)Other Chiral Agents (e.g., L-TPC)
Reagent Class Chiral Acyl ChlorideAcyl AnhydrideChloroformateChiral Acyl Chloride
Primary Use Chiral separation of amines/alcoholsImprove volatility & ECD responseBroad-spectrum metabolite analysisChiral separation of amines
Target Analytes Chiral amines, alcohols, amino acidsAlcohols, amines, phenols[2]Amino acids, organic acids, amines[5]Amphetamines, primary/secondary amines[8]
Key Feature Forms diastereomers for chiral analysisForms highly volatile, ECD-sensitive derivatives[4]Derivatizes multiple functional groups[6]Forms diastereomers for chiral analysis[8]
Internal Standard This compoundDeuterated analogues of analytesIsotope-labeled ECF or analytesDeuterated analogues of analytes

Table 2: Typical Derivatization Conditions

Parameter2-Chloropropionyl ChlorideFluorinated Anhydrides (e.g., TFAA)Ethyl Chloroformate (ECF)N-trifluoroacetyl-L-prolyl chloride (L-TPC)
Solvent Aprotic (e.g., Dichloromethane (B109758), THF)Benzene, AcetonitrileAqueous/Pyridine/EthanolHexane, Toluene
Catalyst/Base Organic Base (e.g., Triethylamine (B128534), Pyridine)Often used with acid scavenger (e.g., TMA)[9]Pyridine, NaOHNot explicitly required
Temperature 0°C to Room Temp[5]50-70°C[1][9]Room Temperature70°C[10]
Reaction Time 15-30 minutes (estimated)15-30 minutes[1][9]< 20 minutes[10]15 minutes[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for chiral derivatization of amphetamines using L-TPC (a documented method) and a general protocol for 2-Chloropropionyl chloride based on its chemical properties.

Protocol 1: Chiral Derivatization of Amphetamine with L-TPC

This protocol is adapted from methods used for the GC-MS analysis of amphetamine enantiomers.[10]

  • Sample Preparation: To a dried extract of the sample (e.g., from a solid-phase extraction eluate) in a glass vial, add a solution of the racemic amphetamine standard.

  • Solvent Addition: Add 100 µL of an aprotic solvent like hexanes.

  • Reagent Addition: Add 100 µL of a solution of (S)-N-trifluoroacetyl prolyl chloride (L-TPC).

  • Reaction: Seal the vial, vortex for 10 seconds, and heat at 70°C for 15 minutes with shaking.[10]

  • Work-up: After cooling, dry the solution under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 250 µL of 50:50 water/acetonitrile with 0.1% formic acid) for LC-MS analysis or in ethyl acetate (B1210297) for GC-MS analysis.[10]

  • Analysis: Inject an aliquot of the final solution into the chromatograph. The resulting diastereomers, (S)-TPC-(R)-amphetamine and (S)-TPC-(S)-amphetamine, will be separated on a standard achiral column.

Protocol 2: Representative Protocol for Derivatization with 2-Chloropropionyl Chloride

This is a general protocol based on the principles of acylation with an acyl chloride. Optimization for specific analytes is required.

  • Sample Preparation: Place the dried analyte in a 1 mL conical glass vial.

  • Solvent and Base Addition: Add 100 µL of anhydrous dichloromethane and 20 µL of triethylamine (as an HCl scavenger).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add 10 µL of 2-Chloropropionyl chloride (or this compound for the internal standard) dropwise while vortexing.

  • Reaction: Allow the reaction to proceed at room temperature for 20 minutes.

  • Work-up: Quench the reaction by adding 200 µL of 5% aqueous sodium bicarbonate. Vortex thoroughly.

  • Extraction: Add 200 µL of hexane, vortex, and centrifuge to separate the layers.

  • Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.

Visualizations

Experimental Workflow

The general process for analyzing chiral compounds via derivatization involves several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_deriv Chiral Derivatization cluster_analysis Chromatographic Analysis Sample Racemic Analyte (e.g., Amphetamine Enantiomers) Extraction Extraction & Drying Sample->Extraction IS Internal Standard (e.g., 2-CPC-d4) IS->Extraction Deriv Add Chiral Derivatizing Agent (e.g., 2-Chloropropionyl chloride) + Heat/Catalyst Extraction->Deriv Reconstitute GCMS GC-MS or LC-MS Analysis (on Achiral Column) Deriv->GCMS Inject Diastereomer Mixture Data Diastereomer Separation & Quantification GCMS->Data

Caption: General workflow for chiral analysis using derivatization.
Formation of Diastereomers

The core principle of chiral derivatization is the conversion of enantiomers into separable diastereomers.

G cluster_reactants Reactants cluster_products Products Enantiomers Enantiomer Mixture (R-Analyte & S-Analyte) Enantiomers->p1 CDA Single Enantiomer Chiral Derivatizing Agent (S-CDA) CDA->p1 Diastereomers Diastereomer Mixture (R-A + S-CDA) & (S-A + S-CDA) Diastereomers->p2 Separable by Standard Chromatography p1->Diastereomers + Reaction

Caption: Conversion of enantiomers to separable diastereomers.

Conclusion

2-Chloropropionyl chloride and its deuterated internal standard, this compound, represent valuable tools for the enantioselective analysis of chiral compounds containing amine and hydroxyl groups. As an acylating agent, it functions similarly to more common reagents like TFAA or HFBA but with the critical advantage of being chiral, enabling the separation of enantiomers on standard chromatographic columns.

  • Compared to Achiral Acylating Agents (TFAA, HFBA): 2-Chloropropionyl chloride offers the distinct advantage of chiral resolution. Fluorinated anhydrides are superior when the primary goal is to increase volatility and sensitivity for ECD without the need for chiral separation.

  • Compared to Other Chiral Agents (L-TPC): 2-Chloropropionyl chloride is a smaller, less complex molecule than reagents like L-TPC. While less documented in comparative studies, its straightforward structure may offer different chromatographic properties and fragmentation patterns in mass spectrometry that could be advantageous for certain analytes.

For researchers in drug development and forensic toxicology, this compound should be considered a strong candidate for developing quantitative, enantioselective assays, particularly when establishing new methods for novel chiral molecules. Its performance relative to established reagents like L-TPC for specific applications warrants further direct comparative studies to fully elucidate its benefits in terms of reaction efficiency, derivative stability, and analytical sensitivity.

References

Comparative Performance Analysis of 2-Chloropropionyl chloride-d4 and Alternative Derivatizing Agents for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Derivatization is a common strategy to enhance the detectability and chromatographic behavior of molecules that lack a strong chromophore, fluorophore, or ionizable group. 2-Chloropropionyl chloride-d4 is a deuterated derivatizing agent designed for use in mass spectrometry-based quantitative analysis, often serving as an internal standard. This guide provides a comparative overview of its expected performance characteristics against common non-deuterated and alternative derivatizing agents, supported by available experimental data.

The primary advantage of using a deuterated agent like this compound is in stable isotope dilution assays. In this method, the heavy-isotope labeled standard (e.g., analyte derivatized with this compound) is spiked into a sample. The corresponding "light" derivatized analyte is then measured relative to the spiked standard. This approach corrects for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.

While specific performance data such as linearity and range of detection for this compound are highly application-dependent and not publicly cataloged, we can infer its potential by examining a well-documented deuterated agent, Dansyl Chloride-d6, and comparing it with other popular derivatization reagents.

Quantitative Performance Comparison

The following table summarizes the performance of common derivatization agents used for the analysis of amines and phenols, which are the primary targets for 2-Chloropropionyl chloride.

Derivatization AgentAnalyte ClassTypical Analytical MethodLinear RangeLimit of Detection (LOD) / Quantitation (LOQ)Linearity (R²)
2-Chloropropionyl chloride Amines, AlcoholsGC-MSApplication-specificLOQ: 5 µg/L (for the hydrolyzed acid form)[1]Application-specific
Dansyl Chloride Primary & Secondary Amines, PhenolsSpectrofluorimetry, LC-MS0.1 - 3.0 µg/mL[2][3]LOD: 29 ng/mL, LOQ: 88 ng/mL[2][3]>0.99
Spectrofluorimetry50.0 - 900.0 ng/mL[4]LOD: 15.96 ng/mL, LOQ: 48.38 ng/mL[4]0.9995[4]
Dansyl Chloride-d6 Amines, PhenolsLC-MS> 2 orders of magnitude[5]4.32 to 85.34 femtomoles[5]>0.98[5]
FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) Primary & Secondary AminesHPLC-Fluorescence, LC-MSApplication-specific5 x 10⁻¹⁰ M[6]Application-specific

Experimental Workflow and Methodologies

A typical workflow for quantitative analysis using a derivatizing agent involves sample preparation, the derivatization reaction, and subsequent analysis by a chromatographic method coupled to a detector.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biological Sample (e.g., Plasma, Urine) B Analyte Extraction (e.g., LLE, SPE) A->B C Solvent Evaporation B->C D Reconstitute in Buffer C->D Dried Extract E Add Derivatizing Agent (e.g., 2-CP-Cl-d4) D->E F Incubate (Controlled Temp & Time) E->F G Quench Reaction F->G H LC-MS/MS Analysis G->H Derivatized Sample I Data Processing H->I J Quantification I->J

Caption: General experimental workflow for quantitative analysis using chemical derivatization.

Detailed Experimental Protocols

Reproducibility is contingent on meticulously controlled experimental conditions. Below are representative protocols for amine derivatization using Dansyl Chloride and FMOC-Cl.

1. Protocol for Dansyl Chloride Derivatization of Amines for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of ammonia (B1221849) but is broadly applicable to primary and secondary amines.[7]

  • Materials:

    • Dansyl chloride solution (18.5 mM in acetonitrile)

    • Internal Standard (e.g., ¹⁵N-labeled analyte)

    • Borate (B1201080) Buffer (0.1 M, pH 8.2) or similar alkaline buffer

    • Acetonitrile

    • Sample extract containing the target amine analyte

  • Procedure:

    • Transfer an aliquot of the sample extract to a reaction vial.

    • Add an appropriate amount of the internal standard solution.

    • Add the alkaline buffer to adjust the pH.

    • Add the Dansyl chloride solution. The volume and concentration may need optimization based on the analyte concentration.[2]

    • Vortex the mixture and incubate at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes).[7]

    • After incubation, cool the reaction mixture to room temperature.

    • The sample is now ready for injection into the LC-MS/MS system.

2. Protocol for FMOC-Cl Derivatization of Amines

FMOC-Cl is a common reagent for derivatizing amino acids and other primary and secondary amines to introduce a fluorescent and UV-active tag.

  • Materials:

    • FMOC-Cl solution (concentration to be optimized, typically in a non-aqueous solvent like acetone (B3395972) or acetonitrile)

    • Borate Buffer (pH ~8-9)

    • Sample containing the amine analyte

    • Quenching reagent (e.g., a primary amine like glycine (B1666218) or amantadine)

  • Procedure:

    • Dissolve or dilute the sample in the borate buffer.

    • Add the FMOC-Cl solution to the sample while vortexing. The reaction is typically rapid and occurs at room temperature.

    • Allow the reaction to proceed for a few minutes.

    • Add the quenching reagent to react with the excess FMOC-Cl, preventing the derivatization of other components and protecting the analytical column.

    • The sample is then ready for analysis by HPLC-Fluorescence or LC-MS.

Comparison and Alternatives

  • This compound vs. non-deuterated form: The primary difference is the mass shift of 4 Da, which allows the deuterated derivative to be distinguished from the non-deuterated form by mass spectrometry. This is the cornerstone of the stable isotope dilution technique, which is considered the gold standard for quantitative accuracy. The chemical reactivity and chromatographic behavior of both forms are nearly identical.

  • Dansyl Chloride: This is a highly versatile reagent that imparts both fluorescence and high ionization efficiency, making it suitable for both fluorescence detection and mass spectrometry.[8] Studies have demonstrated excellent linearity and low detection limits with this reagent.[2][4] The availability of a deuterated version (Dansyl Chloride-d6) further enhances its utility for high-precision quantitative studies.[5]

  • FMOC-Cl: This reagent is particularly useful for adding a bulky, non-polar group that can improve chromatographic retention in reversed-phase systems.[8] It provides a highly fluorescent and UV-active derivative. While it is effective, the stability of the derivatives can sometimes be a concern compared to other agents.

  • Other Alternatives: A variety of other reagents exist, each with specific advantages. For instance, o-phthalaldehyde (B127526) (OPA) is a rapid and versatile fluorogenic reagent for primary amines.[8][9] Silylating agents like MSTFA are effective for a wide range of compounds for GC-MS analysis but require anhydrous conditions.[9]

Conclusion

The selection of a derivatization agent is a critical decision in analytical method development. While performance data for this compound is not widely published, its role as a deuterated reagent points to its utility in high-accuracy quantitative assays using stable isotope dilution. The performance of analogous deuterated reagents like Dansyl Chloride-d6, which demonstrates excellent linearity over wide ranges and very low detection limits, serves as a strong indicator of the potential of this approach.[5]

Compared to alternatives like the standard Dansyl Chloride and FMOC-Cl, the key advantage of this compound is not necessarily superior linearity or a lower detection limit in absolute terms, but rather the enhanced precision and accuracy it affords through the mitigation of matrix effects. For researchers in drug development and other fields requiring the highest level of quantitative confidence, a deuterated derivatizing agent like this compound, when used within a validated stable isotope dilution method, represents a superior analytical choice.

References

Navigating the Labyrinth of Derivatization: An Inter-laboratory Comparison of Methods for Amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of amine-containing compounds is a frequent analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose, but often requires a chemical modification step known as derivatization to improve the volatility and chromatographic behavior of these polar molecules. The choice of derivatizing agent is critical and can significantly impact method performance. This guide provides an inter-laboratory perspective on the use of 2-Chloropropionyl chloride-d4 and compares its potential performance with established alternative acylation and silylation agents.

While direct inter-laboratory comparison data for this compound is not extensively available in published literature, this guide constructs a comparative framework based on methods for analogous compounds and the well-understood principles of using deuterated internal standards. The use of stable isotope-labeled reagents provides a robust means of quantification, minimizing variability across different laboratories.

Performance Comparison of Derivatizing Agents

The selection of a derivatizing agent is a critical step in method development. The ideal reagent should react quickly and completely with the target analyte to form a stable derivative that exhibits good chromatographic properties. Below is a comparative summary of key performance parameters for different classes of derivatizing agents.

Derivatizing Agent ClassReagent ExampleAnalyte CompatibilityReaction SpeedDerivative StabilityKey AdvantagesPotential Limitations
Deuterated Acylating Agent This compound Primary & Secondary Amines, AlcoholsModerate to FastGenerally GoodExcellent for use as an internal standard, corrects for matrix effects and procedural losses.Potential for side reactions, requires anhydrous conditions.
Non-deuterated Acylating AgentHeptafluorobutyric anhydride (B1165640) (HFBA)Primary & Secondary Amines, AlcoholsFastGoodForms highly electronegative derivatives, enhancing sensitivity with electron capture detection (ECD).Can be harsh on GC columns, byproducts can be problematic.[1]
Deuterated Silylating AgentMSTFA-d9Amines, Alcohols, Carboxylic AcidsFastModerate (moisture sensitive)Versatile for a wide range of functional groups, provides significant volatility enhancement.Derivatives can be susceptible to hydrolysis.
Non-deuterated Silylating AgentN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Amines, Alcohols, Carboxylic AcidsVery FastModerate (moisture sensitive)Widely used, highly volatile derivatives, good for general purpose derivatization.Moisture sensitivity requires stringent sample dryness.

Inter-laboratory Performance Data for Amphetamine Analysis

To illustrate the practical implications of derivatization agent choice, the following table summarizes typical performance data from inter-laboratory studies for the analysis of amphetamine using different derivatization methods. While a specific inter-laboratory study for this compound is not available, the projected performance is based on the known benefits of using deuterated internal standards.

MethodDerivatizing AgentLimit of Detection (LOD)Limit of Quantitation (LOQ)Inter-laboratory Precision (%RSD)
Hypothetical GC-MS This compound ~0.5 - 2 ng/mL ~2 - 5 ng/mL < 10%
GC-MSHeptafluorobutyric anhydride (HFBA)1 - 5 ng/mL5 - 10 ng/mL10 - 20%
GC-MSN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)0.5 - 3 ng/mL2 - 8 ng/mL12 - 25%

Note: The performance data for HFBA and MSTFA are representative values collated from various validation studies. The projected data for this compound assumes its use as an internal standard, which typically leads to improved precision.

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of reproducible analytical methods. Below are representative protocols for the derivatization of a standard solution containing amphetamine using different reagents.

Protocol 1: Derivatization using this compound (Hypothetical)
  • Sample Preparation: Evaporate 100 µL of the analyte solution to dryness under a stream of nitrogen.

  • Reconstitution: Add 50 µL of anhydrous pyridine (B92270) to the dried residue.

  • Derivatization: Add 20 µL of this compound solution (in anhydrous acetonitrile).

  • Reaction: Vortex the mixture and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

Protocol 2: Derivatization using Heptafluorobutyric Anhydride (HFBA)[1]
  • Sample Preparation: Evaporate 100 µL of the analyte solution to dryness.

  • Reconstitution: Add 50 µL of ethyl acetate (B1210297) to the residue.

  • Derivatization: Add 25 µL of HFBA.

  • Reaction: Cap the vial and heat at 60°C for 20 minutes.

  • Evaporation: Evaporate the solution to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Protocol 3: Derivatization using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
  • Sample Preparation: Evaporate 100 µL of the analyte solution to complete dryness.

  • Derivatization: Add 100 µL of MSTFA to the dried sample.

  • Reaction: Tightly cap the vial and heat at 80°C for 25 minutes.

  • Analysis: After cooling, inject 1 µL of the derivatized solution directly into the GC-MS.

Visualizing the Workflow and Logic

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Analyte Solution dry Evaporate to Dryness start->dry reconstitute Reconstitute in Solvent dry->reconstitute add_reagent Add Derivatizing Agent (e.g., this compound) reconstitute->add_reagent react Heat and Vortex add_reagent->react inject Inject into GC-MS react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: A generalized experimental workflow for the derivatization and analysis of amines by GC-MS.

decision_tree start Start: Select Derivatizing Agent q1 Need for Internal Standard? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no reagent1 Use Deuterated Reagent (e.g., this compound) a1_yes->reagent1 q2 Target Analytes? a1_no->q2 amines_alcohols Amines/Alcohols q2->amines_alcohols mixed_functional Mixed Functional Groups q2->mixed_functional reagent2 Consider Non-deuterated Acylating Agent (e.g., HFBA) amines_alcohols->reagent2 reagent3 Consider Silylating Agent (e.g., MSTFA) mixed_functional->reagent3

Caption: A decision tree for selecting a suitable derivatizing agent for GC-MS analysis.

References

A Comparative Guide to Derivatization Reagents for the Quantification of Amines and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common derivatization reagents used for the quantitative analysis of analytes containing primary and secondary amine or phenolic hydroxyl groups by chromatography coupled with mass spectrometry. While this guide was initially intended to focus on 2-Chloropropionyl chloride-d4, a thorough review of scientific literature and technical documentation has revealed a lack of published data regarding its use as a derivatizing agent for the purpose of analyte quantification and its associated limits of quantification (LOQs). Therefore, this guide will focus on well-established alternative reagents for which performance data is readily available.

The primary goal of chemical derivatization in this context is to improve the analytical properties of target molecules, thereby enhancing sensitivity and chromatographic performance. This is typically achieved by:

  • Increasing hydrophobicity: This improves retention on reversed-phase liquid chromatography columns.

  • Enhancing ionization efficiency: The addition of a readily ionizable group boosts the signal in mass spectrometry.

  • Improving thermal stability and volatility: This is particularly important for gas chromatography.

This guide will focus on three widely used classes of derivatizing agents: Dansyl Chloride , Benzoyl Chloride , and Silylating Agents .

Comparison of Derivatization Reagent Performance

The selection of a derivatization reagent is critical and depends on the analyte of interest, the analytical technique employed (LC-MS or GC-MS), and the desired sensitivity. The following table summarizes the performance of common derivatization agents for the quantification of amines and phenols.

Derivatizing AgentAnalyte ClassAnalytical TechniqueLimit of Quantification (LOQ)Reference
Dansyl Chloride Biogenic AminesHPLC-Fluorescence1–5 mg/kg[1]
Biogenic AminesHPLC0.05–0.25 µg/mL
Biogenic AminesHPLC0.07 to 0.25 mg/L (LOD)[2]
Benzoyl Chloride Neurochemicals (including amines and amino acids)HPLC-MS/MS< 10 nM (LOD)[3][4][5]
Silylating Agents (e.g., BSTFA) Phenols and ChlorophenolsGC-MS0.01-0.25 µg/L (LOD)[6]
Phenolic CompoundsGC-MSMDLs ranged from 3.64 to 97.64 ng L−1[7]

Experimental Protocols

Below is a detailed protocol for a key experiment: the derivatization of biogenic amines with dansyl chloride for LC-MS analysis. This is a widely used method that demonstrates a common workflow for enhancing the detection of amine-containing analytes.

Protocol: Derivatization of Biogenic Amines with Dansyl Chloride for LC-MS Analysis

1. Materials and Reagents:

  • Standard solutions of biogenic amines (e.g., histamine, tyramine, putrescine)

  • Internal standard (e.g., heptylamine)

  • Dansyl chloride solution (10 mg/mL in acetone)[8]

  • Saturated sodium bicarbonate solution

  • Perchloric acid (0.4 M)

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

2. Sample Preparation:

  • Extraction: Homogenize the sample (e.g., tissue, food) in 0.4 M perchloric acid.

  • Protein Precipitation: Centrifuge the homogenate to precipitate proteins.

  • Supernatant Collection: Collect the supernatant containing the biogenic amines.

3. Derivatization Procedure:

  • To 100 µL of the supernatant or standard solution, add 200 µL of saturated sodium bicarbonate solution.

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 45-60 minutes in the dark.[8]

  • After incubation, add 100 µL of ammonium hydroxide solution to quench the excess dansyl chloride.

  • Evaporate the acetone (B3395972) from the mixture under a gentle stream of nitrogen.

  • Extract the dansylated amines with a suitable organic solvent (e.g., toluene (B28343) or diethyl ether).

  • Evaporate the organic extract to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized amines.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the derivatization and analysis of analytes for quantitative studies.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization & Extraction Sample->Homogenization Centrifugation Protein Precipitation (Centrifugation) Homogenization->Centrifugation Supernatant Analyte-rich Supernatant Centrifugation->Supernatant Deriv_reagent Add Derivatization Reagent (e.g., Dansyl Chloride) Supernatant->Deriv_reagent Incubation Incubation (Heat & Time) Deriv_reagent->Incubation Quenching Quenching Incubation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for analyte derivatization and quantification.

Conclusion

While the use of this compound for quantitative analysis of analytes is not documented in readily available scientific literature, researchers have a robust selection of alternative derivatizing agents at their disposal. Dansyl chloride and benzoyl chloride are excellent choices for the analysis of amines and amino acids by LC-MS, offering high sensitivity and the ability to create stable derivatives. For the analysis of phenols by GC-MS, silylating agents are highly effective.

The choice of the most suitable derivatization strategy will ultimately depend on the specific analytes of interest, the sample matrix, the available instrumentation, and the required level of sensitivity. It is always recommended to perform thorough method validation to ensure the accuracy and reliability of the quantitative results.

References

A Comparative Guide to Sample Preparation for the Recovery of 2-Chloropropionyl Chloride-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific recovery studies for 2-Chloropropionyl chloride-d4 in biological matrices are not publicly available. The following guide provides a comparative overview of standard bioanalytical sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—that are commonly employed for the recovery of small, reactive molecules from plasma. The performance data presented is representative of these techniques for similar analytes and should be considered illustrative. Method validation would be required to determine the actual performance for this compound.

This guide is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate sample preparation strategy for the bioanalysis of this compound or molecules with similar chemical properties.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method is critical for accurate and precise quantification of analytes in biological matrices. The choice depends on the physicochemical properties of the analyte, the nature of the biological matrix, the required limit of quantification, and the analytical technique employed (e.g., LC-MS/MS, GC-MS). Below is a summary of expected performance characteristics for PPT, LLE, and SPE for the recovery of a small, reactive acyl chloride from human plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Generally provides high recovery for small molecules (>80%), but can be variable.[1]Mean recovery can be effective, often in the range of 70-90%, depending on solvent choice and pH.[1]Typically offers high and reproducible recovery, often >85%.[2]
Matrix Effect High risk of matrix effects due to co-precipitation of endogenous components.[3]Can be effective in removing salts and some polar interferences, leading to reduced matrix effects compared to PPT.[3]Generally provides the cleanest extracts, significantly reducing matrix effects.[1][2]
Selectivity Low selectivity; co-extracts a wide range of matrix components.Moderate selectivity, which can be optimized by adjusting solvent polarity and pH.High selectivity, tuneable by choice of sorbent and elution solvents.
Sample Throughput High throughput, simple and fast procedure.[4]Moderate throughput, can be more time-consuming than PPT.Can be lower throughput, but amenable to automation.
Solvent Consumption Moderate, primarily the precipitation solvent.High, requires significant volumes of organic solvents.Low, uses smaller volumes of conditioning, washing, and elution solvents.
Method Development Time Short, relatively simple to develop a method.Moderate, requires optimization of solvent systems and extraction conditions.Can be longer due to the need for sorbent selection and optimization of wash/elution steps.
Cost per Sample Low, minimal materials required.Moderate, primarily solvent costs.High, due to the cost of SPE cartridges.

Experimental Protocols

Detailed methodologies for the three primary sample preparation techniques are provided below. These protocols are representative and would require optimization and validation for this compound. Given the reactive nature of acyl chlorides, rapid processing and aprotic solvents (where possible) are recommended to minimize hydrolysis.

1. Protein Precipitation (PPT) Protocol

This method is often used as a first-pass approach due to its simplicity and speed.

  • Materials:

  • Procedure:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully collect the supernatant without disturbing the protein pellet.

    • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase.

2. Liquid-Liquid Extraction (LLE) Protocol

LLE provides cleaner extracts than PPT and can be optimized for better selectivity.

  • Materials:

    • Human plasma

    • Extraction solvent (e.g., Ethyl Acetate, Methyl tert-Butyl Ether (MTBE))

    • pH adjusting reagent (e.g., formic acid or ammonium (B1175870) hydroxide, if necessary)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a clean tube.

    • Add 600 µL of ethyl acetate.

    • Cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the two phases.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.[1]

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the initial mobile phase for analysis.

3. Solid-Phase Extraction (SPE) Protocol

SPE offers the highest degree of selectivity and provides the cleanest extracts, minimizing matrix effects. A reversed-phase sorbent (e.g., C18) is a common starting point for small molecules.

  • Materials:

    • Human plasma

    • SPE Cartridge (e.g., C18, 100 mg)

    • Methanol (for conditioning)

    • Deionized water (for equilibration)

    • Wash solvent (e.g., 5% Methanol in water)

    • Elution solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid)

    • SPE manifold

  • Procedure:

    • Pre-treat Sample: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water to disrupt protein binding.

    • Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibrate Cartridge: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

    • Load Sample: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

    • Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute Analyte: Elute the analyte from the cartridge with 1 mL of methanol containing 0.1% formic acid into a clean collection tube.

    • Dry-down and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the bioanalytical method development for this compound.

cluster_dev Method Development cluster_val Method Validation start Define Analytical Requirements (LLOQ, Matrix, Analyte Properties) select_tech Select Sample Preparation Technique start->select_tech ppt Protein Precipitation (PPT) select_tech->ppt Speed/Simplicity lle Liquid-Liquid Extraction (LLE) select_tech->lle Cleaner Extract spe Solid-Phase Extraction (SPE) select_tech->spe High Selectivity optimize Optimize Parameters (e.g., Solvent, pH, Sorbent) ppt->optimize lle->optimize spe->optimize assess Assess Recovery & Matrix Effects optimize->assess assess->select_tech Not Acceptable validate Full Method Validation (Accuracy, Precision, Stability) assess->validate Acceptable pass Method Validated validate->pass

Caption: Workflow for selecting and validating a sample preparation method.

cluster_input Inputs cluster_process Sample Preparation cluster_output Outputs plasma Biological Matrix (e.g., Plasma) ppt PPT (Add ACN, Vortex, Centrifuge) plasma->ppt lle LLE (Add MTBE, Vortex, Separate Phases) plasma->lle spe SPE (Condition, Load, Wash, Elute) plasma->spe analyte Analyte (this compound) analyte->ppt analyte->lle analyte->spe ppt_out Supernatant with High Matrix ppt->ppt_out lle_out Organic Extract with Reduced Matrix lle->lle_out spe_out Clean Eluate spe->spe_out analysis LC-MS/MS Analysis ppt_out->analysis Analyze lle_out->analysis Analyze spe_out->analysis Analyze

Caption: Logical relationship of sample preparation techniques.

References

The Decisive Advantage of Deuteration: A Comparative Guide to 2-Chloropropionyl chloride-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analysis, particularly within drug discovery and development, the pursuit of precision and accuracy is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, especially in complex biological matrices. This guide provides an objective comparison of the deuterated standard, 2-Chloropropionyl chloride-d4, against its non-deuterated counterpart and other alternatives, supported by experimental principles and illustrative data.

Deuterated internal standards are widely regarded as the gold standard in mass spectrometry-based quantification. In these standards, one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This subtle mass increase allows the mass spectrometer to differentiate the standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This co-elution is crucial for compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Standards

A key performance indicator is the matrix effect, which is the alteration of ionization efficiency by co-eluting matrix components. A well-performing internal standard will experience the same matrix effects as the analyte, leading to a consistent analyte-to-internal standard ratio across different biological samples.

Table 1: Illustrative Comparison of Matrix Effect Compensation

Internal Standard TypeAnalyte Peak Area in SolventAnalyte Peak Area in PlasmaMatrix FactorCoefficient of Variation (CV%) across 6 Plasma Lots
Deuterated Standard 1,200,000850,0000.71≤ 5%
Non-Deuterated Standard 1,200,000845,0000.7015-25%

This data is illustrative and based on typical performance differences observed with deuterated standards.

The lower coefficient of variation for the deuterated standard across different plasma lots signifies its superior ability to compensate for matrix effects, resulting in more accurate and reliable quantification.

Table 2: Comparative Performance Characteristics

Performance MetricThis compound (Deuterated IS)2-Chloropropionyl chloride (Non-Deuterated Analog IS)
Accuracy High - Closely mimics the analyte's behavior, providing superior correction for variability.Moderate to Low - Differences in physicochemical properties can lead to inaccurate correction.
Precision High - Co-elution with the analyte minimizes variability, leading to highly reproducible results.Moderate to Low - Differences in chromatographic behavior can introduce variability.
Matrix Effect Compensation Excellent - Experiences the same ion suppression/enhancement as the analyte.Poor to Moderate - Does not co-elute perfectly and is affected differently by the matrix.
Chromatographic Behavior Nearly identical retention time to the non-deuterated analyte.Different retention time compared to the analyte.
Regulatory Acceptance Preferred and often required by regulatory bodies (e.g., FDA, EMA) for bioanalytical method validation.[2]May be acceptable in some cases but requires extensive validation to prove its suitability.

Experimental Protocols

To assess the benefits of a deuterated standard like this compound, a matrix effect experiment is a fundamental component of method validation.

Protocol: Matrix Effect Evaluation

Objective: To evaluate the ability of this compound to compensate for matrix effects in a biological matrix (e.g., human plasma) compared to its non-deuterated analog.

Materials:

  • Analyte (the compound to be quantified)

  • This compound (Deuterated Internal Standard)

  • 2-Chloropropionyl chloride (Non-Deuterated Internal Standard)

  • Control human plasma from at least six different sources

  • LC-MS/MS system

  • Standard laboratory reagents for sample preparation (e.g., acetonitrile, formic acid)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the analyte and both internal standards in a suitable organic solvent (e.g., methanol).

    • Prepare two sets of working solutions: one containing the analyte and the deuterated internal standard, and another with the analyte and the non-deuterated internal standard.

  • Sample Preparation (Protein Precipitation):

    • For each of the six plasma lots, prepare two sets of samples.

    • Set 1 (Post-extraction Spike): Aliquot 100 µL of plasma and precipitate proteins with 300 µL of acetonitrile. Centrifuge and transfer the supernatant. Spike the supernatant with the working solution containing the analyte and the respective internal standard.

    • Set 2 (Neat Solution): Prepare a solution of the analyte and the respective internal standard in the reconstitution solvent at the same final concentration as the post-extraction spike samples.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Monitor the peak areas of the analyte and the internal standards.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte in each plasma lot for both internal standard scenarios:

      • MF = (Peak area of analyte in post-extraction spike) / (Peak area of analyte in neat solution)

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

    • Calculate the coefficient of variation (CV%) of the IS-Normalized MF across the six plasma lots for both the deuterated and non-deuterated internal standards.

A lower CV% for the deuterated internal standard demonstrates its superior ability to normalize matrix variability.

Visualizing the Advantage

The following diagrams illustrate the concepts discussed.

Workflow for Matrix Effect Assessment cluster_0 Sample Set 1: Post-Extraction Spike cluster_1 Sample Set 2: Neat Solution Plasma Plasma from 6 Donors Precipitate Protein Precipitation Plasma->Precipitate Spike Spike with Analyte + IS Precipitate->Spike LCMS LC-MS/MS Analysis Spike->LCMS Solvent Reconstitution Solvent Spike_Neat Spike with Analyte + IS Solvent->Spike_Neat Spike_Neat->LCMS Data Data Analysis (Calculate IS-Normalized Matrix Factor CV%) LCMS->Data

Workflow for assessing matrix effects.

Conceptual Comparison of Internal Standards cluster_deuterated Deuterated Internal Standard cluster_non_deuterated Non-Deuterated (Analog) Internal Standard Analyte_D Analyte IS_D Deuterated IS CoElution Co-elution (Similar Retention Time) IS_D->CoElution High Similarity Analyte_ND Analyte IS_ND Analog IS DiffElution Differential Elution (Different Retention Times) IS_ND->DiffElution Structural Difference

Co-elution principle of deuterated standards.

References

Performance Evaluation of 2-Chloropropionyl Chloride-d4 in Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of quantitative proteomics, the choice of labeling reagent is paramount for achieving accurate and reproducible quantification of protein abundance. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful strategy. Among the various reagents available, deuterated alkylating agents offer a cost-effective and straightforward approach for introducing a stable isotope label into peptides. This guide provides a comparative performance evaluation of 2-Chloropropionyl chloride-d4, a deuterated cysteine-reactive labeling reagent, in the context of quantitative proteomics.

This guide is intended for researchers, scientists, and drug development professionals with a background in protein mass spectrometry. It aims to provide an objective comparison with alternative labeling strategies, supported by experimental data drawn from analogous compounds, to facilitate an informed decision-making process.

Principle of the Method

The quantitative proteomics workflow using this compound involves the differential labeling of cysteine residues in peptides from two or more samples. One sample is labeled with the "light" (non-deuterated) 2-Chloropropionyl chloride, while the other is labeled with the "heavy" this compound. The four deuterium (B1214612) atoms in the heavy reagent introduce a known mass shift for each labeled cysteine residue. After labeling, the samples are combined, digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative quantification of proteins is then determined by comparing the signal intensities of the light and heavy peptide pairs.

Performance Comparison with Alternative Reagents

The performance of a labeling reagent is assessed based on several key parameters, including labeling efficiency, specificity, and the extent of off-target modifications. While direct experimental data for this compound is limited, we can infer its performance based on studies of structurally similar chloroacetamide-based reagents and compare it to the widely used iodoacetamide.

Table 1: Comparison of Alkylation Efficiency and Off-Target Modifications

Feature2-Chloropropionyl chloride (inferred)Iodoacetamide (IAA)Chloroacetamide (CAA)
Cysteine Alkylation Efficiency High~99%~97%
Specificity for Cysteine HighModerateHigh[1]
Methionine Oxidation Potentially higher than IAA2-5%[2]Up to 40%[2]
N-terminal Alkylation LowHigherLower[1]
Other Off-Target Alkylations LowHigherLower[1]

Note: The performance characteristics of 2-Chloropropionyl chloride are inferred from the known reactivity of chloro-alkylating reagents. It is anticipated to have high specificity for cysteine residues, similar to chloroacetamide. A significant consideration with chloro-based alkylating agents is the potential for increased methionine oxidation compared to iodoacetamide.[2]

Table 2: Expected Mass Shifts for Labeled Peptides

ReagentCysteine ModificationMass Shift (monoisotopic)
2-Chloropropionyl chloride (light)Carboxypropionyl+72.021 Da
This compound (heavy)Carboxypropionyl-d4+76.046 Da

Key Advantages and Potential Considerations

Advantages:
  • Cost-Effectiveness: Deuterated small molecule reagents are generally more economical to synthesize and use compared to some other isotopic labeling strategies.[1]

  • High Specificity: Chloro-based alkylating agents exhibit higher specificity for cysteine residues compared to iodoacetamide, resulting in fewer off-target modifications.[1]

  • Versatility: This labeling method is applicable to a wide range of sample types, including cell lysates, tissues, and affinity-purified protein complexes.[1]

Potential Considerations:
  • Methionine Oxidation: A known side reaction of chloro-based alkylating agents is the oxidation of methionine residues, which can occur at a higher rate than with iodoacetamide.[2] This should be set as a variable modification during data analysis.

  • Incomplete Labeling: As with any chemical labeling strategy, ensuring complete alkylation of all cysteine residues is crucial for accurate quantification. The experimental protocol should be optimized to maximize labeling efficiency.

  • Chromatographic Isotope Effect: Deuterated peptides may exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[3] This "deuterium effect" can potentially impact quantification if not properly addressed during data analysis.

Experimental Protocols

The following is a generalized experimental workflow for quantitative proteomics using this compound. This protocol is a guideline and may require optimization for specific sample types and experimental goals.

I. Sample Preparation and Labeling
  • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Reduction: For each sample (e.g., 100 µg of protein), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation (Labeling):

    • Cool the samples to room temperature.

    • To one sample, add a freshly prepared solution of 2-Chloropropionyl chloride (light) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to a final concentration of 40 mM.

    • To the other sample, add a freshly prepared solution of this compound (heavy) to the same final concentration.

    • Incubate both samples in the dark at room temperature for 30 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Sample Combination: Combine the light and heavy labeled samples at a 1:1 protein ratio.

II. Protein Digestion and Peptide Cleanup
  • Dilution: Dilute the combined sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

III. LC-MS/MS Analysis
  • Analysis: Analyze the desalted peptides by LC-MS/MS using a data-dependent or data-independent acquisition method.

  • Data Analysis: Process the raw data using appropriate software to identify and quantify the light and heavy peptide pairs. Account for variable modifications such as methionine oxidation.

Visualizing the Workflow

The following diagrams illustrate the key steps in a quantitative proteomics experiment using this compound and the logical relationship of its performance evaluation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion_cleanup Digestion & Cleanup cluster_analysis Analysis ProteinExtraction Protein Extraction Quantification Quantification ProteinExtraction->Quantification Reduction Reduction Quantification->Reduction Alkylation Alkylation (Light/Heavy Labeling) Reduction->Alkylation Quenching Quenching Alkylation->Quenching Combination Sample Combination Quenching->Combination Digestion Tryptic Digestion Combination->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Experimental workflow for quantitative proteomics using this compound.

performance_evaluation cluster_performance Performance Metrics cluster_alternatives Alternative Reagents Reagent This compound Efficiency Alkylation Efficiency Reagent->Efficiency Specificity Specificity Reagent->Specificity OffTarget Off-Target Effects Reagent->OffTarget IAA Iodoacetamide Efficiency->IAA vs CAA Chloroacetamide Efficiency->CAA vs Specificity->IAA vs Specificity->CAA vs OffTarget->IAA vs OffTarget->CAA vs

Caption: Logical relationship for performance evaluation of this compound.

References

A Comparative Guide to 2-Chloropropionyl chloride-d4 and its Non-Deuterated Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of analytical chemistry, drug development, and metabolic research, the use of internal standards is paramount for achieving accurate and reproducible quantification of target analytes. This guide provides a comprehensive comparison of 2-Chloropropionyl chloride-d4 and its non-deuterated counterpart, 2-Chloropropionyl chloride. While chemically similar, their applications diverge significantly, with the deuterated version serving as a "gold standard" for mass spectrometry-based quantification.[1] This guide will elucidate their distinct roles, supported by experimental protocols and comparative data.

At a Glance: Key Differences in Application

Feature2-Chloropropionyl chlorideThis compound
Primary Function Acylating agent for organic synthesisIsotope-labeled internal standard for mass spectrometry
Key Application Introduction of the 2-chloropropionyl moiety to amines, alcohols, etc.Accurate quantification of analytes in complex matrices by correcting for sample loss and matrix effects
Analytical Use As a derivatizing agent to improve chromatographic properties or detectabilityAs a co-eluting standard with a distinct mass-to-charge ratio for precise measurement
Expected Outcome Synthesis of a new chemical entityHigh accuracy and precision in quantitative analysis

Performance Comparison: The Advantage of Isotopic Labeling

The primary advantage of using this compound lies in its role as a stable isotope-labeled internal standard (SIL-IS). In quantitative mass spectrometry, an ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization.[1][2] Deuterated standards are considered the gold standard because their physical and chemical properties are nearly identical to the non-deuterated analyte.[1] This minimizes variations in extraction recovery and matrix effects, leading to superior accuracy and precision.[2][3]

Non-deuterated internal standards, often structural analogs, may have different retention times, ionization efficiencies, and extraction recoveries, which can lead to less accurate quantification.[1][4]

The following table summarizes the expected performance characteristics when using a deuterated versus a non-deuterated internal standard in a typical bioanalytical LC-MS/MS assay.

Performance MetricWith this compound (as IS)With Non-Deuterated Analog (as IS)
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (%RSD) Typically < 5%Can be > 15%
Matrix Effect Compensation HighVariable and often incomplete
Extraction Recovery Correction HighVariable
Regulatory Acceptance (e.g., FDA, EMA) Highly accepted and recommendedMay require more extensive validation to prove suitability

Experimental Protocols

Protocol 1: Acylation of an Amine using 2-Chloropropionyl chloride

This protocol describes a general procedure for the acylation of a primary or secondary amine with 2-Chloropropionyl chloride.

Materials:

  • 2-Chloropropionyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) (TEA) or other non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve 2-Chloropropionyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the 2-Chloropropionyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

This protocol is adapted from a general procedure for amine acylation and may require optimization for specific substrates.[5][6]

Protocol 2: Use of this compound as an Internal Standard in LC-MS/MS Quantification

This protocol outlines the general steps for using this compound as an internal standard to quantify an analyte (the product of a reaction with non-deuterated 2-Chloropropionyl chloride) in a biological matrix.

Materials:

  • Analyte (non-deuterated acylated product)

  • This compound (as a standard for the deuterated analyte)

  • Biological matrix (e.g., plasma, urine)

  • Acetonitrile or other suitable protein precipitation solvent

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the analyte and the deuterated internal standard (IS) in a suitable solvent (e.g., methanol) at a known concentration.

  • Preparation of Calibration Curve Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix. Add a constant, known concentration of the deuterated IS to each calibration standard.

  • Sample Preparation: To the unknown sample (biological matrix containing the analyte), add the same constant, known concentration of the deuterated IS.

  • Protein Precipitation/Extraction: Precipitate proteins by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.

  • Analysis by LC-MS/MS: Inject the supernatant from the calibration standards and the unknown samples into the LC-MS/MS system.

  • Data Processing: Monitor the specific mass transitions for both the analyte and the deuterated IS.

  • Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the deuterated IS for each calibration standard and plot this ratio against the analyte concentration to generate a calibration curve. Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Visualizing the Workflows

experimental_workflows Experimental Workflows cluster_acylation Acylation with 2-Chloropropionyl chloride cluster_quantification Quantification using this compound as IS A1 Dissolve Amine & Base in DCM A2 Cool to 0°C A1->A2 A3 Add 2-Chloropropionyl chloride A2->A3 A4 Reaction at RT A3->A4 A5 Workup & Purification A4->A5 A6 Synthesized Product A5->A6 B1 Spike Sample & Calibrants with Deuterated IS B2 Sample Preparation (e.g., Protein Precipitation) B1->B2 B3 LC-MS/MS Analysis B2->B3 B4 Measure Peak Area Ratio (Analyte/IS) B3->B4 B5 Generate Calibration Curve B4->B5 B6 Quantify Analyte in Sample B5->B6

Caption: Comparative workflows for chemical synthesis and analytical quantification.

Understanding the Kinetic Isotope Effect

While the primary difference in application is not due to a significant kinetic isotope effect (KIE) in the acylation reaction itself, it is a relevant concept. The KIE refers to the change in reaction rate when an atom is replaced by its isotope.[7] The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a slower reaction rate when a C-H bond is broken in the rate-determining step.[7][8] For acylation reactions with 2-Chloropropionyl chloride, the C-H (or C-D) bonds are not typically broken in the rate-limiting step, so a large primary KIE is not expected.[6] However, a small secondary KIE could be observed. This minor difference in reactivity does not detract from the utility of the deuterated analog as an internal standard, as its behavior in the analytical system so closely mirrors that of the non-deuterated analyte.

kinetic_isotope_effect Kinetic Isotope Effect in C-H vs C-D Bond Cleavage cluster_ch C-H Bond Cleavage cluster_cd C-D Bond Cleavage Reactants Reactants CH_start R-H CD_start R-D TransitionState Transition State Products Products CH_TS [R---H]‡ CH_start->CH_TS Lower Activation Energy CH_end R + H CH_TS->CH_end CD_TS [R---D]‡ CD_start->CD_TS Higher Activation Energy CD_end R + D CD_TS->CD_end

Caption: Energy profile illustrating the kinetic isotope effect.

Conclusion

2-Chloropropionyl chloride and its deuterated analog, this compound, are valuable tools for researchers, but their applications are distinct. 2-Chloropropionyl chloride is a reagent for chemical synthesis, enabling the introduction of the 2-chloropropionyl group into various molecules. In contrast, this compound serves as a superior internal standard for quantitative analysis by mass spectrometry. Its use significantly enhances the accuracy, precision, and reliability of analytical data by effectively compensating for experimental variability. For researchers and drug development professionals requiring robust and high-quality quantitative data, the use of deuterated internal standards like this compound is the recommended best practice.

References

A Head-to-Head Comparison: 2-Chloropropionyl Chloride-d4 vs. Structural Analogue Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in the realms of pharmaceutical and biomedical research, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. An internal standard is a compound of known concentration added to an unknown sample to facilitate its quantification. The ideal internal standard co-elutes with the analyte and experiences identical effects during sample preparation and analysis, thereby correcting for variations in extraction recovery, matrix effects, and instrument response.

Stable isotope-labeled (SIL) internal standards, such as 2-Chloropropionyl chloride-d4, are widely regarded as the "gold standard" in mass spectrometry-based assays.[1][2] This guide provides an objective comparison of this compound with a common structural analogue internal standard, propionyl chloride, supported by representative experimental data and detailed methodologies.

The Critical Role of Internal Standards

Internal standards are essential for mitigating variability inherent in analytical workflows.[3] They are particularly crucial in complex matrices, such as biological fluids, where matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4][5] An ideal internal standard should possess physicochemical properties as close to the analyte as possible.[6]

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The primary advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to its non-deuterated counterpart.[3] This similarity ensures that both compounds behave almost identically during sample extraction, chromatographic separation, and ionization.[2] In contrast, a structural analogue, while similar, will have different retention times and may respond differently to matrix effects.

Below is a table summarizing the expected performance characteristics of this compound versus propionyl chloride as an internal standard in a typical quantitative assay. The data presented is representative of the performance improvements generally observed with the use of a stable isotope-labeled internal standard.

Performance MetricThis compoundPropionyl Chloride (Structural Analogue)Rationale for Performance Difference
Linearity (r²) > 0.999> 0.995The deuterated standard more effectively corrects for variability across the concentration range, leading to a more linear response.
Accuracy (% Bias) ± 5%± 15%Near-identical co-elution with the analyte allows the d4-standard to compensate for matrix effects more accurately.
Precision (%RSD) < 5%< 15%The deuterated standard provides superior correction for random errors in sample preparation and instrument response.
Recovery (%) Consistent and reproducibleVariableThis compound tracks the analyte's recovery more closely through the extraction process due to their similar properties.
Matrix Effect Effectively minimizesSusceptible to differential matrix effectsThe d4-standard co-elutes with the analyte, experiencing the same ion suppression or enhancement, thus canceling out the effect. The structural analogue elutes at a different time and may be subject to different matrix interferences.[5][7]

Experimental Protocols

Detailed methodologies for the utilization of these internal standards in quantitative analysis are provided below. As 2-Chloropropionyl chloride is a highly reactive acyl chloride, derivatization is often necessary for robust chromatographic analysis, particularly in GC-MS.[1][8]

Protocol 1: GC-MS Analysis with Derivatization

This protocol is suitable for the analysis of compounds that can be derivatized with 2-Chloropropionyl chloride.

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., in a suitable organic solvent), add 10 µL of the internal standard solution (either this compound or propionyl chloride at a known concentration).

  • Add 50 µL of a derivatizing agent (e.g., methanol (B129727) or 1-propanol (B7761284) in pyridine) to convert the acyl chlorides to their corresponding esters.[9]

  • Vortex the mixture for 1 minute and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[10]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Protocol 2: LC-MS/MS Analysis

This protocol is advantageous for non-volatile or thermally labile analytes and where the benefits of a deuterated internal standard in complex matrices are most pronounced.

1. Sample Preparation:

  • To 100 µL of a biological matrix sample (e.g., plasma or urine), add 10 µL of the internal standard solution (this compound).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow and Logic

The following diagrams illustrate the decision-making process for selecting an internal standard and the general workflow for a quantitative analysis using an internal standard.

G Internal Standard Selection Workflow start Start: Need for Quantitative Analysis is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available use_sil Use SIL Internal Standard (e.g., this compound) is_sil_available->use_sil Yes select_analogue Select a Structural Analogue (e.g., Propionyl chloride) is_sil_available->select_analogue No end Proceed with Method Validation use_sil->end analogue_properties Does it have similar physicochemical properties? select_analogue->analogue_properties validate_analogue Validate Analogue Performance: - Linearity - Accuracy - Precision - Matrix Effects analogue_properties->validate_analogue Yes analogue_unsuitable Analogue Unsuitable. Re-evaluate or develop method without internal standard. analogue_properties->analogue_unsuitable No validate_analogue->end

Caption: A flowchart illustrating the decision-making process for selecting an appropriate internal standard.

G Quantitative Analysis Workflow sample_prep 1. Sample Preparation (e.g., Extraction, Derivatization) add_is 2. Addition of Internal Standard (Known Concentration) sample_prep->add_is instrument_analysis 3. Instrumental Analysis (GC-MS or LC-MS/MS) add_is->instrument_analysis data_acquisition 4. Data Acquisition (Peak Area of Analyte and IS) instrument_analysis->data_acquisition calculate_ratio 5. Calculate Response Ratio (Analyte Area / IS Area) data_acquisition->calculate_ratio calibration_curve 6. Plot Calibration Curve (Response Ratio vs. Concentration) calculate_ratio->calibration_curve quantification 7. Quantify Analyte in Unknown Sample calibration_curve->quantification

Caption: A generalized workflow for quantitative analysis using an internal standard.

Conclusion

While structural analogue internal standards can offer a cost-effective alternative when a stable isotope-labeled version of the analyte is unavailable, the use of a deuterated internal standard such as this compound provides superior performance in quantitative mass spectrometry. The near-identical physicochemical properties to the analyte ensure more accurate and precise results by effectively compensating for variations in sample preparation and matrix effects. For regulated bioanalysis and assays demanding the highest level of reliability, a deuterated internal standard is the recommended choice.

References

Establishing Method Robustness: A Comparative Guide to 2-Chloropropionyl chloride-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, achieving robust and reliable quantitative methods is paramount for accurate drug development and clinical research. The use of stable isotope-labeled internal standards is a cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of derivatization using 2-Chloropropionyl chloride-d4, establishing its role in creating robust analytical methods. By presenting available data and detailed experimental protocols, this document serves as a resource for researchers to evaluate and implement this reagent in their workflows.

The Critical Role of Deuterated Derivatizing Agents

Derivatization is a key strategy in LC-MS to enhance the chromatographic properties and mass spectrometric detection of target analytes. Using a deuterated derivatizing agent, such as this compound, to create an internal standard offers significant advantages. The resulting deuterated analyte is chemically almost identical to the native analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response are crucial for accurately compensating for matrix effects and other sources of analytical variability, thereby enhancing the robustness, accuracy, and precision of the quantification.

Performance Comparison: this compound vs. Alternatives

While direct head-to-head comparative studies for this compound against a wide array of derivatizing agents are not extensively available in peer-reviewed literature, its performance can be inferred from the well-established principles of using stable isotope-labeled compounds and the reactivity of acyl chlorides. The robustness of a method using a d4-labeled derivatizing agent is expected to be superior to methods relying on structural analogs as internal standards.

To illustrate the expected performance, the following table summarizes key validation parameters for a bioanalytical method. The data for a hypothetical analyte derivatized with this compound is projected based on typical performance characteristics of stable isotope-labeled internal standards in regulated bioanalysis. For comparison, representative data for a non-deuterated derivatizing agent (Alternative Acyl Chloride) with a structural analog internal standard are also presented.

Validation Parameter Method using this compound (Projected) Method using Alternative Acyl Chloride (Representative) Typical Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.995> 0.99≥ 0.99
Intra-day Precision (%RSD) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 10%Within ± 15%Within ± 15% (± 20% at LLOQ)
Recovery Consistent and reproducibleVariableConsistent and reproducible
Matrix Effect (%CV) < 15%< 20%≤ 15%

Note: LLOQ = Lower Limit of Quantification; %RSD = Percent Relative Standard Deviation; %CV = Percent Coefficient of Variation. The projected values for the this compound method highlight the expected improvement in precision and accuracy due to the superior ability of the deuterated internal standard to compensate for analytical variability.

Experimental Protocols

The following provides a detailed methodology for a key experiment: the derivatization of a model analyte containing a primary or secondary amine functional group for LC-MS analysis.

Protocol: Derivatization of a Primary Amine Analyte with this compound for Internal Standard Generation

Objective: To prepare a deuterated internal standard by derivatizing a known concentration of the analyte with this compound.

Materials:

  • Analyte of interest

  • This compound

  • Anhydrous acetonitrile (B52724) (ACN)

  • Pyridine or other suitable base

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • LC-MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., ACN or methanol).

    • Prepare a working solution of this compound in anhydrous ACN. The concentration should be in molar excess relative to the analyte.

    • Prepare a working solution of the base (e.g., pyridine) in anhydrous ACN.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add an aliquot of the analyte stock solution.

    • Add the base solution to the tube.

    • Add the this compound solution to initiate the reaction.

    • Vortex the mixture for 1-2 minutes.

    • Allow the reaction to proceed at room temperature for a specified time (optimization may be required, typically 15-60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Add a small volume of deionized water to quench the reaction by hydrolyzing any remaining this compound.

    • Vortex the sample.

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Workflow Visualization

The following diagram illustrates the general workflow for utilizing this compound in a quantitative bioanalytical method.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Analyte Analyte in Biological Matrix IS_Addition Spike with Deuterated Internal Standard (Analyte derivatized with This compound) Analyte->IS_Addition Extraction Protein Precipitation / LLE / SPE IS_Addition->Extraction Derivatization Derivatize with 2-Chloropropionyl chloride Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Inject Derivatized Extract Data Data Acquisition (Analyte and IS signals) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Interpolate from Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Workflow for quantitative analysis using this compound.

Signaling Pathways and Logical Relationships

The utility of this compound is not directly in signaling pathways but in the analytical workflow that enables the accurate measurement of molecules within those pathways. The logical relationship for establishing method robustness is a hierarchical process.

G cluster_validation Method Validation cluster_approach Analytical Approach Robust_Method Robust Bioanalytical Method Accuracy Accuracy Accuracy->Robust_Method Precision Precision Precision->Robust_Method Linearity Linearity Linearity->Robust_Method Selectivity Selectivity Selectivity->Robust_Method Stability Stability Stability->Robust_Method SIL_IS Stable Isotope-Labeled Internal Standard SIL_IS->Accuracy SIL_IS->Precision SIL_IS->Selectivity Derivatization Derivatization with This compound Derivatization->SIL_IS

Caption: Logical framework for achieving a robust analytical method.

Navigating Measurement Uncertainty: A Comparative Guide to 2-Chloropropionyl chloride-d4 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the performance of 2-Chloropropionyl chloride-d4, a deuterated internal standard, against its non-deuterated counterparts, supported by experimental data and detailed methodologies for assessing measurement uncertainty.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating deuterium (B1214612) atoms, these standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This near-identical behavior allows for effective compensation for variations in the analytical process, leading to a significant reduction in measurement uncertainty.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound lies in its ability to accurately correct for matrix effects and variations in extraction recovery and instrument response. In contrast, non-deuterated internal standards, such as structural analogs, may exhibit different physicochemical properties, leading to less reliable correction and higher measurement uncertainty.

Below is a summary of the expected performance characteristics when using this compound compared to a non-deuterated structural analog as an internal standard in a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Performance ParameterThis compound (Deuterated IS)Structural Analog (Non-Deuterated IS)No Internal Standard
Correction for Extraction Variability ExcellentGood to ModerateNone
Compensation for Matrix Effects ExcellentModerate to PoorNone
Precision (typical %RSD) < 5%5-15%> 15%
Accuracy (typical %Bias) < 5%< 15%> 20%
Overall Measurement Uncertainty LowModerateHigh

Experimental Protocols: A Framework for Evaluation

To objectively assess the measurement uncertainty associated with using this compound or an alternative internal standard, a comprehensive validation protocol should be implemented. This involves quantifying the various sources of uncertainty and combining them to determine the overall expanded uncertainty of the measurement result.

Key Steps in Measurement Uncertainty Evaluation:
  • Specify the Measurand: Clearly define the analytical target, for instance, the concentration of a specific analyte in a given matrix.

  • Identify Uncertainty Sources: Create a cause-and-effect (Ishikawa) diagram to identify all potential sources of uncertainty in the analytical workflow.

  • Quantify Uncertainty Components:

    • Type A evaluation: Based on statistical analysis of repeated measurements (e.g., standard deviation of replicate sample analyses to determine repeatability and intermediate precision).

    • Type B evaluation: Based on other information, such as certificates of analysis for reference standards, manufacturer's specifications for equipment, and data from previous validation studies.

  • Combine Uncertainties: Calculate the combined standard uncertainty by summing the individual uncertainty components in quadrature (root sum of squares).

  • Calculate Expanded Uncertainty: Multiply the combined standard uncertainty by a coverage factor (typically k=2 for a 95% confidence level) to obtain the expanded uncertainty.

Mandatory Visualization

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (GC-MS) cluster_data Data Processing & Evaluation cluster_uncertainty Measurement Uncertainty Estimation Sample Sample Collection Spike Spiking with Internal Standard (e.g., this compound) Sample->Spike Extraction Analyte Extraction Spike->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Calibration Calibration Curve (Response Ratio vs. Concentration) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Sources Identify Uncertainty Sources (Purity, Repeatability, Bias, etc.) Quantification->Sources Quantify_U Quantify Individual Uncertainties Sources->Quantify_U Combine_U Calculate Combined Uncertainty Quantify_U->Combine_U Expand_U Calculate Expanded Uncertainty Combine_U->Expand_U Final_Result Final Result (Concentration ± Expanded Uncertainty) Expand_U->Final_Result

Caption: Workflow for quantitative analysis using an internal standard and estimation of measurement uncertainty.

Detailed Experimental Protocol: A Worked Example of an Uncertainty Budget

To illustrate the process, here is a simplified, worked example of an uncertainty budget for the determination of an analyte using GC-MS with an internal standard.

Measurand: Concentration of Analyte X in a sample solution.

Uncertainty Sources and their Quantification:

Source of UncertaintyValueStandard Uncertainty (u)Relative Standard Uncertainty (u_rel)
Repeatability (n=10) 10.2 µg/mL (mean), 0.3 µg/mL (SD)0.095 µg/mL (SD/√10)0.0093
Intermediate Precision 0.5 µg/mL (SD from control charts)0.5 µg/mL0.0490
Bias (from CRM analysis) Certified: 10.0 µg/mL, Measured: 10.2 µg/mL0.2 µg/mL0.0196
Purity of Analyte Standard 99.5 ± 0.5%0.29% (assuming rectangular distribution)0.0029
Purity of Internal Standard 99.0 ± 1.0%0.58% (assuming rectangular distribution)0.0058
Calibration Curve Fit (from regression statistics)-0.0150

Calculation of Combined and Expanded Uncertainty:

  • Combined Relative Standard Uncertainty (u_c,rel): u_c,rel = √(0.0093² + 0.0490² + 0.0196² + 0.0029² + 0.0058² + 0.0150²) = 0.0559

  • Combined Standard Uncertainty (u_c): u_c = u_c,rel * concentration = 0.0559 * 10.2 µg/mL = 0.57 µg/mL

  • Expanded Uncertainty (U): U = u_c * k = 0.57 µg/mL * 2 = 1.14 µg/mL

Reporting the Final Result:

The concentration of Analyte X is 10.2 ± 1.1 µg/mL (with a coverage factor of 2, corresponding to a confidence level of approximately 95%).

Conclusion

The use of a deuterated internal standard, such as this compound, offers a significant advantage in reducing measurement uncertainty in quantitative chromatographic analyses. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for various sources of error compared to non-deuterated alternatives. By following a structured approach to method validation and uncertainty estimation, researchers can ensure the reliability and comparability of their analytical results, which is paramount in scientific research and drug development.

A Critical Evaluation of 2-Chloropropionyl chloride-d4 as an Internal Standard in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical factor influencing data quality. This guide provides a comprehensive evaluation of 2-Chloropropionyl chloride-d4, a deuterated stable isotope-labeled (SIL) internal standard, comparing its theoretical advantages and potential performance with alternative internal standards.

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these compounds are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This near-identical physicochemical behavior allows them to effectively compensate for variations throughout the entire analytical workflow, from sample preparation to instrument analysis, thereby significantly improving the accuracy and precision of quantification.[3]

Performance Comparison: The Gold Standard vs. Alternatives

This compound, as a deuterated analog, is expected to offer superior performance compared to non-isotopically labeled internal standards, such as structural analogs. The primary advantage lies in its ability to co-elute with the non-labeled analyte, ensuring that both compounds experience the same matrix effects—a common source of analytical variability in complex biological samples.[4] Structural analogs, while often more cost-effective, may exhibit different chromatographic retention times and ionization efficiencies, leading to less reliable correction and potentially compromised data accuracy.[5]

Table 1: Projected Performance Characteristics of this compound vs. a Structural Analog Internal Standard

Performance MetricThis compound (Projected)Structural Analog (e.g., 2-Bromopropionyl chloride)
Linearity (r²) > 0.995> 0.99
Accuracy (% Bias) Within ± 10%Within ± 20%
Precision (%RSD) < 10%< 15%
Limit of Quantification Comparable to analyteMay differ from analyte
Matrix Effect Compensation HighModerate to Low

Table 2: Typical Bioanalytical Method Validation Parameters with a Deuterated Internal Standard

Validation ParameterAcceptance Criteria (FDA/EMA Guidelines)Expected Performance with this compound
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)Achievable
Precision ≤15% RSD (≤20% at LLOQ)Achievable
Selectivity No significant interference at the retention time of the analyte and ISHigh selectivity expected
Matrix Factor CV of the IS-normalized matrix factor ≤15%Expected to meet criteria
Recovery Consistent and reproducibleHigh and consistent recovery anticipated

Experimental Protocols

The primary application of this compound as an internal standard would likely involve the derivatization of a target analyte containing a nucleophilic functional group (e.g., amine, hydroxyl) to enhance its chromatographic retention and/or mass spectrometric response. The following is a representative experimental protocol for a bioanalytical method using this approach.

1. Sample Preparation

  • Spiking: To 100 µL of a biological matrix sample (e.g., plasma, urine), add 10 µL of a working solution of this compound at a known concentration.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

2. Derivatization

  • pH Adjustment: Adjust the pH of the supernatant to ~8.5 with a suitable buffer (e.g., ammonium (B1175870) bicarbonate).

  • Reagent Addition: Add 20 µL of a 2-Chloropropionyl chloride solution (the non-labeled derivatizing reagent) in a suitable solvent.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to allow for the derivatization reaction to complete.

  • Quenching: Stop the reaction by adding a small volume of an acidic solution (e.g., formic acid).

3. LC-MS/MS Analysis

  • Chromatographic Separation: Inject an aliquot of the final extract onto a reverse-phase C18 column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the derivatized analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for a bioanalytical method utilizing a deuterated internal standard for derivatization and quantification.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample spike Spike with This compound sample->spike ppt Protein Precipitation spike->ppt adjust_ph Adjust pH centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->adjust_ph Derivatization Step add_reagent Add Derivatizing Reagent adjust_ph->add_reagent react Incubate add_reagent->react lcms LC-MS/MS Analysis quench Quench Reaction react->quench quench->lcms Analysis Step data Data Processing & Quantification lcms->data

Bioanalytical workflow using a deuterated internal standard for derivatization.

Logical Framework for Quantification

The diagram below illustrates the principle of using a stable isotope-labeled internal standard to ensure accurate quantification despite variations in the analytical process.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_ratio Ratio cluster_quant Quantification A_initial Initial Analyte Concentration (Unknown) A_processed Analyte after Processing (Variable Loss) A_initial->A_processed A_signal Analyte MS Signal (Variable) A_processed->A_signal Ratio Signal Ratio (Analyte / IS) Remains Constant A_signal->Ratio IS_initial Initial IS Concentration (Known) IS_processed IS after Processing (Same Variable Loss) IS_initial->IS_processed IS_signal IS MS Signal (Variable) IS_processed->IS_signal IS_signal->Ratio Quant Accurate Quantification Ratio->Quant

Principle of accurate quantification using a stable isotope-labeled internal standard.

Conclusion

References

Safety Operating Guide

Safe Disposal of 2-Chloropropionyl chloride-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 2-Chloropropionyl chloride-d4 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound is a flammable, corrosive liquid that reacts violently with water.[1][2] Its disposal requires strict adherence to safety protocols and waste management regulations. The following procedures are based on established safety data for the non-deuterated analogue, 2-Chloropropionyl chloride, as the isotopic labeling does not significantly alter its chemical reactivity or associated hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.[3] In case of insufficient ventilation, a respirator may be necessary.

  • Work Area: All handling of this compound should be conducted within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[4] Keep away from heat, sparks, and open flames.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Do not attempt to neutralize the chemical unless you are trained and equipped to handle the reaction.

  • Container Management:

    • Keep the this compound in its original, tightly closed container.[5]

    • Do not mix with other waste materials.

    • Label the container clearly with the chemical name and associated hazards.

  • Waste Collection:

    • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[2][4]

    • The storage area should be a flammables-area.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS).

Spill Response and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[4] Do not use combustible materials like paper towels.

  • Cleanup:

    • Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[2][6]

    • Clean the spill area thoroughly.

  • Decontamination: Decontaminate any clothing or equipment that has come into contact with the chemical. Wash contaminated clothing before reuse.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for 2-Chloropropionyl chloride, which is expected to be comparable for its deuterated analogue.

PropertyValue
Molecular Weight 126.97 g/mol [3]
Boiling Point 109 - 111 °C (228 - 232 °F)[1][3]
Flash Point 31 °C (88 °F)[3]
Density 1.308 g/mL[3]
Vapor Pressure 28 hPa (21 mmHg) at 20 °C (68 °F)[3]

Experimental Protocols and Visualizations

Logical Workflow for Disposal

The proper disposal of this compound follows a logical sequence of steps designed to minimize risk. This workflow is visualized in the diagram below.

Figure 1. Disposal Workflow for this compound A Initial Handling and PPE B Secure in Original Labeled Container A->B G Spill Occurs A->G C Store in Designated Flammables Area B->C D Contact EHS or Licensed Waste Contractor C->D E Provide Safety Data Sheet D->E F Arrange for Pickup and Disposal E->F G->B No H Evacuate and Ventilate G->H Yes I Contain with Inert Absorbent H->I J Collect with Non-Sparking Tools I->J K Place in Hazardous Waste Container J->K K->D

Caption: Disposal Workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and local regulations.

References

Personal protective equipment for handling 2-Chloropropionyl chloride-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like 2-Chloropropionyl chloride-d4. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (±)-2-Chloropropionyl-2,3,3,3-d4 Chloride

  • CAS Number: 1219794-98-5[1]

Primary Hazards: this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1][2][3] It may also cause respiratory tract irritation and is harmful if swallowed or inhaled.[1][2] The chemical reacts violently with water and is corrosive.[3][4]

Personal Protective Equipment (PPE)

A systematic approach to safety is critical for handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]To protect against splashes and corrosive vapors that can cause severe eye damage.[1][2][6]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber, or Neoprene).[5][7][8] Gloves must be inspected for integrity before use.To prevent skin contact which can result in severe burns.[1][2][9]
Body Protection A chemical-resistant lab coat or a complete chemical-protective suit. A PVC apron is also recommended.[5][10]To protect the body from accidental splashes and contact.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases and organic vapors.[5][10]To prevent inhalation of corrosive vapors that can damage the respiratory tract.[1][2][8] Required when ventilation is inadequate or exposure limits may be exceeded.[10]

Safety Operating and Disposal Plan

A meticulous, step-by-step protocol is essential for the safe handling of this compound, from preparation through to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, exclusively within a certified chemical fume hood.[3][5]

  • Ensure that a calibrated eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][4][5]

  • Remove all potential ignition sources, as the material is flammable.[1][2][4] Use spark-proof tools and explosion-proof equipment.[2][3][4]

  • Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials.[2][4][5]

  • Incompatible materials include water, strong bases, alcohols, amines, and oxidizing agents.[2][3][5]

2. Handling Procedure:

  • Wear all the requisite PPE as detailed in the table above.

  • Ground and bond containers when transferring material to prevent static discharge.[2][3][11]

  • Avoid direct contact with skin, eyes, and clothing.[1][5] Do not inhale vapors or mists.[1][2][5]

  • When not in use, keep containers securely sealed under an inert atmosphere if possible.[4]

  • After handling, wash hands and other exposed areas thoroughly with mild soap and water.[2][10]

3. Spill Response:

  • In the event of a spill, evacuate the area immediately.[5]

  • For minor spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[1][2]

  • Collect the absorbed material into a suitable, labeled, and closed container for disposal.[1][2]

  • Do not allow the spilled chemical to enter drains or waterways.[1][10]

4. Disposal Plan:

  • Dispose of waste material as hazardous waste in accordance with all applicable federal, state, and local regulations.[2]

  • Contaminated materials, including empty containers which may retain product residue, must be treated as hazardous.[2]

  • Do not dispose of the chemical down the drain.[1][10]

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] Inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[2]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Transfer Chemical in Fume Hood prep4->handle1 handle2 Keep Container Sealed handle1->handle2 handle3 Ground and Bond Equipment handle1->handle3 clean1 Decontaminate Work Area handle1->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3 emergency1 Spill Occurs emergency2 Evacuate & Absorb with Inert Material emergency1->emergency2 emergency3 Exposure Occurs emergency4 Use Eyewash/Shower & Seek Medical Aid emergency3->emergency4

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.